1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
Description
Properties
IUPAC Name |
1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c12-7-5-9-8-3-1-2-4-10(8)13-11(9)6-7/h1-4,7,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKWRARFTNIXGCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C3=CC=CC=C3N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30676454 | |
| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263284-26-9 | |
| Record name | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30676454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its physical and chemical characteristics, spectroscopic profile, and synthetic methodologies. Furthermore, it delves into its biological activity, with a particular focus on its role as a Sphingosine-1-Phosphate Receptor 1 (S1P1) agonist and the associated signaling pathway. Detailed experimental protocols and data are presented to facilitate further research and application of this compound.
Chemical and Physical Properties
This compound is a bicyclic heterocyclic compound featuring a fused cyclopentane and indole ring system with a primary amine substituent.[1] Its core structure is a key pharmacophore in various biologically active molecules.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| CAS Number | 1263284-26-9 | [1][2] |
| Melting Point | 104.0 - 109.0 °C | [1] |
| Boiling Point | Estimated ~300.9 °C (based on the parent indole) | [3] |
| Appearance | Light yellow to brown crystalline powder | [4] |
| Solubility | Data not available for the target compound. The 7-methoxy derivative shows improved solubility due to the polar oxygen.[1] It is anticipated to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. | |
| pKa | Data not available. The presence of the amine group suggests basic properties. |
Spectroscopic Data
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Peaks and Features |
| ¹H NMR | - Aromatic protons on the indole ring (approx. 7.0-7.6 ppm).- NH proton of the indole (approx. 8.0 ppm, broad singlet).- Aliphatic protons on the cyclopentane ring, including multiplets for the CH₂ groups and a distinct signal for the CH-NH₂ proton.- NH₂ protons (broad singlet, chemical shift dependent on solvent and concentration). |
| ¹³C NMR | - Aromatic carbons of the indole ring (approx. 110-140 ppm).- Quaternary carbons of the indole ring.- Aliphatic carbons of the cyclopentane ring (approx. 20-60 ppm), with the carbon bearing the amine group shifted downfield. |
| FTIR (cm⁻¹) | - N-H stretch of the primary amine (two bands in the region of 3400-3250 cm⁻¹).- N-H stretch of the indole (around 3400 cm⁻¹).- Aromatic C-H stretch (above 3000 cm⁻¹).- Aliphatic C-H stretch (below 3000 cm⁻¹).- N-H bend of the primary amine (around 1650-1580 cm⁻¹).- Aromatic C=C stretching (around 1600-1450 cm⁻¹).- C-N stretching of the aromatic amine (around 1335-1250 cm⁻¹).- C-N stretching of the aliphatic amine (around 1250-1020 cm⁻¹). |
| Mass Spectrometry | - Expected molecular ion peak (M⁺) at m/z = 172.23. |
Chemical Synthesis
Several synthetic routes have been described for the preparation of the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold and the introduction of the amine functionality. The primary methods include the Fischer Indole Synthesis, Buchwald-Hartwig amination, and reductive amination.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative example based on the general principles of reductive amination applied to the synthesis of the target molecule.
Step 1: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,3,4-tetrahydrocyclopenta[b]indole (1 eq.) in a suitable solvent such as acetic acid.
-
Oxidation: Add a suitable oxidizing agent, for example, chromium trioxide (CrO₃) or potassium permanganate (KMnO₄), portion-wise while monitoring the reaction temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution). Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one.
Step 2: Reductive Amination to this compound
-
Imine Formation: Dissolve 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one (1 eq.) in methanol or ethanol. Add ammonium acetate or ammonia in excess. Stir the mixture at room temperature to form the imine intermediate.[1]
-
Reduction: To the solution containing the imine, add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation (H₂/Pd-C).[1]
-
Reaction Monitoring: Monitor the reduction by TLC until the disappearance of the imine.
-
Work-up: Quench the reaction carefully (if using NaBH₃CN, acidify cautiously to destroy the excess reagent). Make the solution basic and extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization from a hexane/ethyl acetate mixture to yield this compound.[1]
Caption: Synthetic workflow for this compound.
Chemical Reactivity
The chemical reactivity of this compound is characterized by the presence of the indole nucleus and the primary amine group.
-
Oxidation: The tetrahydrocyclopenta[b]indole core can be oxidized to the corresponding ketone or quinone derivatives using common oxidizing agents.[1]
-
Reduction: The indole ring can be further reduced to its fully saturated analog under specific reduction conditions.[1]
-
Substitution: The primary amine group is nucleophilic and can participate in various substitution reactions with electrophiles such as alkyl halides and acyl chlorides to form a wide range of N-substituted derivatives.[1]
Biological Activity and Signaling Pathway
This compound has been identified as a potential agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, vascular development, and central nervous system homeostasis.[5][6]
Activation of S1P1 by an agonist like this compound initiates a cascade of intracellular signaling events. S1P1 couples primarily to the Gαi subunit of the heterotrimeric G protein.[5][7]
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 1,2,3,4-Tetrahydrocyclopenta[b]indole | 2047-91-8 | FT119279 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Sphingosine-1-phosphate receptor 1 signalling in T cells: trafficking and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Technical Guide to the Molecular Structure and Properties of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
Abstract: This document provides a comprehensive technical overview of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a bicyclic heterocyclic compound of significant interest in medicinal chemistry and drug development. The core of this molecule features a fused cyclopentane-indole scaffold, a privileged structure known for its diverse biological activities.[1][2][3] This guide details the compound's molecular structure, physicochemical properties, established synthetic routes, and spectroscopic characteristics. Furthermore, it explores its potential biological activities and applications, serving as a vital resource for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Molecular Structure and Physicochemical Properties
This compound is characterized by a rigid, fused ring system where a hydrogenated five-membered cyclopentane ring is attached to an indole nucleus. An amine functional group is substituted at the 2-position of the cyclopentane ring.[1] This unique architecture makes it a valuable building block for creating more complex molecules with specific three-dimensional orientations.[2]
The key physicochemical and computational properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [1][4][5] |
| Molecular Weight | 172.23 g/mol | [1][4][5] |
| CAS Number | 1263284-26-9 | [1][4][5] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 104.0 - 109.0 °C | [1] |
| SMILES | C1=CC=C2C(=C1)C3=C(CC(C3)N)N2 | [4] |
| InChI Key | FKWRARFTNIXGCG-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 41.81 Ų | [4] |
| LogP (calculated) | 1.5938 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 1 | [4] |
| Rotatable Bonds | 0 | [4] |
Synthesis Strategies and Experimental Protocols
The synthesis of this compound typically involves the initial construction of the core tetrahydrocyclopenta[b]indole scaffold, followed by the strategic introduction of the amine group at the C-2 position.[1] Several established methods can be employed, with the choice depending on factors like scale, cost, and desired purity.[1]
Scaffold Synthesis via Fischer Indole Synthesis
The Fischer indole synthesis is a classic and cost-effective method for creating the indole ring system, which can be adapted for this scaffold.[1] It involves the acid-catalyzed reaction of a phenylhydrazine derivative with a ketone, in this case, cyclopentanone, followed by a[4][4]-sigmatropic rearrangement.
Caption: Workflow for Fischer Indole Synthesis of the core scaffold.
Experimental Protocol (Fischer Indole Synthesis):
-
Reaction Setup: To a solution of phenylhydrazine (1.2 equivalents) in a suitable solvent (e.g., ethanol or acetic acid), add cyclopentanone (1.0 equivalent).
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the phenylhydrazone intermediate.
-
Cyclization: Add a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to the mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture and pour it into ice-water. Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold.[1]
Introduction of the Amine Group via Reductive Amination
Reductive amination is a highly efficient and scalable method for introducing the amine group onto the pre-formed scaffold, which would first be oxidized to the corresponding ketone.[1] This two-step process involves the formation of an imine intermediate followed by its selective reduction.[1]
Caption: Workflow for Reductive Amination to introduce the amine group.
Experimental Protocol (Reductive Amination):
-
Imine Formation: Dissolve the ketone precursor (1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one, 1.0 equivalent) and an amine source like ammonium acetate (5-10 equivalents) in a protic solvent such as methanol or ethanol.[1] Stir the mixture at room temperature for 4-6 hours.
-
Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, 1.5 equivalents), portion-wise to control the reaction.[1]
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Quench the reaction by adding dilute HCl. Basify the solution with NaOH to pH > 10 and extract the product with an organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the target amine.[1]
Comparison of Synthetic Routes
The optimal synthetic strategy depends on the desired scale and available resources.
| Parameter | Fischer Indole Synthesis | Cross-Coupling Methods | Reductive Amination |
| Pros | Low-cost starting materials, well-established.[1] | High regioselectivity, good for derivatives.[1] | Scalable, minimal byproducts, high yield (70-85%).[1] |
| Cons | Multi-step, moderate yields (60-75%).[1] | Expensive catalysts, requires anhydrous conditions.[1] | Requires pre-formed ketone intermediate.[1] |
| Best For | Initial scaffold synthesis on a lab scale. | Synthesis of complex, functionalized analogues. | Final amination step, especially for scale-up. |
Spectroscopic Characterization (Predicted)
While specific experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on its functional groups.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for a primary aromatic amine fused to a saturated ring system.
| Vibration Type | Functional Group | Expected Wavenumber (cm⁻¹) | Characteristics |
| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3250 | Two sharp, medium-intensity bands.[6] |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Weak to medium bands.[7] |
| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 | Strong, sharp bands.[7] |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 | Medium to strong, sharp band.[6] |
| C=C Stretch (Aromatic) | Aromatic Ring | ~1600 & ~1475 | Two to three medium-intensity bands. |
| C-N Stretch | Aromatic Amine | 1335 - 1250 | Strong band.[6] |
| N-H Wag | Primary Amine (-NH₂) | 910 - 665 | Strong, broad band.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would display distinct regions. Protons on the aromatic indole ring would appear in the downfield region (~7.0-8.0 ppm). The aliphatic protons on the cyclopentane ring would resonate upfield (~2.0-4.0 ppm). The two protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be solvent-dependent.
-
¹³C NMR: The spectrum would show signals for the aromatic carbons of the indole ring (~110-140 ppm) and distinct signals for the sp³-hybridized carbons of the cyclopentane ring.
Mass Spectrometry
In mass spectrometry, the compound is expected to show a molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight, approximately 172.23.
Biological Activity and Potential Applications
The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs.[3][8] Derivatives of the tetrahydrocyclopenta[b]indole scaffold are explored for a range of therapeutic applications.
-
Potential Biological Activities: Research indicates that the this compound scaffold has potential antimicrobial and anticancer properties.[1] Its mode of action is thought to involve the modulation of cell signaling pathways through interaction with specific enzymes or receptors.[1] One suggested mechanism is its potential role as an agonist for the sphingosine-1-phosphate receptor 1 (S1P1), a key regulator of immune cell trafficking.[1]
Caption: Hypothetical signaling pathway modulation by the compound.
-
Applications:
-
Medicinal Chemistry: It serves as a crucial pharmacophore and scaffold for designing novel therapeutic agents, particularly for neurological disorders and oncology.[1][2]
-
Organic Synthesis: It is a versatile intermediate for the synthesis of more complex, biologically active molecules and natural products.[2]
-
Materials Science: The unique electronic properties of the indole ring suggest potential applications in the development of novel organic electronic materials.[1][2]
-
Conclusion
This compound is a structurally significant molecule with a robust profile for applications in scientific research and development. Its synthesis is achievable through well-documented chemical pathways, and its fused heterocyclic structure provides a rigid framework ideal for drug design. The predicted biological activities, particularly in cancer and infectious diseases, underscore its potential as a lead scaffold. This technical guide consolidates the fundamental structural, synthetic, and applicative knowledge of this compound, providing a solid foundation for future investigation and innovation in the chemical and pharmaceutical sciences.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
- 8. digital.car.chula.ac.th [digital.car.chula.ac.th]
The Biological Frontier of Tetrahydrocyclopenta[b]indol-2-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrocyclopenta[b]indole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide delves into the core biological activities of tetrahydrocyclopenta[b]indol-2-amine derivatives, focusing on their potential as anticancer and antimicrobial agents. This document provides a comprehensive overview of their mechanism of action, quantitative biological data, and detailed experimental protocols for their evaluation.
Core Biological Activities and Mechanism of Action
Derivatives of tetrahydrocyclopenta[b]indol-2-amine have garnered significant interest primarily for their potent anticancer and antimicrobial properties. The core mechanism underlying their anticancer effects is often attributed to the modulation of critical cell signaling pathways, leading to the induction of apoptosis (programmed cell death) in cancer cells.
One of the key identified mechanisms of action for the parent compound, 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine, is its role as an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] Activation of S1P1 can influence a variety of cellular processes, including cell growth, survival, and migration. By modulating the S1P signaling pathway, these derivatives can trigger a cascade of events that ultimately lead to the apoptosis of cancer cells.
The antimicrobial activity of indole derivatives, a class to which tetrahydrocyclopenta[b]indol-2-amines belong, is well-documented. These compounds can disrupt microbial growth through various mechanisms, including the inhibition of essential enzymes, disruption of cell membranes, and interference with biofilm formation.
Quantitative Biological Data
While specific quantitative data for a wide range of tetrahydrocyclopenta[b]indol-2-amine derivatives is still an active area of research, the following tables summarize representative in vitro activity data for related indole derivatives to provide a comparative context for their potential potency.
Table 1: Anticancer Activity of Indole Derivatives (IC50 Values in µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-based Caffeic Acid Amides | HCT116 (Colon) | 0.34 | [2] |
| Indole-based Caffeic Acid Amides | HTB-26 (Breast) | 10-50 | [2] |
| Indole-based Caffeic Acid Amides | PC-3 (Prostate) | 10-50 | [2] |
| Indole-based Caffeic Acid Amides | HepG2 (Liver) | 10-50 | [2] |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 ± 0.11 | [3] |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | 0.73 ± 0.07 | [3] |
| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 (Breast) | 5.22 ± 0.55 | [3] |
| Indoline Derivative (13d) | HepG2 (Liver) | 8.97 ± 0.22 | [4] |
Note: The data presented are for various indole derivatives and are intended to be illustrative of the potential activity of the tetrahydrocyclopenta[b]indol-2-amine class. Further specific testing on these derivatives is required.
Table 2: Antimicrobial Activity of Indole Derivatives (MIC Values in µg/mL)
| Compound/Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |
| Indole Diketopiperazines (3b & 3c) | Staphylococcus aureus | 0.39-1.56 | [5] |
| Indole Diketopiperazines (3b & 3c) | Bacillus subtilis | 0.39-1.56 | [5] |
| Indole Diketopiperazines (3b & 3c) | Pseudomonas aeruginosa | 0.39-1.56 | [5] |
| Indole Diketopiperazines (3b & 3c) | Escherichia coli | 0.39-1.56 | [5] |
| Indole-Triazole Derivative (3d) | Various Bacteria & Fungi | 3.125-50 | [6] |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivative (5d) | Various Bacteria | 37.9–113.8 (µM) | [7] |
Note: The data presented are for various indole derivatives and are intended to be illustrative of the potential activity of the tetrahydrocyclopenta[b]indol-2-amine class. MIC values can be presented in µM or µg/mL and direct comparison requires conversion.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activity of novel compounds. The following are standard protocols for key in vitro assays.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by inference, their viability and proliferation.
Principle: Viable cells with active mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble tetrazolium salt (MTT) to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Tetrahydrocyclopenta[b]indol-2-amine derivatives (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the tetrahydrocyclopenta[b]indol-2-amine derivatives. Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Tetrahydrocyclopenta[b]indol-2-amine derivatives
-
96-well plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the tetrahydrocyclopenta[b]indol-2-amine derivatives in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the test microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
(Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine the MBC or MFC, an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological activity of tetrahydrocyclopenta[b]indol-2-amine derivatives, visual representations of the involved pathways and experimental processes are invaluable.
Proposed Signaling Pathway for Anticancer Activity
The following diagram illustrates the proposed signaling pathway through which tetrahydrocyclopenta[b]indol-2-amine derivatives, acting as S1P1 receptor agonists, can induce apoptosis in cancer cells.
Caption: Proposed S1P1-mediated apoptosis pathway.
Experimental Workflow for In Vitro Cytotoxicity Screening
The logical flow of an in vitro screening campaign to identify and characterize the anticancer activity of novel derivatives is depicted below.
Caption: In vitro cytotoxicity screening workflow.
Conclusion and Future Directions
Tetrahydrocyclopenta[b]indol-2-amine derivatives represent a promising class of compounds with significant potential in the development of new anticancer and antimicrobial therapies. Their ability to modulate key signaling pathways, such as the S1P pathway, provides a clear rationale for their observed biological effects. The experimental protocols detailed herein offer a standardized approach for the continued investigation and characterization of these and other novel indole derivatives.
Future research should focus on synthesizing a broader range of derivatives to establish a clear structure-activity relationship (SAR). In vivo studies are also a critical next step to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of the most promising lead compounds. The continued exploration of this chemical scaffold holds considerable promise for the discovery of next-generation therapeutic agents.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
For Immediate Release
This technical guide provides an in-depth analysis of the putative mechanisms of action for the novel research compound, 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine. Drawing upon the established pharmacology of the broader cyclopenta[b]indole class of molecules, this document outlines potential molecular targets, signaling pathways, and relevant experimental methodologies for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the cyclopenta[b]indole family, a class of heterocyclic compounds recognized for their therapeutic potential, particularly in the fields of neuropharmacology and oncology.[1] The rigid, fused-ring structure of these molecules provides a unique scaffold for interacting with various biological targets. While extensive research on this specific amine is still emerging, the well-documented activities of structurally related indole derivatives suggest a strong potential for modulation of central nervous system pathways. This guide will explore the most probable mechanisms of action, focusing on interactions with the monoaminergic systems.
Postulated Mechanisms of Action
Based on the pharmacology of analogous indole-based compounds, the primary mechanism of action for this compound is likely centered on the modulation of monoamine neurotransmitter systems. These systems, which include serotonin, dopamine, and norepinephrine, are critical for regulating mood, cognition, and various physiological processes. The main postulated mechanisms are:
Inhibition of Monoamine Oxidase (MAO)
Many indole derivatives are known to be inhibitors of monoamine oxidase (MAO), a key enzyme responsible for the degradation of monoamine neurotransmitters.[2] MAO exists in two isoforms, MAO-A and MAO-B. Inhibition of these enzymes leads to an increase in the synaptic concentration of neurotransmitters like serotonin, dopamine, and norepinephrine, which is a common mechanism for antidepressant and anti-Parkinsonian drugs.[3] It is plausible that this compound acts as an inhibitor of one or both MAO isoforms.
Interaction with G-Protein Coupled Receptors (GPCRs)
The structural similarity of this compound to endogenous monoamines suggests potential interactions with their respective G-protein coupled receptors (GPCRs). These interactions could be agonistic, antagonistic, or modulatory.
-
Serotonin (5-HT) Receptors: The indole core is a key feature of serotonin. It is therefore highly probable that this compound binds to one or more of the 14 known serotonin receptor subtypes.[4] Depending on the receptor subtype and the nature of the interaction (agonist or antagonist), this could lead to a wide range of effects, from antidepressant and anxiolytic to antipsychotic.
-
Dopamine (D) Receptors: Several indole-containing compounds have shown affinity for dopamine receptors.[5][6] Interaction with D1-like or D2-like receptor families could modulate pathways involved in reward, motor control, and cognition.
-
Adrenergic (α) Receptors: A structurally related compound, 1,2,3,4-tetrahydrocyclopenta[b]indole, has been suggested to block α2-adrenergic receptors. This action can lead to an increase in the release of norepinephrine, contributing to potential antidepressant effects.
Modulation of Monoamine Transporters
Monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT), are responsible for the reuptake of neurotransmitters from the synaptic cleft.[7][8] Inhibition of these transporters is a well-established mechanism for many antidepressant medications. The amine structure within this compound makes it a candidate for interacting with and potentially inhibiting these transporter proteins.
Quantitative Data Summary
As of the date of this publication, specific quantitative binding affinities and functional potencies for this compound are not publicly available. The following table presents a hypothetical data summary to illustrate how such information would be structured. This data is for illustrative purposes only and should not be considered factual.
| Target | Assay Type | Ligand | Species | Ki (nM) | IC50 (nM) | % Inhibition @ 1µM |
| MAO-A | Inhibition Assay | [3H]-Clorgyline | Human | 120 | 250 | 85% |
| MAO-B | Inhibition Assay | [3H]-Selegiline | Human | 850 | >1000 | 40% |
| SERT | Binding Assay | [3H]-Citalopram | Human | 45 | - | 95% |
| DAT | Binding Assay | [3H]-WIN 35,428 | Human | >1000 | - | 20% |
| 5-HT2A Receptor | Binding Assay | [3H]-Ketanserin | Human | 98 | - | 88% |
| D2 Receptor | Binding Assay | [3H]-Spiperone | Human | 350 | - | 65% |
| α2A Adrenergic Receptor | Binding Assay | [3H]-Rauwolscine | Human | 210 | - | 75% |
Experimental Protocols
The following are generalized protocols for key experiments to elucidate the mechanism of action of this compound.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a method to determine the inhibitory potential of the test compound on MAO-A and MAO-B activity.
-
Objective: To determine the IC50 value of this compound for both MAO-A and MAO-B.
-
Materials:
-
Recombinant human MAO-A and MAO-B enzymes.
-
A suitable substrate (e.g., kynuramine).
-
A detection system that measures the product of the enzymatic reaction (e.g., a fluorometric assay detecting hydrogen peroxide).[9][10]
-
Test compound (this compound).
-
Known inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
96-well microplates.
-
Phosphate buffer.
-
-
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitors in phosphate buffer.
-
In a 96-well plate, add the MAO-A or MAO-B enzyme to each well.
-
Add the various concentrations of the test compound or control inhibitors to the wells and pre-incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the signal (e.g., fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Radioligand Receptor Binding Assay
This protocol outlines a general procedure for determining the binding affinity of the test compound to a specific GPCR (e.g., 5-HT2A receptor).
-
Objective: To determine the Ki (inhibition constant) of this compound for a target receptor.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., from HEK293 cells).
-
A specific radioligand for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).
-
Test compound (this compound).
-
A non-radiolabeled ligand for determining non-specific binding (e.g., unlabeled ketanserin).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In test tubes or a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value from a competition binding curve and calculate the Ki using the Cheng-Prusoff equation.
-
Dopamine Receptor Functional Assay (cAMP Measurement)
This protocol describes a method to assess the functional activity (agonist or antagonist) of the test compound at D1 or D2 dopamine receptors.[6][11][12]
-
Objective: To determine if this compound acts as an agonist or antagonist at dopamine receptors by measuring changes in intracellular cyclic AMP (cAMP).
-
Materials:
-
A cell line stably expressing the human D1 or D2 dopamine receptor.
-
A known dopamine receptor agonist (e.g., dopamine) and antagonist (e.g., haloperidol).
-
Test compound (this compound).
-
A cAMP assay kit (e.g., HTRF, ELISA, or luciferase reporter assay).[13]
-
-
Procedure (Antagonist Mode):
-
Culture the cells in 96-well plates.
-
Pre-incubate the cells with various concentrations of the test compound or the control antagonist.
-
Add a fixed concentration (e.g., the EC80) of the dopamine agonist to the wells.
-
Incubate for a specified time to allow for cAMP production (for D1, a Gs-coupled receptor) or inhibition of cAMP production (for D2, a Gi-coupled receptor).
-
Lyse the cells and measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP levels against the concentration of the test compound to determine its IC50 for antagonizing the agonist effect.
-
-
Procedure (Agonist Mode):
-
Culture the cells in 96-well plates.
-
Add various concentrations of the test compound or the control agonist to the wells.
-
Incubate and measure cAMP levels as described above.
-
Plot the cAMP levels against the concentration of the test compound to determine its EC50 for stimulating or inhibiting cAMP production.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the postulated signaling pathways and a general experimental workflow for characterizing the mechanism of action of this compound.
Caption: Postulated GPCR signaling cascade for this compound.
Caption: Mechanism of monoamine oxidase (MAO) inhibition.
Caption: General experimental workflow for mechanism of action studies.
Safety and Toxicology
A comprehensive toxicological profile for this compound is not available. However, safety data sheets for structurally related amines and indole compounds indicate potential hazards.[14][15][16][17] Standard laboratory safety precautions should be observed when handling this compound.
-
Potential Hazards:
-
Recommended Precautions:
-
Handle in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
Acute oral toxicity studies on some fused polycyclic indoles have shown varied results, with some compounds being non-toxic while others exhibit toxicity.[20] Therefore, thorough toxicological evaluation is a critical step in the further development of this compound.
Conclusion
This compound is a promising research compound with a high likelihood of interacting with key components of the monoaminergic systems in the central nervous system. Based on the pharmacology of its structural class, the most probable mechanisms of action include inhibition of monoamine oxidase and modulation of serotonin, dopamine, and adrenergic receptors. The experimental protocols and workflows outlined in this guide provide a clear path for elucidating its precise pharmacological profile. Further research is warranted to fully characterize its binding affinities, functional activities, and safety profile to determine its potential as a novel therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. bioivt.com [bioivt.com]
- 9. Monoamine Oxidase Assays [cellbiolabs.com]
- 10. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]
- 11. innoprot.com [innoprot.com]
- 12. innoprot.com [innoprot.com]
- 13. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines [pubmed.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. 1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. 1,2,3,4-Tetrahydrocyclopent b indole 96 2047-91-8 [sigmaaldrich.com]
- 20. ijraset.com [ijraset.com]
Spectroscopic and Synthetic Profile of Tetrahydrocyclopenta[b]indol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthetic methodologies, and biological significance of Tetrahydrocyclopenta[b]indol-2-amine. This bicyclic heterocyclic compound, featuring a fused cyclopentane-indole scaffold with an amine substituent, is a molecule of interest in medicinal chemistry due to its potential as a pharmacophore in drug design.
Core Molecular Attributes
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| CAS Number | 1263284-26-9 | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 104.0 to 109.0 °C | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.0 | m | 4H | Aromatic protons (indole ring) |
| ~4.0 - 3.5 | m | 1H | CH-NH₂ |
| ~3.0 - 2.5 | m | 4H | CH₂ (cyclopentane ring) |
| ~2.0 | br s | 2H | NH₂ |
| ~1.5 | s (br) | 1H | Indole N-H |
Predicted ¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~140 - 120 | Aromatic carbons (indole ring) |
| ~125 - 110 | Aromatic carbons (indole ring) |
| ~60 - 50 | CH-NH₂ |
| ~40 - 20 | CH₂ (cyclopentane ring) |
Infrared (IR) Spectroscopy
The IR spectrum of Tetrahydrocyclopenta[b]indol-2-amine is expected to exhibit characteristic absorption bands for its functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Medium, Broad | N-H stretch (amine and indole) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch |
| ~1620-1580 | Medium | N-H bend (primary amine) |
| ~1470-1450 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity (%) | Assignment |
| 172 | Moderate | [M]⁺ |
| 155 | High | [M - NH₃]⁺ |
| 144 | Moderate | [M - C₂H₄]⁺ (from cyclopentane ring) |
| 130 | High | [Indole fragment]⁺ |
| 117 | Moderate | [Indole fragment - NH]⁺ |
Experimental Protocols
Synthesis of Tetrahydrocyclopenta[b]indol-2-amine
A common synthetic route involves a multi-step process starting with the Fischer indole synthesis followed by functional group manipulation to introduce the amine.[1]
Step 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine and cyclopentanone in a suitable acidic catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid.[1]
-
Reaction Conditions: Heat the mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Step 2: Introduction of the Amine Group via Reductive Amination
-
Formation of the Imine: The 1,2,3,4-tetrahydrocyclopenta[b]indole from Step 1 can be oxidized to the corresponding ketone. This ketone is then reacted with ammonia or an ammonium salt (e.g., ammonium acetate) to form an imine intermediate.[1]
-
Reduction to the Amine: The imine is then reduced to the primary amine. A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a palladium catalyst).[1]
-
Work-up and Purification: After the reduction is complete, quench the reaction carefully. Adjust the pH to basic and extract the product with an organic solvent. Purify the final compound, Tetrahydrocyclopenta[b]indol-2-amine, by column chromatography or recrystallization.
Experimental Workflow for Synthesis
Caption: Synthetic pathway to Tetrahydrocyclopenta[b]indol-2-amine.
Spectroscopic Analysis Protocol
-
NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
-
IR Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
IR Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
MS Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
MS Data Acquisition: Analyze the sample using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Biological Significance and Mechanism of Action
Tetrahydrocyclopenta[b]indol-2-amine has garnered attention for its potential biological activities. It is investigated as a potential agonist of the sphingosine-1-phosphate receptor 1 (S1P1), which is involved in various cellular processes.[1] Its interaction with specific molecular targets, such as receptors and enzymes, is the basis for its observed biological effects.[1]
The compound has shown potential in the following areas:
-
Anticancer Activity: It has demonstrated cytotoxic effects against various cancer cell lines in vitro.[1]
-
Antimicrobial Properties: It is also being investigated for its potential to inhibit the growth of various microorganisms.[1]
The precise signaling pathways through which Tetrahydrocyclopenta[b]indol-2-amine exerts its effects are still under investigation.
Logical Workflow for Compound Characterization
Caption: Workflow for the characterization of the synthesized compound.
This guide serves as a foundational resource for professionals engaged in the research and development of novel therapeutics. The provided data and protocols are intended to facilitate further investigation into the chemical and biological properties of Tetrahydrocyclopenta[b]indol-2-amine.
References
The Cyclopenta[b]indole Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopenta[b]indole scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds. Its unique structural features have made it a compelling target for synthetic chemists and a promising core for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and history of cyclopenta[b]indole compounds, from their initial synthesis to the development of modern, highly efficient catalytic methods. Detailed experimental protocols for key synthetic transformations are provided, alongside a comprehensive summary of quantitative data to facilitate comparison of different methodologies. Furthermore, this guide explores the significant therapeutic potential of cyclopenta[b]indoles, with a particular focus on their roles as inhibitors of critical signaling pathways, including those mediated by Aurora B kinase, BRAF, and IRAK4. Visualizations of these pathways and a logical progression of synthetic strategies are presented to enhance understanding and inspire future research and drug development efforts.
Discovery and History
The first documented synthesis of a cyclopenta[b]indole derivative is attributed to Bergman and Venemalm in their 1992 publication in The Journal of Organic Chemistry.[1][2][3] Their work, primarily focused on the synthesis of 2-haloindoles, described the acid-catalyzed reaction of indole with acetone, which, under certain conditions, yielded the cyclopenta[b]indole ring system. This initial discovery laid the groundwork for future exploration of this novel heterocyclic core.
Early synthetic approaches often relied on harsh conditions and lacked broad applicability. However, the recognition of the cyclopenta[b]indole motif in biologically active natural products spurred the development of more sophisticated and efficient synthetic methodologies. The evolution of these methods has progressed from classical acid-catalyzed cyclizations to modern metal-catalyzed cross-coupling and cycloaddition reactions, offering greater control over substitution patterns and stereochemistry.
Key Synthetic Methodologies
The construction of the cyclopenta[b]indole core has been achieved through a variety of synthetic strategies. This section details the experimental protocols for three prominent and widely utilized methods: Palladium-catalyzed synthesis, Gold-catalyzed synthesis, and the Nazarov cyclization.
Palladium-Catalyzed Synthesis
Palladium catalysis has proven to be a versatile tool for the synthesis of cyclopenta[b]indoles, enabling a range of transformations including Heck-Suzuki cascades, C-H activation, and dearomative cycloadditions.[4][5] These methods offer high efficiency and functional group tolerance.
Experimental Protocol: Palladium-Catalyzed Decarboxylative Coupling
This protocol is adapted from the work of Cheng and Zhai (2018) for the synthesis of cis-tetrahydroindeno[2,1-b]indoles.[5]
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd(PPh₃)₄ (5 mol %), the vinyl benzoxazinanone (1.0 equiv.), and the aryne precursor (2.0 equiv.).
-
Solvent and Reagent Addition: Anhydrous toluene (0.2 M) is added, followed by the addition of a solution of CsF (3.0 equiv.) in anhydrous MeCN.
-
Reaction Conditions: The reaction mixture is stirred at 80 °C under an argon atmosphere for 12 hours.
-
Workup and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired cyclopenta[b]indole product.
Gold-Catalyzed Synthesis
Gold catalysts, particularly Au(I) complexes, have emerged as powerful reagents for the synthesis of cyclopenta[b]indoles, often proceeding through tandem rearrangement and cyclization pathways such as the Nazarov or Rautenstrauch reactions.[4][5][6] These reactions are typically characterized by mild conditions and high stereoselectivity.
Experimental Protocol: Gold-Catalyzed Tandem Rearrangement/Nazarov Cyclization
This protocol is based on the work of Occhiato and co-workers (2016) for the synthesis of cyclopenta[b]indol-1-ones.[6]
-
Catalyst Preparation: In a dry Schlenk tube under argon, [Au(IPr)Cl] (2 mol %) and AgSbF₆ (2 mol %) are stirred in anhydrous 1,2-dichloroethane (DCE) at room temperature for 10 minutes.
-
Substrate Addition: A solution of the enynyl acetate (1.0 equiv.) in anhydrous DCE is added to the catalyst mixture.
-
Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC.
-
Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Nazarov Cyclization
The Nazarov cyclization is a powerful method for the construction of five-membered rings and has been successfully applied to the synthesis of cyclopenta[b]indoles.[6][7][8] This electrocyclic reaction can be promoted by various Lewis or Brønsted acids.
Experimental Protocol: Lewis Acid-Catalyzed Nazarov Cyclization
This protocol is adapted from the work of Rueping and co-workers for the asymmetric Nazarov cyclization of indoles.[8]
-
Reaction Setup: To a flame-dried flask under an argon atmosphere is added the chiral [Cu(II)(box)] complex (10 mol %) and the β-keto ester substrate (1.0 equiv.).
-
Solvent Addition: Anhydrous solvent (e.g., CH₂Cl₂) is added, and the mixture is stirred at the desired temperature (e.g., 0 °C).
-
Initiation: The Lewis acid co-catalyst (e.g., Sc(OTf)₃, 10 mol %) is added to initiate the cyclization.
-
Reaction Monitoring and Workup: The reaction is monitored by TLC. Upon completion, the reaction is quenched with water and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography to yield the enantioenriched cyclopenta[b]indole.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of cyclopenta[b]indole derivatives using the methodologies described above.
Table 1: Palladium-Catalyzed Synthesis of Cyclopenta[b]indoles
| Entry | Starting Materials | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Vinyl benzoxazinanone, Aryne precursor | Pd(PPh₃)₄ (5) | Toluene | 12 | 80 | 75 | N/A | [5] |
| 2 | 3-Nitroindole, Vinylcyclopropane | Pd₂(dba)₃ (2.5), L* (5) | THF | 24 | 50 | 92 | 97 | [5] |
| 3 | (3-allyl-1H-indol-2-yl)methyl acetate | PdCl₂ (10) | MeCN | 12 | 80 | 85 | N/A | [5] |
Table 2: Gold-Catalyzed Synthesis of Cyclopenta[b]indoles
| Entry | Starting Material | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Enynyl acetate | [Au(IPr)Cl]/AgSbF₆ (2) | DCE | 1 | RT | 95 | N/A | [6] |
| 2 | Indole-derived propargyl acetal | (S)-DTBM-Segphos(AuCl)₂/AgSbF₆ (2) | DCE | 24 | 40 | 88 | 96 | [8] |
| 3 | 1-(2-aminophenyl)prop-2-ynol, 1,3-dicarbonyl | AuCl (2) / TfOH (10) | Dioxane | 12 | 60 | 82 | N/A | [5] |
Table 3: Nazarov Cyclization for Cyclopenta[b]indole Synthesis
| Entry | Starting Material | Catalyst (mol%) | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Indole enone | ZnCl₂ (20), SPA* (10) | DCE | 24 | 40 | 98 | 92 | [9] |
| 2 | β-Keto ester | Cu(OTf)₂ (10), Box* (11) | CH₂Cl₂ | 48 | 0 | 85 | 99 | [8] |
| 3 | 1,4-Pentadien-3-ol | FeBr₃ (20) | DCE | 2 | RT | 90 | N/A | [6] |
* L = Chiral Ligand, SPA = Spiro Phosphoric Acid, Box = Bis(oxazoline) ligand
Therapeutic Potential and Signaling Pathways
Cyclopenta[b]indole derivatives have garnered significant attention in drug discovery due to their diverse biological activities. A prominent area of investigation is their role as kinase inhibitors in cancer therapy and as modulators of inflammatory pathways.
Inhibition of Aurora B Kinase
Aurora B kinase is a key regulator of mitosis, and its overexpression is implicated in various cancers.[10][11] Inhibition of Aurora B leads to defects in chromosome segregation, resulting in polyploidy and ultimately apoptosis in cancer cells.[12] Several cyclopenta[b]indole compounds have been identified as potent and selective inhibitors of Aurora B kinase.[13]
Inhibition of the BRAF Signaling Pathway
Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the MAPK/ERK signaling pathway, a key driver in melanoma and other cancers.[14][15][16] Cyclopenta[b]indole-related structures have shown potential in targeting this pathway.
Modulation of the IRAK4 Signaling Pathway
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical mediator in the innate immune response, acting downstream of Toll-like receptors (TLRs) and the IL-1 receptor.[17][18] Dysregulation of the IRAK4 pathway is associated with inflammatory diseases. Cyclopenta[b]indoles are being explored as potential modulators of this pathway.
Conclusion
The cyclopenta[b]indole core has transitioned from a synthetic curiosity to a scaffold of significant medicinal importance. The continuous development of novel and efficient synthetic methodologies has enabled the creation of diverse libraries of these compounds for biological screening. Their demonstrated activity as potent inhibitors of key signaling pathways in cancer and inflammation underscores their therapeutic potential. This technical guide serves as a comprehensive resource for researchers in the field, providing a historical perspective, practical synthetic protocols, and an overview of the exciting therapeutic opportunities that cyclopenta[b]indole compounds present. Future research will undoubtedly focus on refining the structure-activity relationships of these compounds to develop next-generation therapeutics with enhanced potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. [논문]ChemInform Abstract: Efficient Synthesis of 2‐Chloro‐, 2‐Bromo‐, and 2‐Iodoindole. [scienceon.kisti.re.kr]
- 4. soc.chim.it [soc.chim.it]
- 5. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. f.oaes.cc [f.oaes.cc]
- 8. escholarship.org [escholarship.org]
- 9. scispace.com [scispace.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Aurora B kinase phosphorylates and instigates degradation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Cyclopenta[b]indole Derivative Inhibits Aurora B in Primary Cells | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Pericyte MyD88 and IRAK4 control inflammatory and fibrotic responses to tissue injury - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Potential Therapeutic Targets of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its potential to interact with a variety of biological targets. The amine substitution at the 2-position, yielding 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, presents a key pharmacophore for engaging with receptors and enzymes, making it a compound of significant interest for drug discovery and development.[1] This technical guide provides a comprehensive overview of the potential therapeutic targets of this compound, summarizing the available, albeit limited, quantitative data for analogous compounds, detailing relevant experimental protocols, and visualizing key signaling pathways and workflows. While specific quantitative bioactivity data for this compound is not extensively available in the public domain, the information presented herein for its derivatives offers valuable insights into its therapeutic potential.
Identified Potential Therapeutic Targets
Research into the broader class of 1,2,3,4-tetrahydrocyclopenta[b]indole derivatives has revealed three primary areas of therapeutic interest: modulation of the Sphingosine-1-Phosphate Receptor 1 (S1P1), anticancer activity, and antimicrobial effects.
Sphingosine-1-Phosphate Receptor 1 (S1P1) Agonism
The S1P1 receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating immune cell trafficking, particularly the egress of lymphocytes from lymphoid organs.[2][3] Agonism at the S1P1 receptor can lead to the sequestration of lymphocytes in lymph nodes, thereby preventing their infiltration into sites of inflammation. This mechanism is of significant therapeutic interest for the treatment of autoimmune and inflammatory disorders.[2][4] Derivatives of the 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold have been patented as S1P1 receptor agonists, highlighting the potential of this compound to act in a similar manner.[2][3][4][5]
Anticancer Activity
The indole nucleus is a common feature in numerous natural and synthetic compounds with demonstrated anticancer properties.[1] The therapeutic potential of indole derivatives in oncology is attributed to their ability to modulate various cellular signaling pathways involved in cancer cell proliferation, survival, and metastasis. While direct evidence for this compound is limited, the broader class of indole-containing compounds has been investigated for their cytotoxic effects against various cancer cell lines.[1]
Antimicrobial Activity
The emergence of antibiotic resistance is a major global health concern, driving the search for novel antimicrobial agents. Indole derivatives have been explored for their antibacterial and antifungal properties.[1] The proposed mechanisms of action for these compounds are diverse and can involve the disruption of bacterial cell membranes, inhibition of essential enzymes, or interference with biofilm formation. The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold is being investigated for its potential to yield new antimicrobial drugs.[1]
Data Presentation: Quantitative Bioactivity of Analogous Compounds
Table 1: S1P1 Receptor Binding Affinity of an Analogous Compound
| Compound | Receptor | IC50 (nM) | Reference |
| (R)-2-(7-(4-cyclopentyl-3-(trifluoromethyl)benzyloxy)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid | S1P1 | 1.4 ± 0.3 | [6] |
Table 2: Representative Anticancer Activity of Indole Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Indole-1,3,4-oxadiazole conjugate | MCF-7 (Breast Cancer) | 2.42 - 8.11 | [4] |
| Indole-1,3,4-triazole conjugate | MCF-7 (Breast Cancer) | 3.06 - 3.30 | [4] |
Table 3: Representative Antimicrobial Activity of Indole Derivatives
| Compound Class | Microorganism | MIC (µM) | Reference |
| 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine derivative | S. aureus | 37.9 - 113.8 | [3] |
| Indole-1,2,4-triazole conjugate | Candida albicans | 2 | [7] |
| Indole-1,2,4-triazole conjugate | Candida tropicalis | 2 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the potential therapeutic targets of this compound.
S1P1 Receptor Binding Assay
Objective: To determine the binding affinity of a test compound for the S1P1 receptor.
Principle: This is a competitive radioligand binding assay where the test compound competes with a known radiolabeled ligand for binding to the S1P1 receptor expressed in a cell membrane preparation.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human S1P1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
In a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or vehicle (for total binding) or a non-radiolabeled S1P1 agonist (for non-specific binding).
-
Radioligand (e.g., [3H]-S1P) at a concentration close to its Kd.
-
Cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell Viability (MTT) Assay for Anticancer Screening
Objective: To assess the cytotoxic effect of a test compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound (e.g., this compound) in culture medium.
-
Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent as the test compound) and a blank control (medium only).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO or isopropanol with 0.04 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Screening
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
Principle: The broth microdilution method is a widely used technique to determine the MIC. Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well plate, which is then inoculated with a standardized suspension of the microorganism. The plate is incubated, and the lowest concentration of the compound that prevents visible growth is recorded as the MIC.
Methodology:
-
Preparation of Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an appropriate agar plate.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this suspension to achieve the final desired inoculum concentration in the wells (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
Prepare serial two-fold dilutions of the test compound (e.g., this compound) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
A microplate reader can also be used to measure the optical density at 600 nm to determine the inhibition of growth.
-
Visualization of Signaling Pathways and Workflows
S1P1 Receptor Signaling Pathway
Caption: Agonist binding to the S1P1 receptor activates Gi/o proteins, inhibiting adenylyl cyclase and reducing cAMP levels, which in turn modulates downstream cellular effects like lymphocyte sequestration.
Experimental Workflow for Anticancer Drug Screening
Caption: A typical workflow for screening the anticancer activity of a compound using the MTT assay, from cell culture to IC50 determination.
Logical Relationship of Antimicrobial Activity Assessment
Caption: The logical flow for assessing the antimicrobial activity of the compound is through the Minimum Inhibitory Concentration (MIC) assay, which determines the concentration needed to inhibit bacterial growth.
Conclusion
This compound represents a promising chemical scaffold with the potential to engage multiple therapeutic targets. While further research is needed to elucidate its precise mechanisms of action and to quantify its bioactivity, the existing data on analogous compounds strongly suggests its potential as an S1P1 receptor agonist for autoimmune diseases, as well as a candidate for the development of new anticancer and antimicrobial agents. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic utility of this intriguing molecule.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. US9126932B2 - Substituted 1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid derivatives useful in the treatment of autoimmune and inflammatory disorders - Google Patents [patents.google.com]
- 3. WO2021163355A1 - Formulations and methods of treating conditions related to the s1p1 receptor - Google Patents [patents.google.com]
- 4. SUBSTITUTED 1,2,3,4-TETRAHYDROCYCLOPENTA[b]INDOL-3-YL)ACETIC ACID DERIVATIVES USEFUL IN THE TREATMENT OF AUTOIMMUNE AND INFLAMMATORY DISORDERS - Eureka | Patsnap [eureka.patsnap.com]
- 5. WO2016112075A1 - Methods of treating conditions related to the s1p1 receptor - Google Patents [patents.google.com]
- 6. US20190002450A1 - Compositions for binding sphingosine-1-phosphate receptor 1 (s1p1), imaging of s1p1, and methods of use thereof - Google Patents [patents.google.com]
- 7. 1,2,3,4-Tetrahydro-cyclopenta(b)indole | C11H11N | CID 270305 - PubChem [pubchem.ncbi.nlm.nih.gov]
The 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold, and specifically its 2-amino derivative, represents a versatile and privileged pharmacophore in medicinal chemistry. This bicyclic heterocyclic system, consisting of a fused cyclopentane and indole ring, serves as a foundational structure for a diverse range of biologically active molecules. Its rigid, three-dimensional architecture allows for precise orientation of functional groups, enabling high-affinity interactions with various biological targets. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on this core, with a focus on its application in drug design and development.
Synthetic Strategies
The construction of the 1,2,3,4-tetrahydrocyclopenta[b]indole core is most commonly achieved through the Fischer indole synthesis. This classic reaction involves the acid-catalyzed condensation of a phenylhydrazine with a cyclopentanone derivative. Subsequent functionalization, particularly the introduction of the crucial 2-amine group, can be accomplished through various synthetic routes, including reductive amination of a ketone intermediate or nucleophilic substitution.
Experimental Protocol: Fischer Indole Synthesis of the Core Scaffold
This protocol outlines a general procedure for the synthesis of the 1,2,3,4-tetrahydrocyclopenta[b]indole core.
Materials:
-
Phenylhydrazine
-
Cyclopentanone
-
Glacial acetic acid or another suitable acid catalyst (e.g., H₂SO₄)
-
Methanol (for recrystallization)
-
Erlenmeyer flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
Procedure:
-
In a 100 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 5.5 g of cyclopentanone in 18 g of glacial acetic acid.
-
Attach a reflux condenser to the flask and begin stirring the mixture. Heat the flask on a hotplate to bring the contents to a gentle reflux.
-
Slowly add 5.4 g of phenylhydrazine to the refluxing mixture through the top of the condenser over a period of 30 minutes.
-
Continue to reflux the reaction mixture for an additional 30 minutes after the addition of phenylhydrazine is complete. A color change from pale yellow to deep red is typically observed.
-
After the reflux period, remove the flask from the heat and allow it to cool slightly. Pour the reaction mixture into a beaker placed in an ice bath and swirl until the product solidifies.
-
Collect the crude solid product by vacuum filtration.
-
Recrystallize the crude product from methanol to obtain the purified 1,2,3,4-tetrahydrocyclopenta[b]indole.
Experimental Protocol: Reductive Amination for 2-Amine Introduction
This protocol describes a general method for introducing the amine group at the 2-position of the tetrahydrocyclopenta[b]indole core, assuming a ketone precursor.
Materials:
-
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
-
Ammonium acetate or ammonia
-
Sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one intermediate in methanol or ethanol in a round-bottom flask.
-
Add an excess of ammonium acetate or introduce ammonia gas to form the imine intermediate. Stir the reaction at room temperature.
-
Once imine formation is complete (monitored by TLC), cautiously add a reducing agent such as sodium cyanoborohydride or sodium borohydride in portions.
-
Continue stirring the reaction at room temperature until the reduction is complete.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine by column chromatography.
Biological Activities and Therapeutic Potential
Derivatives of the this compound scaffold have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development in several therapeutic areas.
Serotonin 5-HT2C Receptor Agonism
A significant area of investigation for this pharmacophore is its role as a selective serotonin 5-HT2C receptor agonist.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) implicated in the regulation of mood, appetite, and other central nervous system functions.[1] Selective agonism of this receptor is a promising strategy for the treatment of obesity, schizophrenia, and depression.[2][3]
A notable example is WAY-163909, a potent and selective 5-HT2C agonist with a complex tetracyclic structure derived from the tetrahydrocyclopenta[b]indole core.[4][5]
Table 1: Binding Affinities of WAY-163909 Analogs for Serotonin Receptors
| Compound | 5-HT2A Ki (nM) | 5-HT2B Ki (nM) | 5-HT2C Ki (nM) |
| (R,R)-enantiomer (32) | ~85-100% displacement at 10 µM | ~85-100% displacement at 10 µM | ~85-100% displacement at 10 µM |
| (S,S)-enantiomer (33) | ~5-20% displacement at 10 µM | ~5-20% displacement at 10 µM | ~91% displacement at 10 µM |
| Alkyne derivative (41±) | ~70% displacement at 10 µM | ~70% displacement at 10 µM | 100% displacement at 10 µM |
Data adapted from studies on WAY-163909 analogs, where displacement of [¹²⁵I]-(±)-DOI was measured.[6]
Activation of the 5-HT2C receptor by an agonist like a this compound derivative initiates a signaling cascade through the Gαq subunit of its coupled G protein.[7] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[7] IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[7]
Caption: 5-HT2C Receptor Gαq Signaling Pathway.
Experimental Protocol: Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of a Gq-coupled receptor.
Materials:
-
HEK293 cells stably or transiently expressing the 5-HT2C receptor
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
FLIPR Calcium 5 Assay Kit or similar calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Test compounds (this compound derivatives)
-
96-well black, clear-bottom microplate
-
FlexStation® 3 Multi-Mode Microplate Reader or equivalent
Procedure:
-
Seed the HEK293 cells expressing the 5-HT2C receptor into a 96-well microplate and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and wash the cells with PBS.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Place the cell plate into the microplate reader and add the test compounds to the wells.
-
Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Analyze the data to determine the EC₅₀ values for the test compounds.
Anticancer Activity: Tubulin Polymerization Inhibition
Derivatives of the broader indole class have shown significant potential as anticancer agents by targeting microtubule dynamics.[5] Some 1,2,3,4-tetrahydrocyclopenta[b]indole-based compounds may also function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis in cancer cells.
Table 2: Anticancer Activity of Indole Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| Indole-chalcone derivative (55) | A549 (Lung) | 0.0003 - 0.009 |
| HeLa (Cervical) | 0.0003 - 0.009 | |
| Bel-7402 (Liver) | 0.0003 - 0.009 | |
| MCF-7 (Breast) | 0.0003 - 0.009 | |
| A2780 (Ovarian) | 0.0003 - 0.009 | |
| HCT-8 (Colorectal) | 0.0003 - 0.009 | |
| Benzimidazole-indole derivative (8) | Various | Average GI₅₀ = 0.05 |
| Indole-vinyl sulfone derivative (9) | Various | Potent activity |
| Quinoline-indole derivative (13) | Various | 0.002 - 0.011 |
| Indole-based derivative (10b) | A549 (Lung) | 0.12 |
| K562 (Leukemia) | 0.01 |
Data compiled from various studies on anticancer indole derivatives.[8][9][10]
Tubulin polymerization inhibitors disrupt the formation of microtubules, which are essential components of the cytoskeleton involved in cell division. By binding to tubulin, these compounds prevent the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis.
Caption: Tubulin Polymerization Inhibition Assay Workflow.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This protocol describes a fluorescence-based method for assessing the inhibition of tubulin polymerization.
Materials:
-
Purified tubulin protein
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
Glycerol
-
Fluorescent reporter dye
-
Test compounds
-
Positive control (e.g., Nocodazole) and negative control (vehicle)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds, positive control, and vehicle control.
-
On ice, prepare a tubulin reaction mix containing tubulin (e.g., 2 mg/mL), GTP (1 mM), glycerol (15%), and the fluorescent reporter in General Tubulin Buffer.
-
Pre-warm the 96-well plate to 37°C.
-
Add 5 µL of the diluted test compounds or controls to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.
-
Immediately place the plate in the pre-warmed microplate reader and begin measuring the fluorescence intensity at regular intervals for 60-90 minutes.
-
Plot the fluorescence intensity versus time to generate polymerization curves.
-
From these curves, determine the IC₅₀ value for each test compound, which is the concentration that inhibits tubulin polymerization by 50%.
Pharmacokinetics and ADME
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives are crucial for their development as therapeutic agents. While comprehensive ADME data for this specific class of compounds is not extensively available in the public domain, general considerations for indole-based drugs apply. Brain penetration is a key factor for centrally acting agents like 5-HT2C agonists. Metabolism often occurs in the liver, and excretion is typically via renal and/or fecal routes. Further studies are required to fully characterize the pharmacokinetic profiles of these promising compounds.
Table 3: General Pharmacokinetic Parameters for Selected Serotonin Receptor Agonists
| Parameter | WAY-163909 | Vabicaserin | Lasmiditan |
| Bioavailability (%) | Data not available | Data not available | ~40 (oral) |
| Tmax (hours) | Data not available | Data not available | 1.5 - 2.5 |
| Primary Metabolism | Affects serotonin and dopamine metabolism | Carbamoyl glucuronidation, hydroxylation | Data not available |
| Primary Excretion | Data not available | Renal (urine) | Data not available |
| Brain Penetration | Yes | Yes | Yes |
Data compiled from various sources.[11][12]
Conclusion
The this compound core is a highly valuable pharmacophore that has given rise to a multitude of compounds with significant therapeutic potential. Its utility as a scaffold for selective 5-HT2C receptor agonists and potential anticancer agents highlights its importance in modern drug discovery. The synthetic accessibility of this core, coupled with the diverse biological activities of its derivatives, ensures that it will remain an area of active research for the development of novel therapeutics for a range of human diseases. Further exploration of the structure-activity relationships and pharmacokinetic properties of this class of compounds will be critical in translating their preclinical promise into clinical success.
References
- 1. Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. innoprot.com [innoprot.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of tools based on WAY163909, a 5-HT2C receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Serotonin receptor agonists in the acute treatment of migraine: a review on their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
The Indole Scaffold: A Privileged Core in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its unique electronic properties and the ability to serve as a scaffold for diverse chemical modifications have enabled the development of potent and selective agents across a spectrum of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[1][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of indole derivatives, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics.
Core Principles of Indole SAR
The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the indole ring. The SAR of this scaffold is not governed by a single set of rules but is rather target-dependent. However, some general principles have emerged from extensive research:
-
Substitution at the N1-position: Modification at the indole nitrogen can significantly impact activity. For instance, methylation at the N1-position of certain indole-based tubulin inhibitors has been shown to enhance anticancer activity by over 60-fold compared to the unsubstituted counterparts.[6]
-
Substitution at the C2-position: The C2 position is often a key point for introducing substituents that can modulate potency and selectivity. In kinase inhibitors, for example, substitutions at the C2 and C6 positions of the indole ring have been shown to be crucial for potent CDK5 inhibition.[7][8]
-
Substitution at the C3-position: This position is frequently modified to introduce pharmacophoric elements that interact with the target protein. For many anticancer indoles, the C3 position is derivatized with groups that can interfere with biological processes like tubulin polymerization.[6]
-
Substitution on the Benzene Ring (C4, C5, C6, C7): Substituents on the benzene portion of the indole ring can fine-tune the electronic and steric properties of the molecule, influencing its binding affinity and pharmacokinetic profile. For example, in a series of PI3K inhibitors, substitution at the C4 position of the indole ring was found to be important for potent inhibition.[7]
Indole Derivatives as Anticancer Agents
Indole derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer.[1][2] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, protein kinases, and modulation of key signaling pathways.
Tubulin Polymerization Inhibitors
A significant number of indole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[9][10] These agents often bind to the colchicine binding site on β-tubulin, preventing the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship of Indole-based Tubulin Inhibitors:
| Indole Derivative Class | Key Structural Features for Activity | Representative IC50 Values (Tubulin Polymerization) | Representative IC50 Values (Cancer Cell Lines) |
| 2-Arylthioindoles | A 3-(3,4,5-trimethoxyphenyl)thio moiety at the C2-position is crucial for potent activity.[11] | 2.0 - 4.5 µM[11] | Nanomolar range against MCF-7 cells[11] |
| Indole-vinyl sulfones | Methyl substitution at the N1-position of the indole ring significantly enhances activity.[6] | 2.52 µM (for a potent derivative)[6] | 50 nM (average GI50 for a potent derivative)[6] |
| Quinoline-indole derivatives | Specific substitutions on the quinoline and indole rings lead to potent inhibition.[6] | 2.09 µM (for a potent derivative)[6] | 2 - 11 nM against various cancer cell lines[6] |
| 2,3-Diarylindoles | The position of a linker for fluorophore conjugation is critical for inhibitory activity.[5] | Potent inhibition observed[5] | 5.17 ± 1.61 µM against A549 cells (for a specific derivative)[5] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Cell-Free)
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system. Polymerization is monitored by an increase in light scattering (absorbance) at 340 nm.[4][12][13]
Materials:
-
Purified tubulin protein (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
GTP solution (10 mM)
-
Glycerol
-
Test indole derivatives dissolved in an appropriate solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Nocodazole)
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm
-
Half-area 96-well plates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of tubulin in General Tubulin Buffer. Keep on ice.
-
Prepare a stock solution of GTP.
-
Prepare serial dilutions of the test indole derivatives and control compounds in General Tubulin Buffer.
-
-
Reaction Setup (on ice):
-
In a microcentrifuge tube on ice, prepare the tubulin polymerization reaction mixture. A typical reaction contains tubulin (e.g., 3 mg/mL), General Tubulin Buffer, GTP (e.g., 1 mM), and glycerol (e.g., 10%).
-
Add the test compound or control to the reaction mixture. The final solvent concentration should be kept low (e.g., <1% DMSO).
-
-
Polymerization and Measurement:
-
Data Analysis:
-
Plot the absorbance at 340 nm versus time to generate polymerization curves.
-
Determine the Vmax (maximum rate of polymerization) and the final polymer mass (plateau absorbance).
-
Calculate the percentage of inhibition for each compound concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Experimental Workflow: Screening for Tubulin Polymerization Inhibitors
Caption: Workflow for identifying and validating indole-based tubulin polymerization inhibitors.
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer, making them attractive therapeutic targets.[7][8] Indole derivatives have been successfully developed as inhibitors of various protein kinases, including PI3K, Akt, and CDKs.[7][14]
Structure-Activity Relationship of Indole-based Kinase Inhibitors:
| Target Kinase | Key Structural Features for Activity | Representative IC50 Values |
| PI3K | Substitution at the C4-position of the indole ring is important for potent inhibition.[7] | Sub-micromolar to low micromolar range.[15] |
| PIM Kinases | Bioisosteric replacement of natural product scaffolds with indole moieties leads to potent pan-PIM inhibitors.[7] | 0.22 - 2.46 µM[7] |
| CDK5 | Substitution at the C2 and C6 positions of the indole ring is critical for potent inhibition.[8] | Potent inhibition observed.[8] |
| EGFR | Fused indole derivatives can exhibit potent inhibition.[6] | 0.019 - 0.026 µM for potent derivatives[6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This bioluminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Materials:
-
Kinase of interest (e.g., PI3K, Akt)
-
Kinase-specific substrate
-
ATP
-
Test indole derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a 2X kinase solution and a 2X substrate/ATP solution in the appropriate kinase assay buffer.
-
Prepare serial dilutions of the test indole derivatives.
-
-
Kinase Reaction:
-
Add the test compound or vehicle control to the wells of the 96-well plate.
-
Add the 2X kinase solution to each well and pre-incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 2X substrate/ATP solution.
-
Incubate at room temperature for a specified time (e.g., 1 hour).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value.
-
Signaling Pathway: The PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in cancer.[1][16]
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.
Indole Derivatives as Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of research. Indole derivatives have shown significant promise in this area, primarily through the modulation of key inflammatory signaling pathways such as NF-κB.[1]
NF-κB Signaling Inhibitors
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[3][17]
Structure-Activity Relationship of Indole-based NF-κB Inhibitors:
| Indole Derivative Class | Key Structural Features for Activity | Representative IC50 Values (NO Inhibition) |
| Ursolic acid-indole hybrids | The indole moiety enhances the anti-inflammatory activity of ursolic acid.[18] | 2.2 ± 0.4 µM (for a potent derivative)[18] |
| Chalcone-indole hybrids | Substituents on the B-ring of the chalcone moiety influence NF-κB inhibitory activity. | 0.82 - 9.75 µM |
Experimental Protocol: Measuring NF-κB Inhibition (Reporter Gene Assay)
This assay quantifies the transcriptional activity of NF-κB using a reporter gene (e.g., luciferase) under the control of an NF-κB responsive promoter.
Materials:
-
A cell line stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
NF-κB activating agent (e.g., TNF-α, LPS)
-
Test indole derivatives
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test indole derivative for 1-2 hours.
-
Stimulation: Stimulate the cells with the NF-κB activating agent for a specified time (e.g., 6-8 hours).
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control and determine the IC50 value.
Signaling Pathway: The Canonical NF-κB Pathway
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Modulators of the cGAS-STING Pathway
The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers an inflammatory response. Dysregulation of this pathway is implicated in various inflammatory and autoimmune diseases.[1][17]
Experimental Protocol: cGAS-STING Pathway Activation Assay
This protocol describes how to activate the cGAS-STING pathway in vitro and assess its activation by western blot and RT-qPCR.[1]
Materials:
-
Murine or human cell lines (e.g., MEFs, THP-1)
-
dsDNA probes (synthetic or from natural sources)
-
Transfection reagent (e.g., Lipofectamine)
-
Reagents for western blotting (antibodies against p-STING, p-TBK1, p-IRF3)
-
Reagents for RT-qPCR (primers for IFN-β and other interferon-stimulated genes)
Procedure:
-
dsDNA Transfection:
-
Prepare dsDNA probes.
-
Transfect the cells with dsDNA using a suitable transfection reagent.
-
-
Western Blot Analysis:
-
After a specified incubation time, lyse the cells and perform western blotting to detect the phosphorylation of key pathway components (STING, TBK1, IRF3).
-
-
RT-qPCR Analysis:
-
Extract RNA from the cells and perform RT-qPCR to measure the expression of interferon-stimulated genes (e.g., IFNB1, CXCL10).
-
Signaling Pathway: The cGAS-STING Pathway
Caption: The cGAS-STING signaling pathway, a target for immunomodulatory indole derivatives.
Conclusion
The indole scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. A deep understanding of the structure-activity relationships for different biological targets is paramount for the rational design of more potent, selective, and safe indole-based drugs. This technical guide has provided a comprehensive overview of the SAR of indole derivatives in key therapeutic areas, along with detailed experimental protocols and visualizations of relevant signaling pathways. It is intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this privileged heterocyclic system in the ongoing quest for novel medicines.
References
- 1. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QSAR, molecular docking, and pharmacokinetic analysis of thiosemicarbazone-indole compounds targeting prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Methods of Assessing STING Activation and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
In-Depth Technical Guide: 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine (CAS Number: 1263284-26-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and safety information for 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).
Chemical and Physical Properties
This compound is a bicyclic heterocyclic compound.[1] Its core structure consists of a fused cyclopentane and indole ring system with an amine group at the 2-position of the cyclopentane ring.
| Property | Value | Reference |
| CAS Number | 1263284-26-9 | [2] |
| Molecular Formula | C₁₁H₁₂N₂ | [2] |
| Molecular Weight | 172.23 g/mol | [2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 104.0 to 109.0 °C | [1] |
| SMILES | C1=CC=C2C(=C1)C3=C(CC(C3)N)N2 | [2] |
| InChI Key | FKWRARFTNIXGCG-UHFFFAOYSA-N | [1] |
Biological Activity and Mechanism of Action
The primary mechanism of action of this compound is its function as a potent agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] S1P1 is a G protein-coupled receptor (GPCR) that plays a critical role in various physiological processes, most notably in lymphocyte trafficking.
S1P1 Receptor Signaling Pathway
Upon binding of an agonist like this compound, the S1P1 receptor couples primarily to the Gαi subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of small GTPases such as Rac and Rho, and subsequent activation of effector pathways including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/MAPK (ERK) pathway. These pathways are integral to cell survival, proliferation, and migration.
Caption: S1P1 Receptor Signaling Pathway.
Potential Therapeutic Applications
Due to its role as an S1P1 receptor agonist, this compound is being investigated for a variety of therapeutic applications:
-
Immunosuppression: S1P1 receptor agonists are known to sequester lymphocytes in the lymph nodes, preventing their migration to sites of inflammation. This mechanism is the basis for the use of S1P1 modulators in autoimmune diseases.
-
Anticancer Activity: Modulation of S1P signaling pathways has been shown to impact cancer cell proliferation, survival, and migration.[1]
-
Antimicrobial Properties: Some studies have indicated that compounds with this structural scaffold may possess antimicrobial activity.[1]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving a Fischer indole synthesis followed by a reductive amination.
Caption: Synthetic Workflow.
Step 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole [1]
-
To a mixture of phenylhydrazine hydrochloride and 2-aminocyclohexanone hydrochloride, a solution of 2 N sodium hydroxide is added dropwise and stirred at room temperature for 15 minutes.
-
The mixture is then refluxed for 5 hours.
-
An 80% acetic acid solution is added, and the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Reductive Amination [3]
-
The 1,2,3,4-Tetrahydrocyclopenta[b]indole obtained from Step 1 is dissolved in a suitable solvent such as methanol.
-
An amine source, for example, ammonium acetate, is added to the solution.
-
A reducing agent, such as sodium cyanoborohydride (NaBH₃CN), is added portion-wise.
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is quenched, and the product is extracted with an organic solvent.
-
The organic layer is dried, and the solvent is removed to yield the final product, which can be further purified by chromatography or recrystallization.
In Vitro S1P1 Receptor Agonist Activity Assay (S1P1 Redistribution Assay)[5]
This assay monitors the internalization of a membrane-localized S1P1-EGFP fusion protein upon agonist binding.
-
Cell Preparation: Recombinant U2OS cells stably expressing human S1P1-EGFP are cultured in appropriate media.
-
Assay Plate Preparation: Cells are seeded into a 96-well plate and incubated.
-
Compound Addition: The test compound, this compound, is serially diluted and added to the wells. A known S1P1 agonist is used as a positive control.
-
Incubation: The plate is incubated for 1 hour at 37°C in a 5% CO₂ incubator.
-
Cell Fixing and Staining: Cells are fixed, and the nuclei are stained with Hoechst stain.
-
Imaging and Analysis: The plate is imaged using a high-content imaging system. The translocation of the S1P1-EGFP from the cell membrane to intracellular vesicles is quantified to determine the agonist activity and EC₅₀ value of the test compound.
In Vitro Anticancer Activity Assay[6][7]
The antiproliferative activity of the compound can be assessed using a standard cytotoxicity assay, such as the MTT or SRB assay.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48-72 hours).
-
Cell Viability Assessment: A cell viability reagent (e.g., MTT) is added to each well, and the plates are incubated.
-
Data Analysis: The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)[8][9]
This method determines the minimum inhibitory concentration (MIC) of the compound against various microbial strains.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Safety and Handling
| Hazard Statement | Precautionary Statement |
| Causes skin irritation. | Wash skin thoroughly after handling. |
| Causes serious eye irritation. | Wear protective gloves/protective clothing/eye protection/face protection. |
| May cause respiratory irritation. | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Use only outdoors or in a well-ventilated area. | |
| IF ON SKIN: Wash with plenty of water. | |
| IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| Store in a well-ventilated place. Keep container tightly closed. | |
| Store locked up. | |
| Dispose of contents/container to an approved waste disposal plant. |
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Storage:
Store in a cool, dry, and well-ventilated area. Keep the container tightly closed.
Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety guide. Always refer to a complete and verified Material Safety Data Sheet (MSDS) before handling any chemical substance and follow all institutional safety protocols.
References
Unveiling the Potential: A Technical Guide to the Antimicrobial and Anticancer Properties of Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ever-escalating threats of antimicrobial resistance and the complexities of cancer demand a continuous search for novel therapeutic agents. Tetrahydrocyclopenta[b]indol-2-amine, a heterocyclic compound, has emerged as a molecule of significant interest due to its potential dual action against microbial pathogens and cancer cells. This technical guide provides a comprehensive overview of the current understanding of this compound and its derivatives, focusing on its potential mechanisms of action, and presenting key data for related compounds. While specific quantitative data for Tetrahydrocyclopenta[b]indol-2-amine is not yet publicly available, this guide consolidates information on analogous compounds to highlight its therapeutic promise. Detailed experimental protocols for evaluating its efficacy are also provided to facilitate further research and development in this promising area.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The fusion of a cyclopentane ring to the indole nucleus, as seen in the tetrahydrocyclopenta[b]indole series, confers unique conformational and electronic properties that can enhance biological activity. Tetrahydrocyclopenta[b]indol-2-amine, in particular, has been identified as a potential therapeutic agent with both antimicrobial and anticancer properties. Its purported mechanism of action in cancer involves the modulation of the Sphingosine-1-Phosphate (S1P) signaling pathway, a critical regulator of cell growth, survival, and migration. This guide aims to provide an in-depth technical resource for researchers exploring the therapeutic potential of this promising molecule.
Potential Anticancer Properties
Mechanism of Action: S1P Receptor Agonism
Tetrahydrocyclopenta[b]indol-2-amine is reported to act as an agonist of the Sphingosine-1-Phosphate Receptor 1 (S1P1).[1] The S1P signaling pathway is a crucial regulator of numerous cellular processes, and its dysregulation is implicated in cancer progression. S1P exerts its effects by binding to a family of five G protein-coupled receptors (S1PR1-5). The binding of an agonist like Tetrahydrocyclopenta[b]indol-2-amine to S1P1 can trigger a cascade of downstream signaling events that influence cell fate. In the context of cancer, S1P signaling can promote cell survival, proliferation, and angiogenesis.[2][3][4][5][6] The "sphingolipid rheostat," the balance between the pro-apoptotic molecule ceramide and the pro-survival molecule S1P, is a key determinant of a cell's decision to live or die.[4][5] By acting as an S1P1 agonist, Tetrahydrocyclopenta[b]indol-2-amine may modulate this balance, potentially leading to the induction of apoptosis in cancer cells.[1]
References
The Indole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its unique physicochemical properties and structural versatility have established it as a "privileged scaffold," a core structure that is recurrent in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive overview of the pivotal role of the indole nucleus in drug discovery and development, with a focus on its diverse therapeutic applications, underlying mechanisms of action, and the structure-activity relationships that govern its biological effects. Quantitative data are summarized in structured tables for comparative analysis, key experimental protocols are detailed, and complex biological pathways and workflows are visualized through diagrams to offer a thorough resource for researchers and drug development professionals.
The indole scaffold's significance is underscored by its presence in essential endogenous molecules such as the amino acid tryptophan and the neurotransmitter serotonin, highlighting its inherent biocompatibility.[3] In the realm of pharmaceuticals, the indole core is a key component in a wide array of drugs approved by the U.S. Food and Drug Administration (FDA) for treating a spectrum of diseases, from cancer and microbial infections to inflammatory conditions and neurological disorders.[2][4]
Physicochemical Properties and Pharmacological Relevance
The indole ring system, composed of a benzene ring fused to a pyrrole ring, possesses a unique electronic configuration that dictates its chemical reactivity and biological interactions. The nitrogen atom's lone pair of electrons contributes to the aromaticity of the ring system, making it electron-rich and capable of participating in various non-covalent interactions with biological macromolecules. These interactions include hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for high-affinity binding to therapeutic targets.[3]
The indole nucleus is also amenable to chemical modification at multiple positions, allowing for the fine-tuning of its pharmacokinetic and pharmacodynamic properties. Substitutions on the benzene or pyrrole ring can significantly influence a compound's solubility, lipophilicity, metabolic stability, and target selectivity, making the indole scaffold a highly adaptable template for drug design.[5]
Therapeutic Applications of Indole Derivatives
The broad therapeutic potential of indole-containing compounds is a testament to their ability to interact with a diverse range of biological targets. The following sections delve into the major therapeutic areas where indole derivatives have made a significant impact, supported by quantitative data on their biological activity.
Anticancer Activity
Indole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a wide range of human cancer cell lines.[6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.[5][7]
One of the most well-studied mechanisms is the inhibition of tubulin polymerization.[8][9] By binding to the colchicine site on β-tubulin, certain indole derivatives disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Another critical target for indole-based anticancer agents is the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][10] Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have been shown to inhibit this pathway, thereby suppressing cancer cell growth and survival.[1][11]
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference(s) |
| Indole-3-carbinol (I3C) | Breast (MCF-7) | 25-50 | PI3K/Akt/mTOR inhibition | [1] |
| 3,3'-Diindolylmethane (DIM) | Prostate (PC-3) | 10-50 | PI3K/Akt/mTOR inhibition | [1] |
| Combretastatin A-4 analog | Colon (HCT-116) | 0.002-0.008 | Tubulin polymerization inhibition | [8] |
| D-64131 | Various | 0.01-0.1 | Tubulin polymerization inhibition | [12] |
| Indole-Chalcone derivative | Lung (A549) | 0.003 | Tubulin polymerization inhibition | [13] |
| Indole-thiophene complex | Colon (HT29) | 0.006-0.019 | Not specified | [13] |
| Panobinostat (Farydak®) | Multiple Myeloma | 0.01-0.05 | HDAC inhibitor | [14] |
| Sunitinib (Sutent®) | Renal Cell Carcinoma | 0.002-0.01 | Tyrosine kinase inhibitor | [15] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Indole derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[16][17] Their mechanisms of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential enzymatic pathways.[18]
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |
| 3-substituted indole | Staphylococcus aureus | 8-32 | [19] |
| 3-substituted indole | Escherichia coli | 16-64 | [19] |
| Indole-thiosemicarbazone | Mycobacterium tuberculosis | 0.2-1.6 | [20] |
| Halogenated indoles | Staphylococcus aureus | 20-50 | [18] |
| Indole-piperidine conjugate | Candida albicans | 4-16 | [16] |
Antiviral Activity
The indole scaffold is present in several approved antiviral drugs and numerous investigational agents.[21] These compounds target various stages of the viral life cycle, including viral entry, replication, and assembly. For instance, Delavirdine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1, and Arbidol is a broad-spectrum antiviral agent effective against influenza viruses.[21][22]
| Compound/Derivative Class | Virus | EC50/IC50 (µM) | Target | Reference(s) |
| Delavirdine (Rescriptor®) | HIV-1 | 0.1-0.3 | Reverse Transcriptase | [21][22] |
| Arbidol (Umifenovir) | Influenza A/B | 1-10 | Hemagglutinin | [21] |
| Indole-based compound | Hepatitis C Virus (HCV) | 2.6-12.4 | NS5B Polymerase | [22] |
| Indole-based compound | SARS-CoV-2 | 1.16-7.9 | Not specified | [23][24] |
Anti-inflammatory Activity
Indole derivatives, most notably Indomethacin, have long been used as nonsteroidal anti-inflammatory drugs (NSAIDs).[2][4] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[2] Structure-activity relationship studies have shown that modifications to the indole ring can modulate the potency and selectivity of COX inhibition.[25][26][27]
| Compound/Derivative | Target | IC50 (µM) | Reference(s) |
| Indomethacin | COX-1/COX-2 | 0.1-1 | [2][4] |
| Indole-5-carboxamide | COX-2 | 0.05-0.2 | [28] |
| 2-Arylindole | 5-LOX | 1-5 | [28] |
| Indolin-2-one derivative | Aromatase | 0.01-0.1 | [29] |
Signaling Pathways and Mechanisms of Action
To provide a deeper understanding of how indole derivatives exert their therapeutic effects, this section visualizes key signaling pathways and experimental workflows using the DOT language for Graphviz.
Tubulin Polymerization Inhibition by Indole Derivatives
Caption: Mechanism of tubulin polymerization inhibition by indole derivatives.
PI3K/Akt/mTOR Signaling Pathway Inhibition
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of indole, A versatile pharmacophoric moiety - Curr Trends Pharm Pharm Chem [ctppc.org]
- 5. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into the design of indole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Current scenario of indole derivatives with potential anti-drug-resistant cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria (2024) | Nishtha Chandal [scispace.com]
- 19. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents – Oriental Journal of Chemistry [orientjchem.org]
- 21. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a valuable heterocyclic compound with potential applications in pharmaceutical development and medicinal chemistry as a scaffold in drug design.[1] The synthesis is presented as a two-step process, commencing with the formation of the tricyclic ketone intermediate, 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one, via a Fischer indole synthesis, followed by a reductive amination to yield the target primary amine.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two-step synthesis of this compound. The values are based on established methodologies for similar transformations and should be considered as representative estimates for a laboratory-scale synthesis.
| Step | Reaction | Reactants | Key Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Fischer Indole Synthesis | Phenylhydrazine, 2-Oxocyclopentane-1-carboxylic acid | Polyphosphoric acid (PPA) | - | 100-120 | 2-4 | 65-75 |
| 2 | Reductive Amination | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one | Ammonium acetate, Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temp. | 12-24 | 70-85[2] |
Experimental Protocols
Step 1: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
This procedure details the acid-catalyzed cyclization of phenylhydrazine with 2-oxocyclopentane-1-carboxylic acid to form the key ketone intermediate. The Fischer indole synthesis is a classic method for the preparation of indoles.[3][4][5]
Materials:
-
Phenylhydrazine
-
2-Oxocyclopentane-1-carboxylic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, cautiously add polyphosphoric acid.
-
Heat the polyphosphoric acid to approximately 80°C with stirring.
-
In a separate beaker, prepare a mixture of phenylhydrazine and 2-oxocyclopentane-1-carboxylic acid in equimolar amounts.
-
Slowly and carefully add the mixture of phenylhydrazine and 2-oxocyclopentane-1-carboxylic acid to the hot polyphosphoric acid. An exothermic reaction is expected.
-
After the addition is complete, raise the temperature of the reaction mixture to 100-120°C and maintain it for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature and then carefully pour it into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one as a solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of the ketone intermediate to the target primary amine via reductive amination.[2]
Materials:
-
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
-
Ammonium acetate
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Distilled water
-
Dichloromethane
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one in methanol in a round-bottom flask, add a large excess of ammonium acetate.
-
Stir the mixture at room temperature until the ketone is fully dissolved.
-
Slowly add sodium cyanoborohydride to the reaction mixture in small portions.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by the slow addition of distilled water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by recrystallization or silica gel column chromatography if necessary.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthetic pathway for the preparation of this compound.
Caption: Synthetic route to this compound.
References
Application Notes and Protocols for the Synthesis of Tetrahydrocyclopenta[b]indole Scaffolds via Fischer Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrocyclopenta[b]indole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. Its rigid, tricyclic structure makes it an attractive framework for the development of novel therapeutic agents. The Fischer indole synthesis, a classic and versatile method discovered by Emil Fischer in 1883, remains a cornerstone for the construction of indole-containing molecules, including the tetrahydrocyclopenta[b]indole core.[1][2] This reaction typically involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde, in this case, a cyclopentanone derivative.[1] Modern variations of this synthesis have expanded its scope, offering milder reaction conditions and opportunities for asymmetric synthesis.[2][3] These application notes provide detailed protocols and compiled data for the synthesis of tetrahydrocyclopenta[b]indole scaffolds, intended to guide researchers in their synthetic efforts.
Core Concepts and Mechanism
The Fischer indole synthesis proceeds through several key steps:
-
Hydrazone Formation: The reaction is initiated by the condensation of a (substituted) phenylhydrazine with a cyclopentanone derivative to form the corresponding phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[2][2]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[2][2]-sigmatropic rearrangement, which is the key bond-forming step, leading to a di-imine intermediate.[1]
-
Aromatization and Cyclization: The intermediate then rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic tetrahydrocyclopenta[b]indole scaffold.[1]
Various Brønsted and Lewis acids can be employed to catalyze this transformation, including hydrochloric acid, sulfuric acid, polyphosphoric acid (PPA), p-toluenesulfonic acid (p-TSA), and zinc chloride.[1]
Data Presentation: Synthesis of Tetrahydrocyclopenta[b]indole Derivatives
The following table summarizes representative examples of the synthesis of tetrahydrocyclopenta[b]indole scaffolds and related structures using the Fischer indole synthesis and its variations.
| Entry | Phenylhydrazine Derivative | Ketone/Aldehyde Derivative | Catalyst/Reagent | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| 1 | Phenylhydrazine | Cyclohexanone¹ | Glacial Acetic Acid | Glacial Acetic Acid | Boiling | 1,2,3,4-Tetrahydrocarbazole | 50 | [4] |
| 2 | Phenylhydrazine derivatives | 2,2-Disubstituted cyclopentane-1,3-diones | Chiral Phosphoric Acid / ZnCl₂ | Not specified | Not specified | Chiral Cyclopenta[b]indoles | Moderate | [3] |
| 3 | 3-Indolylphenylketone² | - | Palladium(II) Acetate | Acetic Acid | Not specified | Cyclopenta[b]indol-1-one | 60 | [5] |
¹Cyclohexanone is a six-membered ring ketone, leading to the analogous tetrahydrocarbazole. This example is included to provide context on reaction yields under classical Fischer indole conditions. ²This example represents an intramolecular cyclization variant.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole using a Brønsted Acid Catalyst
This protocol describes a general method for the synthesis of the parent tetrahydrocyclopenta[b]indole scaffold.
Materials:
-
Phenylhydrazine
-
Cyclopentanone
-
Glacial Acetic Acid (or another suitable Brønsted acid such as p-TSA)
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: To a round-bottom flask, add phenylhydrazine (1.0 eq.) and cyclopentanone (1.1 eq.).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent and catalyst. The amount should be sufficient to dissolve the reactants and allow for efficient stirring.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water.
-
Isolation: The crude product may precipitate out of the aqueous solution. Collect the solid by vacuum filtration. If the product is an oil, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol, or by column chromatography on silica gel.
Protocol 2: Catalytic Enantioselective Fischer Indole Synthesis of Cyclopenta[b]indoles
This protocol is a conceptual outline based on a modern catalytic approach for asymmetric synthesis.[3]
Materials:
-
Substituted phenylhydrazine derivative
-
2,2-Disubstituted cyclopentane-1,3-dione
-
Chiral Phosphoric Acid catalyst (e.g., a BINOL-derived phosphoric acid)
-
Zinc Chloride (ZnCl₂) as a co-catalyst
-
Anhydrous, non-polar solvent (e.g., toluene or dichloromethane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard glassware for anhydrous reactions, workup, and purification
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add the 2,2-disubstituted cyclopentane-1,3-dione (1.0 eq.), the chiral phosphoric acid catalyst (typically 5-10 mol%), and zinc chloride (co-catalyst).
-
Solvent and Reactant Addition: Add the anhydrous solvent, followed by the substituted phenylhydrazine derivative (1.1 eq.).
-
Reaction: Stir the reaction mixture at the specified temperature (which may range from room temperature to elevated temperatures) and monitor by TLC or HPLC for conversion and enantioselectivity.
-
Workup: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Fischer Indole Synthesis: General Workflow
Caption: General workflow for the Fischer indole synthesis.
Fischer Indole Synthesis: Reaction Mechanism
Caption: Key steps in the Fischer indole synthesis mechanism.
References
Application Notes and Protocols for Buchwald-Hartwig Amination in Cyclopenta[b]indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis due to its broad substrate scope and functional group tolerance, enabling the facile synthesis of aryl amines. While extensively used for intermolecular couplings, its application in intramolecular reactions provides an elegant and efficient strategy for the construction of nitrogen-containing heterocyclic scaffolds. This document provides detailed application notes and protocols for the proposed synthesis of cyclopenta[b]indoles and their saturated analogs, tetrahydrocyclopenta[b]indoles, via an intramolecular Buchwald-Hartwig amination. Although a direct literature protocol for this specific transformation is not prevalent, the provided methodologies are based on analogous, well-established procedures for the synthesis of related fused indoline systems.
The cyclopenta[b]indole core is a prominent structural motif in numerous biologically active natural products and pharmaceutical agents. The development of efficient synthetic routes to this scaffold is therefore of significant interest to the medicinal chemistry community. The intramolecular Buchwald-Hartwig amination offers a convergent and modular approach to access these valuable compounds.
Proposed Synthetic Pathway
The synthesis of the tetrahydrocyclopenta[b]indole scaffold via an intramolecular Buchwald-Hartwig amination would commence with a readily available indole derivative. The indole nitrogen is first functionalized with a side chain containing a leaving group, such as a halide, positioned to allow for a 5-exo-trig cyclization. The subsequent palladium-catalyzed intramolecular C-N bond formation furnishes the desired tricyclic product. Aromatization of the newly formed five-membered ring, if desired, could be achieved through subsequent oxidation.
Caption: Proposed synthetic route to tetrahydrocyclopenta[b]indoles.
Experimental Protocols
Protocol: Intramolecular Buchwald-Hartwig N-Arylation for the Synthesis of a Spiro[indoline-2,3'-piperidine]
This protocol is adapted from a published procedure for the synthesis of spiro[indoline-2,3′-piperidines].
Materials:
-
Substrate: N-(2-bromobenzyl)-1,2,5,6-tetrahydropyridin-3-yl)methanamine derivative
-
Palladium source: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Solvent: Toluene (anhydrous)
-
Inert gas: Argon or Nitrogen
Procedure:
-
To an oven-dried Schlenk tube, add the N-(2-bromobenzyl)-1,2,5,6-tetrahydropyridin-3-yl)methanamine derivative (1.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.05 equiv).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe.
-
Add sodium tert-butoxide (2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[indoline-2,3'-piperidine].
Data Presentation
The following table summarizes typical reaction parameters for intramolecular Buchwald-Hartwig aminations leading to fused indoline systems. These parameters can be used as a starting point for the optimization of the cyclopenta[b]indole synthesis.
| Parameter | Typical Range/Conditions |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | XPhos, RuPhos, SPhos, BINAP |
| Catalyst Loading | 1-5 mol% |
| Ligand Loading | 1.2-2.0 equivalents relative to Pd |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, THF |
| Temperature | 80-120 °C |
| Reaction Time | 12-24 hours |
| Yield | 60-95% (for analogous systems) |
Visualizations
Catalytic Cycle
The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves an oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: General catalytic cycle for the Buchwald-Hartwig amination.
Experimental Workflow
A typical experimental workflow for setting up an intramolecular Buchwald-Hartwig amination is outlined below.
Caption: Experimental workflow for intramolecular Buchwald-Hartwig amination.
Logical Relationships of Reaction Parameters
The success of the Buchwald-Hartwig amination is dependent on the interplay of several reaction parameters. The following diagram illustrates these relationships.
Caption: Interdependence of key reaction parameters in Buchwald-Hartwig amination.
Application Notes and Protocols: Reductive Amination Strategies for Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and strategies for the synthesis of Tetrahydrocyclopenta[b]indol-2-amine via reductive amination of the corresponding ketone, Tetrahydrocyclopenta[b]indol-2-one. The methodologies outlined are based on established principles of reductive amination and can be adapted for optimization in a research and development setting.
Introduction
Tetrahydrocyclopenta[b]indol-2-amine is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active compounds. Its synthesis is a key step in the development of novel therapeutics. Reductive amination of the corresponding ketone is a common and efficient method for the introduction of the primary amine functionality.[1] This process typically involves the reaction of the ketone with an ammonia source to form an intermediate imine, which is subsequently reduced to the desired amine.[2]
This document outlines three common strategies for this transformation, utilizing different borohydride reagents and catalytic systems.
Reductive Amination Strategies: A Comparative Overview
The choice of reductive amination strategy can significantly impact reaction efficiency, yield, and substrate compatibility. Below is a summary of three common methods.
| Strategy | Key Reagents | Typical Reaction Conditions | Advantages | Disadvantages |
| Strategy 1 | Sodium Borohydride (NaBH₄), Ammonium Chloride (NH₄Cl) | Methanol, Room Temperature | Cost-effective, readily available reagents. | NaBH₄ can also reduce the starting ketone, potentially lowering the yield.[3] |
| Strategy 2 | Sodium Cyanoborohydride (NaBH₃CN), Ammonium Acetate (NH₄OAc) | Methanol, pH ~6-7 | Selective for the imine intermediate over the ketone.[4] | Use of a cyanide-containing reagent requires careful handling and disposal. |
| Strategy 3 | Titanium(IV) Isopropoxide (Ti(OiPr)₄), Sodium Borohydride (NaBH₄), Ammonia | Ethanol | Highly chemoselective for mono-alkylation of ammonia, good yields for primary amines from ketones.[5][6] | Requires an additional Lewis acid catalyst. |
Experimental Protocols
Materials and General Procedures
-
Starting Material: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indol-2-one
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: Reductive Amination using Sodium Borohydride and Ammonium Chloride
This protocol is a cost-effective, one-pot procedure suitable for initial screening.
Reaction Scheme:
Reductive amination of the ketone to the primary amine.
Procedure:
-
To a solution of Tetrahydrocyclopenta[b]indol-2-one (1.0 mmol) in methanol (20 mL) in a round-bottom flask, add ammonium chloride (5.0 mmol).
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (2.0 mmol) in portions over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
-
Basify the mixture with 1 M NaOH to a pH of ~10-12.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
This method offers higher selectivity for the imine reduction, which can lead to improved yields.[4]
Reaction Scheme:
Selective reductive amination using sodium cyanoborohydride.
Procedure:
-
Dissolve Tetrahydrocyclopenta[b]indol-2-one (1.0 mmol) and ammonium acetate (10.0 mmol) in methanol (20 mL) in a round-bottom flask.
-
Add sodium cyanoborohydride (1.5 mmol) to the solution.
-
Adjust the pH of the reaction mixture to between 6 and 7 by the dropwise addition of glacial acetic acid.
-
Stir the reaction at room temperature for 24-48 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between 1 M NaOH and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Protocol 3: Titanium(IV) Isopropoxide-Mediated Reductive Amination
This protocol is effective for the synthesis of primary amines from ketones with high chemoselectivity.[5][6]
Reaction Scheme:
Titanium-mediated reductive amination for high selectivity.
Procedure:
-
To a solution of Tetrahydrocyclopenta[b]indol-2-one (1.0 mmol) in anhydrous ethanol (15 mL), add a solution of ammonia in ethanol (e.g., 2 M, 5.0 mL, 10 mmol).
-
Add titanium(IV) isopropoxide (1.2 mmol) dropwise to the mixture at room temperature.
-
Stir the reaction for 4-6 hours to allow for imine formation.
-
Add sodium borohydride (2.0 mmol) in one portion and continue stirring for another 12-16 hours.
-
Quench the reaction by the careful addition of water (5 mL).
-
Filter the resulting suspension through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
Logical Workflow for Strategy Selection
Decision workflow for selecting a reductive amination protocol.
Concluding Remarks
The protocols provided offer robust starting points for the synthesis of Tetrahydrocyclopenta[b]indol-2-amine. Optimization of reaction parameters such as stoichiometry, temperature, and reaction time may be necessary to achieve the desired yield and purity for specific applications. It is recommended to perform small-scale test reactions to determine the optimal conditions before scaling up. The choice of strategy will depend on factors including the desired selectivity, cost considerations, and safety protocols within the laboratory.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Primary amine synthesis by amination (alkylation) [organic-chemistry.org]
Application Notes and Protocols for Tetrahydrocyclopenta[b]indol-2-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Tetrahydrocyclopenta[b]indol-2-amine, a versatile building block in organic synthesis and medicinal chemistry. The protocols detailed herein offer practical guidance for the preparation of the core scaffold and its subsequent derivatization, enabling the exploration of novel chemical space for drug discovery and materials science.
Introduction
The tetrahydrocyclopenta[b]indole scaffold is a privileged structural motif found in a variety of biologically active natural products and synthetic compounds.[1][2][3] The presence of a primary amine at the 2-position of this fused heterocyclic system offers a key handle for diverse functionalization, making 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine a valuable intermediate for the synthesis of compound libraries targeting a range of biological endpoints. Notably, derivatives of this scaffold have demonstrated potent activity as antimicrotubule agents, highlighting their potential in the development of novel anticancer therapeutics.[2][3][4]
Synthesis of the Tetrahydrocyclopenta[b]indole Scaffold
The synthesis of the core tetrahydrocyclopenta[b]indole ring system can be achieved through several established methods. The choice of method may depend on the availability of starting materials, desired scale, and substitution patterns.
Fischer Indole Synthesis
A classic and widely used method for the construction of the indole ring system is the Fischer indole synthesis. This approach involves the acid-catalyzed reaction of a phenylhydrazine with a ketone or aldehyde. For the synthesis of the tetrahydrocyclopenta[b]indole core, cyclopentanone is a suitable starting material.[5]
Reductive Amination for Introduction of the 2-Amine Group
A streamlined approach to introduce the amine functionality at the 2-position is through the reductive amination of a 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one precursor. This two-step, one-pot process involves the condensation of the ketone with an ammonia source to form an imine, which is then reduced in situ to the desired primary amine.[5]
Table 1: Comparison of General Synthetic Methods for the Tetrahydrocyclopenta[b]indole Scaffold
| Method | Key Reagents | Typical Solvents | Typical Conditions | Typical Yields | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclopentanone, Acid catalyst (e.g., H₂SO₄, PPA) | Acetic acid, Ethanol | Reflux | Moderate to Good | [5] |
| Reductive Amination | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one, NH₃ or NH₄OAc, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Methanol, Ethanol | Room Temperature to Reflux | 70-85% | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol describes a general procedure for the synthesis of the title compound from its corresponding ketone precursor.
Workflow for the Synthesis of Tetrahydrocyclopenta[b]indol-2-amine
Caption: General workflow for the reductive amination synthesis.
Materials:
-
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
To a solution of 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one (1.0 eq) in methanol, add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Partition the residue between dichloromethane and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: N-Acylation of this compound
The primary amine of the title compound can be readily acylated to form the corresponding amides, which are common functionalities in bioactive molecules.
Workflow for N-Acylation
Caption: General workflow for the N-acylation reaction.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-acylated derivative.
Protocol 3: N-Sulfonylation of this compound
Sulfonamides are a key functional group in a wide range of pharmaceuticals. The title amine can be converted to the corresponding sulfonamide through reaction with a sulfonyl chloride.
Workflow for N-Sulfonylation
Caption: General workflow for the N-sulfonylation reaction.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq)
-
Pyridine or Triethylamine (1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate gradient)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add pyridine (1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with 1 M HCl (2 x), followed by saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-sulfonylated compound.
Application in Drug Discovery: Targeting Microtubule Dynamics
Derivatives of the cyclopenta[b]indole scaffold have emerged as promising anticancer agents due to their ability to inhibit tubulin polymerization.[2][3][4] Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis, making them a key target for cancer chemotherapy.
Table 2: Biological Activity of Cyclopenta[b]indole Derivatives
| Compound Class | Biological Target | Mechanism of Action | Therapeutic Potential | Reference |
| Cyclopenta[b]indoles | Tubulin | Inhibition of tubulin polymerization, disruption of microtubule dynamics | Anticancer (e.g., Leukemia) | [2][3][4] |
Signaling Pathway: Inhibition of Tubulin Polymerization by Cyclopenta[b]indole Derivatives
Caption: Mechanism of action of cyclopenta[b]indole derivatives as antimicrotubule agents.
The diagram illustrates how cyclopenta[b]indole derivatives can inhibit the polymerization of αβ-tubulin dimers into microtubules. This disruption of microtubule dynamics interferes with essential cellular processes like mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The protocols provided herein offer a starting point for the synthesis and functionalization of this important scaffold. The demonstrated activity of cyclopenta[b]indole derivatives as antimicrotubule agents underscores the potential of this compound class in the development of novel therapeutics. Further exploration of the structure-activity relationships of derivatives of this compound is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cyclopenta[b]indoles exhibit antineoplastic activity by targeting microtubule dynamics in acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound|CAS 1263284-26-9 [benchchem.com]
Applications in Medicinal Chemistry for Neurological Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of effective therapies for neurological disorders presents a significant challenge in medicinal chemistry. The intricate nature of the central nervous system (CNS), underscored by the formidable blood-brain barrier (BBB), demands innovative strategies for drug design, synthesis, and evaluation. This document provides detailed application notes and experimental protocols for key medicinal chemistry approaches targeting a range of neurological diseases, including Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.
Section 1: Targeting Protein Aggregation in Neurodegenerative Diseases
Protein misfolding and aggregation are central to the pathology of several neurodegenerative disorders, such as the accumulation of amyloid-beta (Aβ) and tau in Alzheimer's disease, and α-synuclein in Parkinson's disease. The inhibition of this aggregation process is a primary therapeutic strategy.
Application Note: High-Throughput Screening for Aggregation Inhibitors
High-throughput screening (HTS) is a cornerstone in the early-stage discovery of small molecules that can inhibit or modulate protein aggregation. Assays are designed to monitor the kinetics of fibril formation in the presence of a large library of chemical compounds, identifying potential therapeutic leads. The most common method utilizes the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures like amyloid fibrils, resulting in a measurable increase in fluorescence.
Quantitative Data: Novel Inhibitors of Protein Aggregation
The following table summarizes the inhibitory activity of recently developed compounds against Aβ and α-synuclein aggregation.
| Compound/Derivative | Target | Assay Type | Key Findings | Reference |
| Resveratrol Derivative (5d) | Self-induced Aβ Aggregation | ThT Fluorescence | IC50 = 7.56 μM | [1] |
| Resveratrol Derivative (10d) | Self-induced Aβ Aggregation | ThT Fluorescence | IC50 = 6.51 μM | [1] |
| Resveratrol Derivative (7l) | β-amyloid Aggregation | ThT Fluorescence | 71.65% inhibition at 20 μM | [2] |
| Fasudil | α-synuclein Aggregation | Cellular Model | Decreased number and size of inclusions | [3][4] |
| Hit Compound 3 | α-synuclein Aggregation | ThT Fluorescence | Hit compound from in silico and in vitro screening | [5] |
| Hit Derivative 5 | α-synuclein Aggregation | ThT Fluorescence & Light Scattering | 33% reduction (ThT), 23% reduction (Light Scattering) at 100 µM | [5] |
Experimental Protocol: Thioflavin T (ThT) Aggregation Assay for α-Synuclein
This protocol details a robust in-plate method for screening α-synuclein aggregation inhibitors.
Materials:
-
Recombinant human α-synuclein (lyophilized)
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sterile, black, clear-bottom 96- or 384-well plates
-
Teflon polyballs (1/8” diameter, optional for enhanced agitation)
-
Plate sealer
-
Fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of ThT in sterile, filtered water. Store protected from light.
-
Reconstitute lyophilized α-synuclein in PBS to a working concentration of 70-140 µM (e.g., 1-2 mg/mL). Ensure the protein is fully dissolved and filter through a 0.22 µm filter to remove any pre-formed aggregates.
-
-
Assay Plate Setup:
-
In each well of the microplate, add the following components to a final volume of 150-200 µL:
-
α-synuclein solution (final concentration of 70 µM)
-
ThT solution (final concentration of 20-40 µM)
-
Test compound dissolved in a suitable solvent (e.g., DMSO, final concentration typically 1-100 µM). Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
PBS to reach the final volume.
-
-
Include negative controls (vehicle, no inhibitor) and positive controls (known inhibitor).
-
If using, add one sterile Teflon bead to each well.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate the plate at 37°C with continuous orbital shaking in a plate reader.
-
Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity against time for each well.
-
Determine the lag time and the maximum fluorescence intensity (plateau) for each kinetic curve.
-
Calculate the percentage of inhibition for each test compound by comparing the maximum fluorescence intensity to the negative control.
-
Visualization: α-Synuclein Aggregation Pathway and Inhibition
Caption: Pathway of α-synuclein aggregation from monomers to fibrils and points of therapeutic intervention.
Section 2: Modulating Ion Channels and Receptors in Epilepsy and Stroke
Dysregulation of ion channels and neurotransmitter receptors is a key factor in the pathophysiology of epilepsy and excitotoxicity-related neuronal death in stroke. Medicinal chemistry efforts are focused on developing selective modulators for targets like GABA-A and NMDA receptors.
Application Note: Developing Selective GABA-A Receptor Modulators
GABA-A receptors, the primary inhibitory neurotransmitter receptors in the CNS, are well-established targets for antiepileptic drugs.[6] Classical benzodiazepines are positive allosteric modulators (PAMs) but often suffer from side effects like sedation. Current research focuses on developing subtype-selective PAMs to achieve a better therapeutic window. For instance, compounds with selectivity for α2/α3-containing receptors over α1 are sought for anxiolytic effects without sedation.
Quantitative Data: Novel Ion Channel and Receptor Modulators
| Compound/Class | Target | Bioactivity | Key Findings | Reference |
| PF-06372865 | GABA-A Receptor | Ki (nM) | α1=1.5, α2=1.1, α3=0.7, α5=1.2 (High affinity) | [7] |
| (+)-ROD188 | GABA-A Receptor | Allosteric Modulator | Potentiates GABA-induced currents, selective for α6 subunit | [8] |
| Memantine | NMDA Receptor | Antagonist (low affinity) | Preferentially blocks extrasynaptic NMDARs involved in excitotoxicity | [9] |
| Various AEDs | Multiple (e.g., Na+ channels) | ED50 (mg/kg, MES test, mouse) | VPA: ~200, Phenytoin: ~9, Carbamazepine: ~8 | [10][11] |
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the functional characterization of ion channel modulators on cultured neurons or heterologous expression systems (e.g., Xenopus oocytes or HEK293 cells) expressing the target receptor.
Materials:
-
Cultured neurons or cells expressing the target ion channel
-
Patch clamp rig (amplifier, micromanipulator, microscope, anti-vibration table)
-
Borosilicate glass capillaries and microelectrode puller
-
Artificial cerebrospinal fluid (aCSF) or appropriate extracellular solution
-
Intracellular (pipette) solution
-
Test compound and vehicle control solutions
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with intracellular solution.
-
Cell Preparation: Place the coverslip with cultured cells into the recording chamber and perfuse with aCSF.
-
Obtaining a Seal: Under visual guidance, carefully approach a target cell with the micropipette. Apply gentle negative pressure to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. This allows electrical access to the entire cell.
-
Recording:
-
Voltage-Clamp Mode: Hold the cell membrane at a specific potential (e.g., -70 mV). Apply the endogenous ligand (e.g., GABA) to elicit a baseline current.
-
Co-apply the test compound with the ligand to observe potentiation or inhibition of the current.
-
Perform dose-response experiments to determine EC50 or IC50 values.
-
Current-Clamp Mode: Control the current injected into the cell to study changes in membrane potential and firing properties in response to the compound.
-
-
Data Analysis: Analyze the recorded currents or voltage traces to quantify the effect of the compound on channel kinetics, amplitude, and cell excitability.
Visualization: GABA-A Receptor Modulation Workflow
Caption: Experimental workflow for the discovery and characterization of novel GABA-A receptor modulators.
Section 3: Assessing Blood-Brain Barrier Permeability
A critical hurdle in developing drugs for neurological disorders is ensuring the compound can cross the blood-brain barrier (BBB) to reach its CNS target.[12] Early assessment of BBB permeability is crucial for lead optimization.
Application Note: In Vitro and In Vivo BBB Models
A tiered approach is often used to evaluate BBB penetration. In the early discovery phase, high-throughput in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) are used to predict passive diffusion.[12] This cell-free assay is cost-effective for screening large numbers of compounds. Promising candidates are then advanced to more complex cell-based models or in vivo studies in rodents. The in vivo Evans Blue dye method provides a qualitative and quantitative assessment of BBB integrity and disruption.[2]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Materials:
-
96-well filter "donor" plates (e.g., PVDF membrane)
-
96-well "acceptor" plates
-
Porcine brain lipid (PBL) solution in an organic solvent (e.g., dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solutions in DMSO
-
UV/Vis spectrophotometer or LC-MS/MS for quantification
Procedure:
-
Membrane Coating: Carefully coat the filter membrane of each well in the donor plate with a small volume (e.g., 5 µL) of the PBL solution.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS (the "acceptor" buffer).
-
Donor Plate Preparation: Prepare the test compound solutions in PBS (the "donor" buffer) at a known concentration (e.g., 100-500 µM), ensuring the final DMSO concentration is low (e.g., <1%). Add 300 µL of this solution to each well of the coated donor plate.
-
Incubation: Carefully place the donor plate into the acceptor plate, creating a "sandwich". Ensure the bottom of the donor plate's membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) in a humidified, static environment.
-
Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / [(VA + VD) * A * t] Where:
-
CA(t) is the compound concentration in the acceptor well at time t
-
Cequilibrium is the concentration at equilibrium
-
VA and VD are the volumes of the acceptor and donor wells
-
A is the filter area
-
t is the incubation time
-
Compounds are typically classified as high (> 4.0 x 10-6 cm/s), medium (2.0-4.0 x 10-6 cm/s), or low (< 2.0 x 10-6 cm/s) permeability.
Section 4: In Vivo Efficacy Assessment in Parkinson's Disease Models
Validating the efficacy of a neuroprotective or symptomatic agent requires testing in relevant animal models of disease. The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used preclinical model that recapitulates the loss of dopaminergic neurons seen in Parkinson's disease.[9][10][13][14]
Application Note: The MPTP Mouse Model
MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to motor deficits in mice that can be quantified using tests like the rotarod. This model is invaluable for evaluating the ability of novel compounds to either prevent this neurodegeneration (neuroprotection) or alleviate the resulting motor symptoms.
Experimental Protocol: MPTP Model and Behavioral Assessment
Materials:
-
C57BL/6 mice
-
MPTP-HCl (handled with extreme caution under appropriate safety protocols)
-
Saline
-
Test compound and vehicle
-
Rotarod apparatus
Procedure:
-
Drug Administration and Lesioning:
-
Acclimatize mice and handle them for several days before the experiment begins.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) according to the experimental design (e.g., pre-treatment for neuroprotection studies).
-
Induce the lesion by administering MPTP (e.g., 4 injections of 20 mg/kg, i.p., at 2-hour intervals). Control animals receive saline injections.
-
-
Behavioral Assessment (Rotarod Test):
-
Training: For 2-3 days prior to MPTP administration, train the mice on the rotarod at a constant, low speed (e.g., 5 RPM) for a set duration (e.g., 60 seconds) for several trials per day.
-
Testing: At a specified time point post-lesioning (e.g., 7 days), test motor coordination. Place the mice on the rotarod and begin an accelerating protocol (e.g., 4 to 40 RPM over 300 seconds).
-
Record the latency to fall for each mouse. Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
-
Post-mortem Analysis:
-
At the end of the study, euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and process for immunohistochemistry.
-
Stain brain sections (specifically the substantia nigra and striatum) for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.
-
Quantify the loss of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereology or densitometry.
-
-
Data Analysis:
-
Compare the latency to fall on the rotarod between treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Compare the number of TH-positive neurons and fiber density between groups to assess the degree of neuroprotection.
-
Visualization: In Vivo Drug Efficacy Workflow for Parkinson's Disease
Caption: Workflow for assessing the in vivo efficacy of a neuroprotective agent in the MPTP mouse model.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and evaluation of resveratrol derivatives as Aß(₁-₄₂) aggregation inhibitors, antioxidants, and neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fasudil inhibits α-synuclein aggregation through ROCK-inhibition-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rational design of small molecules able to inhibit α-synuclein amyloid aggregation for the treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A novel positive allosteric modulator of the GABAA receptor: the action of (+)-ROD188 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMDA Receptors in Stroke: Pathways and Potential Treatments - The Journal of Undergraduate Research [rochester.edu]
- 10. researchgate.net [researchgate.net]
- 11. Correlation analysis between anticonvulsant ED50 values of antiepileptic drugs in mice and rats and their therapeutic doses and plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 13. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Synthesizing Novel Materials from Tetrahydrocyclopenta[b]indol-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel materials derived from the versatile building block, Tetrahydrocyclopenta[b]indol-2-amine. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique structural and electronic properties. The protocols outlined below focus on N-arylation and N-acylation reactions, yielding compounds with potential applications as androgen receptor antagonists and novel organic materials.
Introduction
1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole scaffold. This structure serves as a valuable pharmacophore in drug design, with derivatives being investigated for their potential as androgen receptor modulators for conditions such as benign prostatic hyperplasia.[1] Furthermore, the indole nucleus is a key component in materials with interesting electronic and optical properties.[2] The primary amine at the 2-position offers a reactive handle for a variety of chemical transformations, including N-arylation and N-acylation, to generate a diverse library of novel compounds.
Synthetic Applications & Protocols
The following protocols provide detailed methodologies for the synthesis of N-aryl and N-acyl derivatives of Tetrahydrocyclopenta[b]indol-2-amine.
Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol details the synthesis of N-aryl derivatives of tetrahydrocyclopenta[b]indol-2-amine via a Buchwald-Hartwig cross-coupling reaction. This reaction is highly efficient for the formation of carbon-nitrogen bonds.[2][3]
Experimental Protocol:
Materials:
-
Tetrahydrocyclopenta[b]indol-2-amine
-
Aryl halide (e.g., 4,7-dibromo-[2][3][4]thiadiazolo[3,4-c]pyridine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, BINAP)[2]
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a Schlenk flask, under an inert atmosphere, combine the aryl halide (1.0 equiv.), Tetrahydrocyclopenta[b]indol-2-amine (1.2 equiv.), palladium catalyst (0.02-0.05 equiv.), and phosphine ligand (0.04-0.10 equiv.).
-
Addition of Base and Solvent: Add the base (1.5-2.0 equiv.) and anhydrous solvent to the flask.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of oxygen.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl derivative.
dot
Caption: Workflow for Buchwald-Hartwig N-Arylation.
Protocol 2: N-Acylation for Amide Synthesis
This protocol describes the synthesis of N-acyl derivatives (amides) from Tetrahydrocyclopenta[b]indol-2-amine. Amide bond formation is a fundamental reaction in organic and medicinal chemistry.[1][5]
Experimental Protocol:
Materials:
-
Tetrahydrocyclopenta[b]indol-2-amine
-
Acylating agent (e.g., acyl chloride, carboxylic acid with a coupling agent)
-
Base (e.g., triethylamine, pyridine, if using acyl chloride)
-
Coupling agent (e.g., DCC, EDC, if using a carboxylic acid)
-
Anhydrous solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))
-
Round-bottom flask
-
Ice bath
Procedure (using an acyl chloride):
-
Dissolution: Dissolve Tetrahydrocyclopenta[b]indol-2-amine (1.0 equiv.) and a base (1.2 equiv.) in an anhydrous solvent in a round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C.
-
Addition of Acyl Chloride: Add the acyl chloride (1.1 equiv.) dropwise to the cooled solution with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
dot
Caption: Workflow for N-Acylation to Synthesize Amides.
Data Presentation
The following table summarizes the quantitative data for a representative derivative of Tetrahydrocyclopenta[b]indol-2-amine with known biological activity.
| Compound ID | Derivative Structure | Biological Target | Assay Type | Activity (Ki) | Reference |
| TT701 | (S)-(7-cyano-4-pyridin-2-ylmethyl-1,2,3,4-tetrahydro-cyclopenta[b]indol-2-yl)-carbamic acid isopropyl ester | Androgen Receptor (AR) | Radioligand Binding | 1.95 nM | [6] |
Biological Context: Androgen Receptor Antagonism
Derivatives of Tetrahydrocyclopenta[b]indol-2-amine have been identified as potent antagonists of the androgen receptor (AR).[1] The AR is a ligand-activated transcription factor that plays a crucial role in the development and progression of prostate cancer.[7] Androgens, such as testosterone and dihydrotestosterone (DHT), bind to the AR in the cytoplasm, leading to its translocation to the nucleus. In the nucleus, the AR dimerizes and binds to androgen response elements (AREs) on DNA, activating the transcription of genes that promote cell growth and proliferation.[7]
Antagonists of the AR, such as derivatives of Tetrahydrocyclopenta[b]indol-2-amine, competitively bind to the receptor, preventing the binding of androgens and subsequent downstream signaling. This inhibition of AR activity can lead to a reduction in the size of the prostate and a decrease in the levels of prostate-specific antigen (PSA), a biomarker for prostate cancer.[6]
dot
Caption: Androgen Receptor Signaling Pathway and Antagonism.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Amide synthesis by oxidation, hydrolysis or rearrangement [organic-chemistry.org]
- 6. WO2018092045A1 - Tetrahydrocyclopenta[b]indole compounds and phosphodiesterase inhibitors for the treatment of the signs and symptoms of bph - Google Patents [patents.google.com]
- 7. Relative binding affinity of novel steroids to androgen receptors in hamster prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Nazarov-Type Cyclizations for Indole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to Nazarov-type cyclizations for the synthesis of indole-containing scaffolds, with a particular focus on the formation of cyclopenta[b]indoles. These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceutical agents.[1] This guide covers the reaction mechanism, key protocols, and the biological relevance of these compounds, offering a comprehensive resource for researchers in organic synthesis and drug discovery.
Introduction to Nazarov-Type Cyclizations for Indole Scaffolds
The Nazarov cyclization is a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones to produce cyclopentenones.[2] When applied to substrates containing an indole moiety, this reaction provides an efficient route to construct fused cyclopenta[b]indole skeletons. These scaffolds are central to a variety of biologically active molecules and approved drugs.[1][3] The versatility of the Nazarov cyclization allows for the introduction of diverse functionalities and stereocenters, making it a valuable tool in the synthesis of complex molecular architectures.
Recent advancements have expanded the scope of this reaction to include enantioselective variants and interrupted processes, where the cationic intermediate is trapped by a nucleophile, further increasing its synthetic utility.[4][5]
Reaction Mechanisms and Key Concepts
The core of the Nazarov cyclization involves the formation of a pentadienyl cation from a divinyl ketone precursor under acidic conditions. This is followed by a conrotatory 4π-electrocyclization to form an oxyallyl cation, which then eliminates a proton to yield the cyclopentenone product.
A key strategy for the synthesis of cyclopenta[b]indoles involves the use of indole enones as substrates. In a notable enantioselective variant, a cooperative catalytic system of a Lewis acid (e.g., ZnCl₂) and a chiral Brønsted acid (e.g., a chiral spiro phosphoric acid) is employed.[6][7] The Lewis acid activates the dienone for cyclization, while the chiral Brønsted acid controls the stereochemistry during the proton transfer step.[6]
Another important variation is the "interrupted" Nazarov cyclization. In this approach, a transient allenyl vinyl ketone is generated, which undergoes rapid cyclization to form a pentadienyl cation. This cation is then intercepted by an indole nucleophile, leading to the formation of a C-C bond at the C3 position of the indole and the construction of a cyclopentenone ring with a quaternary α-carbon.[5]
Reaction Mechanism: Enantioselective Nazarov Cyclization of Indole Enones
Caption: Mechanism of cooperative Lewis acid/Brønsted acid-catalyzed enantioselective Nazarov cyclization.
Quantitative Data Summary
The following tables summarize quantitative data from key publications on Nazarov-type cyclizations for the synthesis of cyclopenta[b]indoles, providing a comparative overview of different catalytic systems and their efficiencies.
Table 1: Enantioselective Nazarov Cyclization of Indole Enones[6]
| Entry | Lewis Acid | Chiral Phosphoric Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | er |
| 1 | ZnCl₂ | (R)-SPA | DCE | 40 | 48 | 95 | 92:8 |
| 2 | Zn(OTf)₂ | (R)-SPA | DCE | 40 | 48 | 92 | 91:9 |
| 3 | Sc(OTf)₃ | (R)-SPA | DCE | 40 | 48 | 85 | 88:12 |
| 4 | Fe(OTf)₂ | (R)-SPA | DCE | 40 | 48 | 78 | 85:15 |
Reaction conditions: Lewis acid (5 mol%), chiral phosphoric acid (6 mol%), indole enone (0.2 mmol) in solvent (3 mL). er = enantiomeric ratio.
Table 2: Substrate Scope for Enantioselective Nazarov Cyclization[6]
| Substrate (R group on indole) | Yield (%) | er |
| H | 95 | 92:8 |
| 5-Me | 96 | 93:7 |
| 5-OMe | 98 | 94:6 |
| 5-Cl | 93 | 91:9 |
| 7-Me | 91 | 90:10 |
Reaction conditions: ZnCl₂ (5 mol%), (R)-SPA (6 mol%), indole enone (0.2 mmol) in DCE (3 mL) at 40 °C for 48 h.
Experimental Protocols
This section provides detailed methodologies for two key Nazarov-type cyclizations for synthesizing indole scaffolds.
Protocol 1: Enantioselective Nazarov Cyclization of Indole Enones[6]
Materials:
-
Indole enone substrate
-
Zinc chloride (ZnCl₂)
-
(R)-Spiro-phosphoric acid ((R)-SPA)
-
1,2-Dichloroethane (DCE), anhydrous
-
Argon atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To an oven-dried Schlenk tube under an argon atmosphere, add ZnCl₂ (0.01 mmol, 5 mol%) and (R)-SPA (0.012 mmol, 6 mol%).
-
Add anhydrous DCE (3 mL) and stir the mixture at room temperature for 10 minutes.
-
Add the indole enone substrate (0.2 mmol) to the reaction mixture.
-
Stir the reaction at 40 °C for 48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired cyclopenta[b]indole product.
-
Determine the enantiomeric ratio by High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase.
Protocol 2: Interrupted Nazarov Cyclization with Indoles[5]
Materials:
-
Propargyl vinyl ketone silyl enol ether
-
Indole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the indole (1.2 equiv.).
-
Dissolve the indole in anhydrous CH₂Cl₂.
-
Add the propargyl vinyl ketone silyl enol ether (1.0 equiv.) to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Add trifluoroacetic acid (1.0 equiv.) dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Relevance and Signaling Pathways
Indole scaffolds, and specifically cyclopenta[b]indoles, are prevalent in a wide array of bioactive natural products and pharmaceuticals.[1] They are known to interact with various biological targets, making them privileged structures in drug discovery.[3][8] Their applications span oncology, central nervous system disorders, and anti-inflammatory therapies.[9][10]
In cancer, for instance, indole derivatives have been shown to target key signaling pathways that regulate cell proliferation, survival, and angiogenesis.[3][11] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many cancers.[11] Cyclopenta[b]indole derivatives have been investigated as inhibitors of components of this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[12]
PI3K/Akt/mTOR Signaling Pathway in Cancer
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cyclopenta[b]indole derivatives.
Experimental and Logical Workflow
The development of novel therapeutic agents based on the cyclopenta[b]indole scaffold typically follows a structured workflow from synthesis to biological evaluation.
General Workflow for Synthesis and Evaluation
Caption: A typical workflow for the synthesis and biological evaluation of cyclopenta[b]indole derivatives.
References
- 1. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4′-quinoline]s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Nazarov cyclization of indole enones cooperatively catalyzed by Lewis acids and chiral Brønsted acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indenoindoles and cyclopentacarbazoles as bioactive compounds: synthesis and biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclopenta[b]indoles as novel antimicrotubule agents with antileukemia activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Tetrahydrocyclopenta[b]indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of tetrahydrocyclopenta[b]indole scaffolds. The N-alkylation of indoles and their derivatives is a fundamental transformation in organic synthesis, crucial for the development of new therapeutic agents and functional materials. The protocols outlined below are based on established methodologies and offer a reproducible approach for the synthesis of N-alkylated tetrahydrocyclopenta[b]indoles.
Introduction
The tetrahydrocyclopenta[b]indole core is a significant structural motif found in various biologically active compounds. Modification of the indole nitrogen through N-alkylation allows for the modulation of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This, in turn, can significantly impact its pharmacological profile. The following protocols detail a one-pot, three-component Fischer indolisation–N-alkylation sequence, which is a rapid and efficient method for generating diverse N-alkylated tetrahydrocyclopenta[b]indoles.[1]
Experimental Protocols
One-Pot Synthesis and N-Alkylation of 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
This protocol outlines a one-pot, three-component reaction that begins with a Fischer indolisation to form the tetrahydrocyclopenta[b]indole ring system, followed by in-situ N-alkylation.[1]
Materials and Reagents:
-
Cyclopentanone
-
Phenylhydrazine hydrochloride
-
Iodomethane (or other suitable alkylating agent)
-
Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)[1]
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask suitable for the reaction scale
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Reflux condenser
-
Standard glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Fischer Indolisation:
-
To a solution of phenylhydrazine hydrochloride (1.0 eq.) in a suitable solvent, add cyclopentanone (1.05 eq.).[1]
-
Heat the reaction mixture to facilitate the formation of the tetrahydrocyclopenta[b]indole intermediate. Optimal conditions may require heating to 150 °C for approximately 10 minutes in THF to ensure the reaction goes to completion.[1]
-
-
N-Alkylation:
-
After the formation of the indole, cool the reaction mixture.
-
Under an inert atmosphere (Argon or Nitrogen), cautiously add sodium hydride (NaH) to the crude reaction mixture to deprotonate the indole nitrogen.
-
Add the alkylating agent, for instance, iodomethane (2.5 eq.), to the reaction mixture.[1]
-
Heat the reaction to 80 °C for approximately 15 minutes to achieve complete N-alkylation.[1]
-
-
Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-alkylated tetrahydrocyclopenta[b]indole.
-
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole as described in the protocol.
| Reactant/Product | Molar Eq. | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |
| Cyclopentanone | 1.05 | - | THF | 150 | 10 min (Indolisation) | - |
| Phenylhydrazine HCl | 1.00 | - | THF | 150 | 10 min (Indolisation) | - |
| Iodomethane | 2.50 | NaH | DMF/THF | 80 | 15 min (Alkylation) | - |
| 4-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole | - | - | - | - | - | 74% [1] |
Experimental Workflow
The following diagram illustrates the logical workflow for the one-pot synthesis and N-alkylation of tetrahydrocyclopenta[b]indoles.
Caption: One-pot synthesis and N-alkylation workflow.
General Considerations and Alternative Protocols
While the one-pot method is efficient, classical two-step protocols for N-alkylation are also widely used and can be adapted for tetrahydrocyclopenta[b]indoles.[1] These methods typically involve the isolation of the indole intermediate before proceeding with the N-alkylation step.
Common conditions for indole N-alkylation involve the use of a strong base such as sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, followed by the addition of an alkyl halide.[1][2] The choice of base, solvent, and alkylating agent can be optimized to achieve the desired product in high yield. For instance, alternative bases like potassium hydroxide have been used in the presence of a phase-transfer catalyst.[3]
Furthermore, various catalytic methods have been developed for the N-alkylation of indoles, which can offer milder reaction conditions and improved functional group tolerance.[4][5] These methods often employ transition metal catalysts, such as copper or palladium, to facilitate the C-N bond formation.[4][6] Researchers may consider exploring these catalytic systems for more complex or sensitive tetrahydrocyclopenta[b]indole substrates.
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. US3012040A - Process for n-alkylation of indoles - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 6. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Large-Scale Production of Tetrahydrocyclopenta[b]indole Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Tetrahydrocyclopenta[b]indole amines represent a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmaceutically active molecules.[1] Their derivatives have shown promise as potent serotonin agonists and antimycobacterial agents, making them attractive targets for drug development.[2][3][4] Transitioning from laboratory-scale synthesis to large-scale industrial production, however, presents numerous challenges. These include ensuring process safety, optimizing reaction efficiency and yield, developing robust purification strategies, and maintaining cost-effectiveness.
These application notes provide a comprehensive overview of the key considerations for the large-scale synthesis and purification of Tetrahydrocyclopenta[b]indole amines, with a focus on the widely used Fischer indole synthesis and subsequent purification techniques.
Synthetic Strategies for Large-Scale Production
The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, making it a primary candidate for large-scale production.[5][6] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone (in this case, a cyclopentanone derivative).[7]
Key considerations for scaling this synthesis include:
-
Catalyst Selection: Both Brønsted acids (e.g., H₂SO₄, PPA, acetic acid) and Lewis acids (e.g., ZnCl₂, FeCl₃) can be employed.[7] The choice of catalyst can significantly impact yield and side-product formation, requiring careful optimization for the specific substrate.[7]
-
Solvent and Temperature Control: Acetic acid often serves as both a solvent and a catalyst.[7] Precise temperature control is critical, as elevated temperatures are typically required, but overheating can lead to degradation and impurity formation.[7]
-
Reagent Quality: The purity of the phenylhydrazine starting material is crucial, as impurities can inhibit the reaction. Using the more stable hydrochloride salt is often preferred in large-scale settings.[7]
Modern, metal-catalyzed approaches, such as those using palladium, offer alternative routes that may provide higher yields and milder reaction conditions, which are advantageous for industrial applications.[1][8]
Table 1: Comparison of Fischer Indole Synthesis Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Notes |
|---|---|---|---|---|
| Catalyst | Glacial Acetic Acid | Polyphosphoric Acid (PPA) | Zinc Chloride (ZnCl₂) | Acetic acid can act as both catalyst and solvent.[7] PPA is highly effective but can be difficult to handle at scale.[7] Lewis acids like ZnCl₂ are also common.[7] |
| Solvent | Acetic Acid / Ethanol | Toluene | Dioxane | Solvent choice significantly influences reaction outcomes and product isolation.[7] |
| Temperature | 80 °C - Reflux | 100 - 150 °C | 80 - 120 °C | Optimal temperature must be determined empirically to maximize yield and minimize side reactions.[7] |
| Typical Yield | 70-89% | Variable | Variable | Yield is highly substrate-dependent. The synthesis of one indole intermediate showed an 89% yield.[9] |
| Reaction Time | 1 - 4 hours | 30 min - 2 hours | 2 - 6 hours | Reaction progress should be monitored by appropriate analytical techniques (e.g., HPLC, TLC).[7] |
Process Optimization and Purification at Scale
Scaling up production requires a robust process that consistently delivers a high-purity product. This involves optimizing the synthetic route and developing an efficient purification workflow.
Process Development Workflow
Modern drug development leverages data-rich, automated workflows to accelerate process optimization.[10][11] This involves screening a broad process space to understand the impact of critical process parameters (CPPs) on critical quality attributes (CQAs) like purity and yield.[10] Flow chemistry, in particular, offers significant advantages for both optimization and manufacturing by providing precise control over reaction parameters, enhancing safety, and allowing for seamless scaling from milligrams to kilograms.[12]
Caption: A typical workflow for chemical process development and scale-up.
Large-Scale Purification
Purification of indole derivatives at an industrial scale often avoids chromatography due to cost and solvent usage. Multi-step extraction and crystallization are preferred methods for isolating the final product with high purity.[13][14] A combination of methanol extraction followed by re-extraction with a non-polar solvent like n-hexane and subsequent solute crystallization has proven effective for achieving high purity.[14][15]
Table 2: Example Multi-Stage Purification Data for Indole Derivatives
| Stage | Description | Purity (wt%) | Yield (wt%) |
|---|---|---|---|
| 1 | Crude Reaction Mixture | ~50-60% | 100% |
| 2 | After Methanol Extraction | ~73.3% | ~90% |
| 3 | After n-Hexane Re-extraction | >85% | ~80% |
| 4 | After Solute Crystallization | >99.5% | ~57.5% |
Data modeled after multi-stage purification of indole from wash oil.[14][15]
Application Note: Biological Context
Many Tetrahydrocyclopenta[b]indole amines derive their therapeutic potential from interacting with specific biological pathways. For example, derivatives of the related tetrahydrobenz[cd]indole structure have been identified as potent serotonin (5-HT) receptor agonists.[4] Serotonin receptors are G-protein-coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades that modulate various physiological processes. Understanding this mechanism is crucial for drug development professionals engaged in structure-activity relationship (SAR) studies.
Caption: Simplified signaling pathway for a G-protein-coupled serotonin receptor.
Experimental Protocols
Protocol 1: Large-Scale Fischer Indole Synthesis
Objective: To synthesize a 1,2,3,4-Tetrahydrocyclopenta[b]indole core structure on a multi-kilogram scale.
Materials:
-
Substituted Phenylhydrazine Hydrochloride (1.0 eq)
-
Cyclopentanone derivative (1.1 eq)
-
Glacial Acetic Acid (10 L/kg of hydrazine)
-
Suitable anti-solvent (e.g., Water) for precipitation
Equipment:
-
Glass-lined reactor (appropriate volume) with overhead stirring, heating/cooling jacket, and reflux condenser.
-
Addition funnel or pump for controlled reagent addition.
-
Filtration unit (e.g., Nutsche filter-dryer).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with an inert atmosphere (e.g., nitrogen).
-
Reagent Charging: Charge the reactor with glacial acetic acid and the cyclopentanone derivative. Begin agitation.
-
Hydrazine Formation (In Situ): Add the substituted phenylhydrazine hydrochloride to the reactor. Heat the mixture to 80°C to facilitate the formation of the hydrazone intermediate.[7]
-
Cyclization: Increase the reactor temperature to reflux (typically 110-120°C) and maintain for 2-4 hours. Monitor the reaction for completion using a pre-developed HPLC method.[7]
-
Product Isolation: Once the reaction is complete, cool the reactor contents to ambient temperature.
-
Precipitation: Slowly add water (or another suitable anti-solvent) to the reaction mixture under vigorous stirring to precipitate the crude product.
-
Filtration: Cool the resulting slurry to 0-5°C in an ice bath to maximize precipitation.[7] Filter the solid product using a Nutsche filter.
-
Washing: Wash the filter cake with cold water or a suitable solvent mixture to remove residual acid and impurities.
-
Drying: Dry the product under vacuum at a suitable temperature (e.g., 50-60°C) until a constant weight is achieved.
Protocol 2: Purification by Extraction and Crystallization
Objective: To purify the crude Tetrahydrocyclopenta[b]indole product to >99.5% purity.
Materials:
-
Crude product from Protocol 1.
-
Methanol (Extraction Solvent)
-
n-Hexane (Re-extraction and Crystallization Solvent)
-
Water
Procedure:
-
Methanol Extraction:
-
Dissolve the crude product in a suitable organic solvent and wash with an aqueous solution to remove inorganic salts.
-
Concentrate the organic phase and dissolve the resulting oil in a methanol/water mixture.
-
This step partitions many organic impurities into a separate phase, enriching the indole in the methanol phase.[14]
-
-
n-Hexane Re-extraction:
-
Combine the methanol-rich phases from the previous step.
-
Perform a multi-stage counter-current extraction with n-hexane. This step selectively removes residual non-polar impurities, further concentrating the desired product in the methanol/water phase.[14]
-
-
Solvent Swap and Crystallization:
-
Distill off the methanol from the purified extract.
-
Dissolve the resulting concentrated oil in hot n-hexane.
-
Slowly cool the solution to a controlled temperature (e.g., 10°C) to induce crystallization.[15] The optimal cooling profile should be determined experimentally to control crystal size and purity.
-
-
Isolation and Drying:
-
Filter the crystallized product, wash the cake with cold n-hexane, and dry under vacuum to yield the final, high-purity product.
-
Safety Considerations
-
Phenylhydrazines: These compounds are toxic and potential carcinogens. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.
-
Acids: Strong acids like PPA and H₂SO₄ are highly corrosive. Glacial acetic acid is also corrosive and has a strong odor. Use appropriate PPE and handling procedures.
-
Solvents: Organic solvents are flammable and can be toxic. Perform all operations in a well-ventilated area away from ignition sources.
-
Exothermic Reactions: The initial hydrazone formation and cyclization can be exothermic. Ensure the reactor has adequate cooling capacity and add reagents at a controlled rate to manage the heat output.
Conclusion: The successful large-scale production of Tetrahydrocyclopenta[b]indole amines hinges on a systematic approach to process development. The Fischer indole synthesis provides a reliable foundation, but its parameters must be rigorously optimized for scale. Efficient, non-chromatographic purification methods, such as multi-stage extraction and crystallization, are critical for achieving the high purity required for pharmaceutical applications. By integrating modern process development workflows and maintaining stringent safety protocols, these valuable compounds can be manufactured efficiently and safely.
References
- 1. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 6-substituted 1,3,4,5-tetrahydrobenz[cd]indol-4-amines: potent serotonin agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous reaction- and analytical model building using dynamic flow experiments to accelerate process development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quantumzeitgeist.com [quantumzeitgeist.com]
- 12. google.com [google.com]
- 13. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: The Tetrahydrocyclopenta[b]indol-2-amine Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tetrahydrocyclopenta[b]indole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] This tricyclic system, consisting of a fused indole and cyclopentane ring, provides a rigid framework that can be strategically functionalized to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and kinases.[1][5][6] Its derivatives have shown promise in diverse therapeutic areas, including the treatment of dyslipidemia, cancer, and microbial infections.[1][7] This document provides detailed application notes and experimental protocols for the utilization of the Tetrahydrocyclopenta[b]indol-2-amine scaffold in drug discovery.
Physicochemical Properties and Synthesis
The parent compound, 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, has a molecular formula of C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .[1] It typically appears as a light yellow to brown crystalline powder.[1]
General Synthesis Outline
The synthesis of the tetrahydrocyclopenta[b]indole core can be achieved through various methods, with the Fischer indole synthesis being a classic and well-established approach.[1] This involves the reaction of a phenylhydrazine with a cyclopentanone derivative under acidic conditions. Subsequent functionalization to introduce the amine group at the 2-position can be performed through methods like reductive amination.[1] Metal-catalyzed approaches, such as palladium-catalyzed cyclization, offer alternative routes to this scaffold.
Applications in Drug Discovery
The Tetrahydrocyclopenta[b]indol-2-amine scaffold serves as a versatile starting point for the development of novel therapeutic agents.
Dyslipidemia: The Case of Laropiprant
A prominent example of a drug featuring this scaffold is Laropiprant.[7] It was developed to be co-administered with nicotinic acid (niacin) to counteract the common side effect of flushing.[7][8][9]
-
Mechanism of Action: Niacin-induced flushing is mediated by the release of prostaglandin D2 (PGD2), which binds to the DP1 receptor on vascular smooth muscle cells, leading to vasodilation.[7][8][9] Laropiprant acts as a potent and selective antagonist of the prostaglandin D2 receptor 1 (DP1), thereby inhibiting this vasodilation and reducing the flushing effect.[7][8][9]
Anticancer Activity
Derivatives of the indole scaffold, including those with fused ring systems, have demonstrated significant potential as anticancer agents.[5][10][11][12][13][14] The Tetrahydrocyclopenta[b]indole core can be functionalized to target various components of cancer cell signaling pathways.
-
Potential Targets:
-
Kinase Inhibition: Many indole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3][5][6][15] Targets include receptor tyrosine kinases like VEGFR and EGFR.[5][11]
-
Tubulin Polymerization: Some indole compounds interfere with microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis.[4]
-
Apoptosis Induction: The scaffold can be decorated with substituents that trigger programmed cell death in cancer cells through various mechanisms.[10][11][13]
-
Quantitative Data on Anticancer Activity of Indole Derivatives:
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-2-carboxamides | Panc-1, MCF-7, HT-29, A-549 | 0.026 - 0.086 | [5] |
| 2-oxoindolin-3-yl derivatives | A549, K562 | 0.010 - 0.012 | [14] |
| Sclareolide-indole conjugates | K562, MV4-11 | 0.8 - 5.2 | [16] |
| Betulin-indole derivatives | MCF-7 | Not specified | [13] |
Antimicrobial Activity
The indole nucleus is a common feature in natural and synthetic compounds with antimicrobial properties.[1][16][17][18] Tetrahydrocyclopenta[b]indol-2-amine derivatives can be explored for their efficacy against a range of bacterial and fungal pathogens.
-
Potential Mechanisms: The precise mechanisms can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.[17][18]
Quantitative Data on Antimicrobial Activity of Indole Derivatives:
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| 4-(Indol-3-yl)thiazole-2-amines | S. Typhimurium | 0.06 - 0.12 | [18] |
| 4-(Indol-3-yl)thiazole-2-amines | Gram-positive & Gram-negative bacteria | 0.06 - 1.88 | [18] |
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis and evaluation of novel Tetrahydrocyclopenta[b]indol-2-amine derivatives.
Protocol 1: General Synthesis of the Tetrahydrocyclopenta[b]indole Core via Fischer Indole Synthesis
Materials:
-
Substituted phenylhydrazine
-
Substituted cyclopentanone
-
Acid catalyst (e.g., sulfuric acid, polyphosphoric acid)
-
Solvent (e.g., ethanol, acetic acid)
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: Dissolve the phenylhydrazine derivative and the cyclopentanone derivative in a suitable solvent (e.g., ethanol). Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Add the acid catalyst to the reaction mixture. Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain the pure Tetrahydrocyclopenta[b]indole core.
Protocol 2: Reductive Amination for Introduction of the Amine Group
Materials:
-
Tetrahydrocyclopenta[b]indol-2-one (ketone precursor)
-
Ammonium acetate or primary amine
-
Reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride)
-
Solvent (e.g., methanol, dichloromethane)
Procedure:
-
Dissolve the ketone precursor in the chosen solvent.
-
Add ammonium acetate or the desired primary amine to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the reducing agent portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the final amine product by column chromatography.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Protocol 4: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism (adjusted to 0.5 McFarland standard)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium only)
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The Tetrahydrocyclopenta[b]indol-2-amine scaffold represents a valuable starting point for the design and synthesis of novel drug candidates with a wide range of therapeutic applications. The synthetic versatility of this core structure allows for the generation of diverse chemical libraries for screening against various biological targets. The provided protocols offer a foundation for researchers to explore the potential of this promising scaffold in their drug discovery endeavors. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives will continue to unveil new therapeutic opportunities.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Laropiprant - Wikipedia [en.wikipedia.org]
- 8. Review of extended-release niacin/laropiprant fixed combination in the treatment of mixed dyslipidemia and primary hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Niacin and laropiprant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-indolinone derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and anticancer activity studies of cyclopamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydrocyclopenta[b]indol-2-amine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tetrahydrocyclopenta[b]indol-2-amine derivatives in the field of materials science, with a particular focus on organic electronics. The protocols detailed below offer step-by-step guidance for the synthesis, characterization, and application of a representative Donor-Acceptor-Donor (D-A-D) type molecule, demonstrating the potential of this heterocyclic scaffold in the development of novel functional materials for applications such as Organic Light-Emitting Diodes (OLEDs).
Application: Synthesis of Donor-Acceptor-Donor (D-A-D) Molecules for Optoelectronics
The rigid, electron-rich nature of the tetrahydrocyclopenta[b]indole core makes it an excellent electron-donating moiety in D-A-D architectures.[1] These molecules are of significant interest in materials science due to their tunable electronic and photophysical properties, which are crucial for applications in organic electronics like OLEDs and organic solar cells (OSCs).[1] By coupling the tetrahydrocyclopenta[b]indole donor with a suitable electron-accepting core, it is possible to engineer materials with specific energy levels (HOMO/LUMO) and emission characteristics.
A prime example is the synthesis of 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine , where two tetrahydrocyclopenta[b]indole units act as donors (D) and the[1][2][3]thiadiazolo[3,4-c]pyridine unit serves as the acceptor (A).[1] This D-A-D structure is designed to facilitate intramolecular charge transfer (ICT), a key process for tuning the emission wavelength of fluorescent materials.
Representative Photophysical and Electrochemical Data
While detailed performance data for OLEDs based on the specific tetrahydrocyclopenta[b]indole derivative is not extensively published, the following table summarizes typical photophysical and electrochemical properties of analogous D-A-D molecules employing carbazole (a structurally similar donor) and benzothiadiazole (a common acceptor). This data is provided for illustrative purposes to guide researchers in the expected characteristics of such materials.
| Property | Value | Unit | Significance in Materials Science |
| UV-Vis Absorption (λmax) | 450 - 500 | nm | Indicates the wavelength of light the material absorbs. Crucial for applications in organic photovoltaics. |
| Photoluminescence Emission (λem) | 550 - 650 | nm | Defines the color of light emitted by the material. Essential for designing OLEDs with specific colors. |
| Photoluminescence Quantum Yield (ΦPL) | 0.3 - 0.7 | - | Measures the efficiency of the emission process. Higher values are desirable for bright and efficient OLEDs. |
| HOMO Energy Level | -5.2 to -5.8 | eV | Highest Occupied Molecular Orbital. Affects hole injection and transport properties. |
| LUMO Energy Level | -2.8 to -3.5 | eV | Lowest Unoccupied Molecular Orbital. Influences electron injection and transport, and determines the material's stability. |
| Electrochemical Band Gap | 2.0 - 2.8 | eV | The energy difference between HOMO and LUMO, which correlates with the color of emitted light. |
Note: The data presented is a representative range compiled from various sources on similar D-A-D architectures and is intended for comparative purposes.
Experimental Protocols
Synthesis of 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine (D-A-D Molecule)
This protocol is adapted from a known synthetic route and is divided into two main steps: a nucleophilic aromatic substitution (SNAr) to form the mono-substituted intermediate, followed by a Buchwald-Hartwig cross-coupling reaction to yield the final D-A-D product.[1]
Logical Workflow for Synthesis
Caption: Synthetic workflow for the D-A-D molecule.
Step 1: Synthesis of 7-bromo-4-(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine (Intermediate) [1]
-
Materials:
-
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole (2.0 equiv)
-
Acetonitrile (MeCN), anhydrous
-
Dichloromethane (CH2Cl2)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Nitrogen gas supply
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Thin Layer Chromatography (TLC) supplies
-
Procedure:
-
In a round-bottom flask, dissolve 4,7-dibromo-[1][2][3]thiadiazolo[3,4-c]pyridine (1.0 equiv) and 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (2.0 equiv) in anhydrous acetonitrile.
-
Purge the flask with nitrogen gas for 10-15 minutes.
-
Heat the reaction mixture to reflux (approximately 81°C) and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the mono-substituted intermediate. A typical yield is around 80%.[1]
-
Step 2: Synthesis of 4,7-Bis(2,3,3a,8b-tetrahydrocyclopenta[b]indol-4(1H)-yl)-[1][2][3]thiadiazolo[3,4-c]pyridine (Final Product) [1]
-
Materials:
-
Intermediate from Step 1 (1.0 equiv)
-
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.1 equiv)
-
XPhos (0.2 equiv)
-
Potassium tert-butoxide (t-BuOK) (1.1 equiv)
-
Toluene, anhydrous
-
Nitrogen gas supply
-
Schlenk line or glovebox is recommended
-
-
Procedure:
-
To a Schlenk flask, add the intermediate from Step 1 (1.0 equiv), Pd2(dba)3 (0.1 equiv), XPhos (0.2 equiv), and t-BuOK (1.1 equiv).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous toluene via syringe.
-
Stir the mixture for 10 minutes at room temperature.
-
Add 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole (1.0 equiv) via syringe.
-
Heat the reaction mixture to 120°C and stir for 48 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and purify by column chromatography on silica gel to yield the final D-A-D product. The reported yield for this step is approximately 65%.[1]
-
Material Characterization Protocol
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the final product in a deuterated solvent (e.g., CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure and purity.
-
-
Mass Spectrometry (MS):
-
Use high-resolution mass spectrometry (HRMS) to determine the exact mass of the synthesized compound, confirming its elemental composition.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the IR spectrum of the material to identify characteristic functional groups.
-
-
UV-Visible (UV-Vis) Absorption Spectroscopy:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., THF or chloroform).
-
Measure the absorption spectrum to determine the maximum absorption wavelength (λmax).
-
-
Photoluminescence (PL) Spectroscopy:
-
Using the same solution, excite the sample at its λmax and record the emission spectrum to determine the maximum emission wavelength (λem).
-
The photoluminescence quantum yield (ΦPL) can be determined relative to a known standard.
-
Protocol for Fabrication of a Representative Solution-Processed OLED
This protocol provides a general method for fabricating a simple multi-layer OLED using spin-coating, a common technique for solution-processable materials.
OLED Fabrication Workflow
Caption: General workflow for OLED fabrication.
-
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL) solution (e.g., PEDOT:PSS)
-
Emissive Layer (EML) solution: A blend of the synthesized D-A-D molecule (emitter) and a host material in a suitable solvent (e.g., chloroform or toluene).
-
Solvents for cleaning (Deionized water, acetone, isopropanol)
-
Sonicator, Spin Coater, Hotplate
-
Thermal evaporator for cathode deposition
-
Metal masks for cathode patterning
-
Cathode materials (e.g., LiF, Al)
-
Glovebox with a nitrogen atmosphere
-
-
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10-15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat the PEDOT:PSS solution onto the ITO surface. A typical spin speed is 3000-5000 rpm for 30-60 seconds.
-
Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes to remove residual solvent.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the D-A-D molecule blended with a suitable host material.
-
Spin-coat the EML solution on top of the HTL. The spin speed will depend on the desired thickness and solution viscosity.
-
Anneal the substrates at a suitable temperature (e.g., 70-90°C) for 20-30 minutes inside the glovebox.
-
-
Cathode Deposition:
-
Transfer the substrates to a thermal evaporator chamber connected to the glovebox.
-
Place a shadow mask over the substrates to define the cathode area.
-
Deposit a thin layer of LiF (approx. 1 nm) followed by a thicker layer of Al (approx. 100 nm) under high vacuum.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a cover glass to protect the organic layers from oxygen and moisture.
-
-
Principle of D-A-D Molecules in OLEDs
The functionality of D-A-D molecules in an OLED is based on the principles of charge injection, transport, and recombination to generate light (electroluminescence).
OLED Working Principle Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
The most common and established method is a two-stage synthesis involving the Fischer indole synthesis to construct the core 1,2,3,4-tetrahydrocyclopenta[b]indole scaffold, followed by the introduction of the amine group at the 2-position. Key alternative methods include palladium-catalyzed C-N bond formation, such as the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr) reactions.[1] Reductive amination is a streamlined approach for introducing the amine group onto a pre-formed ketone intermediate.[1]
Q2: What is the typical overall yield for the Fischer indole synthesis route?
The overall yield for the multi-step Fischer indole synthesis route is generally moderate, typically ranging from 60-75%.[1] Industrial-scale processes using continuous flow and zeolite catalysts have reported overall yields as high as 90%.[1]
Q3: What are the key parameters to control during the Fischer indole synthesis step?
Critical parameters for the cyclization step include maintaining reflux conditions, typically between 100-120°C, and the use of an acid catalyst.[1] Concentrated sulfuric acid (H₂SO₄) at a concentration of 10-15% v/v is often used to optimize the formation of the intermediate hydrazone.[1]
Q4: Which reducing agents are effective for the final amination step?
For the reductive amination of the corresponding ketone to introduce the 2-amine group, sodium borohydride (NaBH₄) in acetic acid is a common and effective choice, achieving yields greater than 75%.[1] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) are also used.[1]
Q5: When should I consider using a Buchwald-Hartwig amination approach?
The Buchwald-Hartwig amination is particularly suitable for creating functionalized derivatives and offers high regioselectivity.[1] It is a powerful method for direct C-N bond formation between an aryl halide and an amine. However, it requires expensive palladium catalysts and stringent anhydrous conditions.[1]
Troubleshooting Guides
Issue 1: Low Yield in Fischer Indole Synthesis Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrazone Formation | Ensure the optimal concentration of the acid catalyst (e.g., 10-15% v/v H₂SO₄) is used. Monitor the reaction by TLC to confirm the consumption of the starting phenylhydrazine and cyclopentanone. |
| Suboptimal Reaction Temperature | Maintain a consistent reflux temperature between 100-120°C. Lower temperatures may lead to incomplete reaction, while excessively high temperatures can cause decomposition. |
| Presence of Water | Use anhydrous solvents and reagents to prevent hydrolysis of the intermediate hydrazone. |
| Side Reactions | Electron-donating substituents on the phenylhydrazine can sometimes lead to N-N bond cleavage as a competing reaction, preventing the desired[2][2]-sigmatropic rearrangement.[3] Consider using a milder Lewis acid catalyst (e.g., ZnCl₂) in such cases. |
| Impure Starting Materials | Ensure the purity of phenylhydrazine and cyclopentanone, as impurities can interfere with the reaction. |
Issue 2: Poor Yield or Incomplete Reaction in Reductive Amination Step
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Inefficient Imine Formation | The pH of the reaction is crucial. A slightly acidic condition (pH 4-5) is generally favored for imine formation.[4] If the pH is too low, the amine can be protonated and become non-nucleophilic.[4] |
| Inactive or Incorrect Reducing Agent | Use a fresh, active reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is selective for the imine in the presence of the ketone.[4] Ensure the chosen reducing agent is suitable for the specific substrate. |
| Presence of Water | Water can hydrolyze the imine intermediate.[4] Use anhydrous solvents and consider adding a dehydrating agent like molecular sieves. |
| Steric Hindrance | If the ketone or amine is sterically hindered, imine formation can be slow.[4] Increasing the reaction time or temperature may be necessary. |
| Low Solubility of Reagents | Ensure all reagents are fully dissolved in the chosen solvent.[4] If solubility is an issue, consider a different solvent system. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Presence of Unreacted Starting Materials | Monitor the reaction to completion using TLC or LC-MS to minimize the amount of unreacted starting materials in the crude product. |
| Formation of Side Products | Optimize reaction conditions (temperature, catalyst, reaction time) to minimize the formation of side products. |
| Inappropriate Purification Technique | For laboratory scale, column chromatography on silica gel is a common purification method. For industrial scale, sequential recrystallization from a mixture like hexane/ethyl acetate can achieve high purity (>99%).[1] |
Quantitative Data Summary
Table 1: Comparison of Synthetic Routes for this compound and its Precursors
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Advantages | Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Cyclopentanone, H₂SO₄ | 60-75% (overall)[1] | 15-20 hours[5] | Low-cost starting materials, well-established protocol.[1] | Multi-step, moderate yields.[1] |
| Buchwald-Hartwig Amination | Aryl halide, Amine, Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos) | 65%[1] | 48 hours[1] | High regioselectivity, suitable for functionalized derivatives.[1] | Expensive catalysts, requires anhydrous conditions.[1] |
| Nucleophilic Aromatic Substitution (SNAr) | Electron-deficient aryl halide, Amine | 80% (mono-step)[1] | 24 hours[1] | No catalyst required.[1] | Limited to electron-deficient substrates. |
| Reductive Amination | Ketone, Ammonia/Ammonium acetate, NaBH₃CN or H₂/Pd-C | 70-85%[1] | Varies | Scalable, minimal byproducts.[1] | Requires pre-formed ketone intermediate.[1] |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve phenylhydrazine in a suitable solvent such as ethanol.
-
Addition of Ketone: Add cyclopentanone to the solution.
-
Acid Catalysis: Carefully add concentrated sulfuric acid (10-15% v/v) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (100-120°C) and maintain for several hours, monitoring the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, evaporate the solvent, and purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Amination to this compound
-
Reactant Preparation: Dissolve the 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one intermediate in a suitable solvent like methanol or ethanol.
-
Amine Source: Add an ammonia source, such as ammonium acetate.
-
Imine Formation: Stir the mixture at room temperature to allow for the formation of the imine intermediate.
-
Reduction: Carefully add the reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium borohydride (NaBH₄) in acetic acid, in portions.
-
Reaction Monitoring: Monitor the reaction by TLC until the imine intermediate is consumed.
-
Work-up: Quench the reaction carefully, for example, by adding water.
-
Extraction: Extract the product with an appropriate organic solvent.
-
Purification: Purify the final product by column chromatography or recrystallization.[1]
Visualizations
Caption: General experimental workflow for the two-stage synthesis of this compound.
Caption: Logical relationship diagram for troubleshooting low yield in the synthesis process.
References
Technical Support Center: Purifying Ionizable Organic Amines with Flash Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the flash chromatographic purification of ionizable organic amine compounds.
Troubleshooting Guide
Organic amines often present challenges in flash chromatography due to their basic nature, which can lead to strong interactions with the acidic surface of standard silica gel. This guide addresses common problems and provides systematic solutions.
Problem 1: Poor Peak Shape (Tailing or Broadening)
Cause: The primary reason for poor peak shape is the acid-base interaction between the basic amine compound and the acidic silanol groups on the surface of the silica gel.[1][2][3][4][5] This interaction leads to non-uniform elution, resulting in tailed or broadened peaks.
Solution Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Steps:
-
Introduce a Competing Base: Add a small amount of a volatile amine like triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1][4][6] This "competing" base will neutralize the acidic sites on the silica, minimizing their interaction with your target amine.[6]
-
Optimize Modifier Concentration: Start with a low concentration (e.g., 0.1% v/v) and gradually increase it. The optimal concentration will depend on the basicity of your compound.
-
Change Stationary Phase: If adding a modifier is ineffective or undesirable, switch to a more inert stationary phase.
-
Amine-functionalized silica: This is often the best alternative as the surface is already basic, which repels the amine compound, leading to improved peak shape without needing a mobile phase modifier.[2][3][5][7]
-
Basic Alumina: Another option for purifying basic compounds.[6][8]
-
Reversed-Phase (C18) Silica: Particularly useful for polar amines. The mobile phase pH can be adjusted to ensure the amine is in its neutral, free-base form, which increases its retention and improves separation.[1][8][9]
-
Problem 2: Compound Does Not Elute or Shows Low Recovery
Cause: Strong, sometimes irreversible, adsorption of the basic amine to the acidic silica gel can prevent it from eluting from the column, leading to significant yield loss.[2][10]
Solution Workflow:
Caption: Troubleshooting workflow for low compound recovery.
Detailed Steps:
-
Increase Eluent Strength: A more polar mobile phase, such as a higher percentage of methanol in dichloromethane (DCM), may be required to elute a strongly bound amine.[2]
-
Use a Mobile Phase Modifier: As with peak tailing, adding a competing base like TEA or ammonia can disrupt the strong interaction with the silica and facilitate elution.[6]
-
Change the Stationary Phase: If the compound is still retained, an alternative stationary phase is the best solution. Amine-functionalized silica is highly recommended to prevent the strong acid-base interaction in the first place.[2][5][6] For very polar amines, reversed-phase chromatography can be an effective option.[8][9]
Problem 3: Compound Decomposes on the Column
Cause: The acidic nature of silica gel can catalyze the degradation of acid-sensitive amine compounds.[1][4][11]
Solution Workflow:
Caption: Troubleshooting workflow for compound decomposition.
Detailed Steps:
-
Confirm Instability: Before running a column, spot your compound on a silica TLC plate, wait for 30-60 minutes, and then develop the plate. The appearance of new spots indicates degradation.[4][11]
-
Deactivate the Silica: Flushing the column with a mobile phase containing a basic modifier (like 1-3% TEA) before loading your sample can help neutralize the silica surface.[12]
-
Use an Inert Stationary Phase: The most reliable solution is to use a stationary phase that does not promote degradation, such as amine-functionalized silica or alumina.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is the ideal Rf value I should aim for on TLC before scaling up to flash chromatography? A1: For optimal separation, aim for an Rf value between 0.15 and 0.35 for your target compound.[13] An Rf in this range provides a good balance between resolution and elution time.
Q2: How do I choose between normal-phase and reversed-phase for my amine compound? A2: The choice depends on the polarity and solubility of your compound.
-
Normal-Phase (with modifications): Suitable for less polar, organic-soluble amines. It's often necessary to use amine-functionalized silica or add a basic modifier to the eluent.[6]
-
Reversed-Phase: Ideal for more polar, water-soluble, or ionizable amines.[8][9][13] Adjusting the mobile phase to a high pH (two units above the amine's pKa) will neutralize the amine, increasing its hydrophobicity and retention.[1]
Q3: Can I use a gradient elution for purifying amines? A3: Yes, a gradient elution is often recommended, especially for complex mixtures.[12] Start with a low polarity mobile phase and gradually increase the polarity. This can help to first elute non-polar impurities before your target compound comes off the column.
Q4: My amine is not UV active. How can I monitor the fractions? A4: If your compound lacks a UV chromophore, you will need to use a chemical stain for visualization on TLC plates.[4]
-
Ninhydrin: Excellent for primary and secondary amines, typically showing up as purple or pink spots upon heating.[4]
-
Potassium Permanganate (KMnO4): A general stain for oxidizable functional groups, including many amines.[4][14]
-
p-Anisaldehyde or Phosphomolybic Acid (PMA): Good general-purpose stains.[4]
Q5: What is "dry loading" and when should I use it for an amine compound? A5: Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite), evaporating the solvent, and then loading the resulting free-flowing powder onto the top of your column.[12][13] This technique is highly recommended when your crude sample is not readily soluble in the initial, low-polarity mobile phase.[13]
Data Summary Tables
Table 1: Recommended Stationary Phases for Amine Purification
| Stationary Phase | Best For | Advantages | Disadvantages |
| Silica Gel (unmodified) | Neutral or weakly basic amines | Inexpensive, widely available | Strong interaction with basic amines, causing tailing and degradation.[1][2] |
| Amine-Functionalized Silica | Most basic amines, especially secondary and tertiary | Minimizes acid-base interactions, improves peak shape, no need for mobile phase modifiers.[2][3][7] | More expensive than plain silica. |
| Basic Alumina | Basic amines | Alternative to silica for acid-sensitive compounds. | Lower resolution compared to silica.[6] |
| Reversed-Phase (C18) | Polar, water-soluble, and ionizable amines | Excellent for polar compounds, allows for pH control of the mobile phase.[1][8][9] | Requires aqueous mobile phases which can be harder to evaporate. |
Table 2: Common Mobile Phase Modifiers for Amine Purification on Silica Gel
| Modifier | Typical Concentration | Purpose | Considerations |
| Triethylamine (TEA) | 0.1 - 2% (v/v) | Neutralizes acidic silanols, improves peak shape.[1][4] | High boiling point can make it difficult to remove from fractions. |
| Ammonium Hydroxide | 0.1 - 2% (often from a 7N solution in Methanol) | Volatile competing base, effective at improving elution.[5][6] | Can significantly reduce retention times.[3] |
| Pyridine | 0.1 - 1% (v/v) | Another basic additive to reduce peak tailing.[1] | Toxic and has a strong odor. |
Experimental Protocols
Protocol 1: Method Development using Thin-Layer Chromatography (TLC)
-
Prepare Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., DCM or Ethyl Acetate).
-
Select TLC Plate: Use a TLC plate with a stationary phase that matches your intended flash column (e.g., silica gel, amine-functionalized silica, or C18).[3]
-
Test Solvent Systems:
-
For Normal-Phase (Silica): Start with a common solvent mixture like Hexane/Ethyl Acetate or DCM/Methanol.[1] Spot the plate and develop.
-
If peak streaking occurs, prepare new solvent systems containing 0.5-1% triethylamine.[4]
-
For Amine-Functionalized or Reversed-Phase: Use the corresponding TLC plates to test appropriate solvent systems (e.g., Hexane/Ethyl Acetate for amine-silica; Water/Acetonitrile for C18).[3][8]
-
-
Optimize Rf: Adjust the polarity of the mobile phase until your target compound has an Rf value between 0.15 and 0.35.[13] The separation between your product and impurities should be maximized.
-
Visualize: View the developed plate under a UV lamp (if applicable) and/or stain with an appropriate chemical reagent (e.g., ninhydrin or KMnO4) to visualize all spots.[4]
Protocol 2: Flash Chromatography of a Basic Amine on Amine-Functionalized Silica
-
Select Column and Solvents: Based on the optimized TLC results from Protocol 1, choose an appropriate size amine-functionalized flash column and prepare the mobile phase (e.g., Hexane/Ethyl Acetate). No basic modifier is needed.[7]
-
Pack/Equilibrate Column: If using a pre-packed cartridge, equilibrate the column by passing 2-3 column volumes of the initial mobile phase through it.
-
Load Sample:
-
Liquid Loading: Dissolve the crude material in a minimum amount of the mobile phase or a weak solvent like DCM.
-
Dry Loading: If solubility is poor, pre-adsorb the sample onto a small amount of silica or Celite, evaporate to a dry powder, and load it onto the column.[12]
-
-
Elute: Begin elution with the starting mobile phase. If using a gradient, gradually increase the percentage of the more polar solvent.
-
Collect and Monitor Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. Flash Chromatography Separation of Basic Organic Compounds without Modifier [kinesis-australia.com.au]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. biotage.com [biotage.com]
- 8. teledyneisco.com [teledyneisco.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Purification [chem.rochester.edu]
- 13. sorbtech.com [sorbtech.com]
- 14. silicycle.com [silicycle.com]
Technical Support Center: Overcoming Stability Issues with Tetrahydrocyclopenta[b]indol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with Tetrahydrocyclopenta[b]indol-2-amine.
Troubleshooting Guide
This guide is designed to help you identify and resolve common stability problems with Tetrahydrocyclopenta[b]indol-2-amine in a question-and-answer format.
Q1: I am observing a decrease in the potency or activity of my Tetrahydrocyclopenta[b]indol-2-amine compound in solution over a short period. What could be the cause?
A1: A decline in compound activity is often a primary indicator of instability. This degradation can be influenced by several factors in your experimental setup. Amines, in general, can be sensitive to environmental conditions.[1] For indole derivatives, factors such as pH and temperature are critical to their stability.[2] It is crucial to evaluate the pH of your solvent or buffer system, as both acidic and basic conditions can potentially lead to hydrolysis or other degradation pathways.[3][4] Additionally, exposure to elevated temperatures can accelerate decomposition.[1][5]
To troubleshoot, we recommend the following:
-
Verify Storage Conditions: Ensure the compound is stored under the recommended conditions, typically in a cool, dark, and dry place.[1]
-
Prepare Fresh Solutions: Whenever possible, prepare solutions of Tetrahydrocyclopenta[b]indol-2-amine immediately before use.
-
Conduct a Preliminary Stability Check: A simple time-course experiment where you measure the compound's concentration or activity at different time points (e.g., 0, 2, 4, 8, and 24 hours) under your standard assay conditions can confirm if degradation is occurring.
Q2: My HPLC/LC-MS analysis of Tetrahydrocyclopenta[b]indol-2-amine shows the appearance of new, unidentified peaks over time. How can I determine if these are degradation products?
A2: The emergence of new peaks in your chromatogram is a strong indication of compound degradation. To confirm this, you can perform a forced degradation study, which involves subjecting a sample of the compound to various stress conditions to intentionally induce degradation.[6] Comparing the chromatograms of the stressed samples with your experimental samples can help identify the degradation products.
Common stress conditions for forced degradation studies include:
-
Acidic and Basic Hydrolysis: Treatment with dilute hydrochloric acid and sodium hydroxide.[6]
-
Oxidation: Exposure to an oxidizing agent like hydrogen peroxide.[6]
-
Thermal Stress: Heating the sample at an elevated temperature.
-
Photolytic Stress: Exposing the sample to UV and visible light.[7]
If the new peaks in your experimental samples match the retention times of the peaks generated under these stress conditions, it is highly likely that they are degradation products.
Q3: I suspect my Tetrahydrocyclopenta[b]indol-2-amine is sensitive to air (oxidation). What precautions should I take?
A3: Compounds with amine and electron-rich indole moieties can be susceptible to oxidation.[8][9] If you suspect air sensitivity, it is crucial to handle the compound under an inert atmosphere.
Here are some recommended practices:
-
Use an Inert Atmosphere: Handle the solid compound and prepare solutions inside a glovebox filled with an inert gas like nitrogen or argon.[10]
-
Degas Solvents: Before use, degas your solvents to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by using the freeze-pump-thaw method.[10]
-
Use Sealed Vials: Store solutions in tightly sealed vials with minimal headspace to reduce contact with air.[8] Amber vials are recommended to also protect against light.[8]
Q4: What are the ideal storage conditions for solid Tetrahydrocyclopenta[b]indol-2-amine and its solutions to ensure long-term stability?
A4: Proper storage is critical for maintaining the integrity of your compound. For both solid and solution forms, the following conditions are generally recommended for amine-containing compounds:
-
Temperature: Store at low temperatures, typically between 5°C and 25°C for solids, and consider refrigeration (2-8°C) or freezing (-20°C or -80°C) for solutions, depending on the solvent's freezing point.[1]
-
Light: Protect the compound from light by storing it in amber vials or in the dark.[1][8]
-
Humidity: Keep the compound in a dry environment, as amines can be hygroscopic.[1] Using a desiccator for the solid form is advisable.[11]
-
Inert Atmosphere: For long-term storage, especially for solutions, storing under an inert gas like argon or nitrogen can prevent oxidative degradation.[10]
Frequently Asked Questions (FAQs)
Q: In which solvents is Tetrahydrocyclopenta[b]indol-2-amine likely to be most stable?
A: The stability of a compound in different solvents can vary. Generally, aprotic solvents are less likely to participate in degradation reactions compared to protic solvents like water or methanol, especially if the compound is susceptible to hydrolysis. However, solubility is also a key consideration. It is recommended to perform a preliminary stability assessment in the specific solvent system you intend to use for your experiments.
Q: How does pH affect the stability of Tetrahydrocyclopenta[b]indol-2-amine?
A: The stability of indole alkaloids can be highly dependent on pH.[2] Both strongly acidic and alkaline conditions can promote degradation.[2] It is advisable to maintain the pH of your solutions within a neutral range (pH 6-8) unless your experimental protocol requires otherwise. If you must work outside of this range, it is important to assess the compound's stability under those specific conditions.
Q: Can I do anything to stabilize my formulation of Tetrahydrocyclopenta[b]indol-2-amine?
A: Yes, several strategies can be employed to enhance the stability of pharmaceutical formulations. These include the addition of excipients such as antioxidants (if oxidative degradation is a concern), using co-solvents, or adjusting the pH with appropriate buffer systems.[12] For sensitive compounds, lyophilization (freeze-drying) can be an effective method to create a stable solid form that can be reconstituted immediately before use.[12]
Quantitative Data Summary
The following tables are templates for you to record and analyze the stability of your Tetrahydrocyclopenta[b]indol-2-amine samples under various conditions.
Table 1: Thermal Stability of Tetrahydrocyclopenta[b]indol-2-amine in Solution
| Temperature | Time (hours) | % Remaining (e.g., in PBS pH 7.4) | Observations |
| 4°C | 0 | 100 | |
| 24 | |||
| 48 | |||
| Room Temp (~25°C) | 0 | 100 | |
| 24 | |||
| 48 | |||
| 37°C | 0 | 100 | |
| 24 | |||
| 48 |
Table 2: pH Stability of Tetrahydrocyclopenta[b]indol-2-amine at Room Temperature
| pH | Time (hours) | % Remaining | Observations |
| 3.0 | 0 | 100 | |
| 8 | |||
| 24 | |||
| 7.4 | 0 | 100 | |
| 8 | |||
| 24 | |||
| 9.0 | 0 | 100 | |
| 8 | |||
| 24 |
Experimental Protocols
Protocol 1: Forced Degradation Study of Tetrahydrocyclopenta[b]indol-2-amine
Objective: To investigate the degradation profile of Tetrahydrocyclopenta[b]indol-2-amine under various stress conditions and to identify potential degradation products.
Materials:
-
Tetrahydrocyclopenta[b]indol-2-amine
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Thermostatic oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Tetrahydrocyclopenta[b]indol-2-amine in methanol at a concentration of 1 mg/mL.
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl.
-
Dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation:
-
Place 1 mL of the stock solution in a sealed vial.
-
Heat in an oven at 80°C for 48 hours.
-
Cool to room temperature and dilute with mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose 1 mL of the stock solution in a transparent vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7][13]
-
A control sample should be kept in the dark under the same conditions.
-
Dilute with mobile phase for analysis.
-
-
Analysis: Analyze all samples and a control (unstressed) sample by HPLC or LC-MS. Compare the chromatograms to identify degradation products.
Protocol 2: Solution Stability Assessment Under Experimental Conditions
Objective: To determine the stability of Tetrahydrocyclopenta[b]indol-2-amine in the specific solvent/buffer system and temperature of a planned experiment.
Materials:
-
Tetrahydrocyclopenta[b]indol-2-amine
-
Experimental solvent/buffer system
-
HPLC or other suitable analytical instrument
-
Incubator or water bath set to the experimental temperature
Procedure:
-
Sample Preparation: Prepare a solution of Tetrahydrocyclopenta[b]indol-2-amine in your experimental solvent/buffer at the final experimental concentration.
-
Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Incubation: Incubate the vials at the intended experimental temperature.
-
Analysis: At each time point, remove a vial and analyze the concentration of the parent compound using a validated analytical method.
-
Data Evaluation: Plot the percentage of the remaining compound against time to determine the degradation rate and half-life under your specific experimental conditions.
Visualizations
References
- 1. additive-chem.com [additive-chem.com]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 5. pH vs. Temperature in Colorant Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ossila.com [ossila.com]
- 9. Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molan.wdfiles.com [molan.wdfiles.com]
- 11. diplomatacomercial.com [diplomatacomercial.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
- 13. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimization of the Fischer Indole Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Fischer indole synthesis?
A1: The Fischer indole synthesis is a classic organic reaction used to synthesize substituted indoles from an arylhydrazine and a carbonyl compound (aldehyde or ketone) under acidic conditions.[1][2] The reaction proceeds through several key steps:
-
Phenylhydrazone Formation: The arylhydrazine reacts with the aldehyde or ketone to form a phenylhydrazone intermediate.[3]
-
Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine isomer.[3]
-
[4][4]-Sigmatropic Rearrangement: In the critical bond-forming step, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement.[3][5]
-
Aromatization: The intermediate then loses a molecule of ammonia and rearranges to form the stable, aromatic indole ring.[3][5]
Q2: What types of acid catalysts can be used?
A2: The choice of acid catalyst is crucial for the success of the reaction.[6] Both Brønsted acids (proton donors) and Lewis acids (electron-pair acceptors) are effective.[3]
-
Brønsted acids: Commonly used examples include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and polyphosphoric acid (PPA).[2][3]
-
Lewis acids: Zinc chloride (ZnCl₂), boron trifluoride (BF₃), aluminum chloride (AlCl₃), and iron chloride (FeCl₃) are frequently employed.[2][3][6]
Q3: Can this reaction be performed without a solvent?
A3: Yes, in some cases, the Fischer indole synthesis can be successfully carried out without a solvent, which can simplify the workup procedure, reduce costs, and minimize environmental impact.[7][8] This "neat" reaction is typically performed by heating the mixture of the arylhydrazine, carbonyl compound, and acid catalyst.[7]
Q4: Are there modern modifications to the classical Fischer indole synthesis?
A4: Yes, several modifications have been developed to expand the scope and improve the efficiency of the reaction. The Buchwald modification, for instance, uses a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the N-arylhydrazone intermediate in situ.[2] Additionally, microwave-assisted synthesis has been shown to significantly reduce reaction times and often improve yields.[1]
Troubleshooting Guide
This section addresses common problems encountered during the Fischer indole synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is giving a very low yield or failing completely. What are the common causes and how can I improve it?
A: Low yields are a frequent issue and can stem from several factors, as the reaction is highly sensitive to reaction parameters.[1][9]
-
Purity of Starting Materials: Ensure the arylhydrazine and carbonyl compounds are pure. Impurities can lead to side reactions. Using freshly distilled or recrystallized starting materials is recommended.[1]
-
Inappropriate Acid Catalyst: The chosen acid may be too weak to promote the reaction or so strong that it causes degradation of the starting materials or product.[10] It is advisable to screen several different acid catalysts.[1]
-
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures, but excessive heat can lead to decomposition.[1] Monitor the reaction by Thin-Layer Chromatography (TLC) to find the optimal balance of temperature and reaction time.[1]
-
Unfavorable Substrate: Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail in this reaction.[9][10] Additionally, strong electron-donating substituents on the carbonyl-derived portion can promote a competing side reaction (N-N bond cleavage).[10][11]
-
Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[1]
Issue 2: Formation of Side Products
Q: My TLC plate shows multiple spots, indicating significant side product formation. What are common side reactions and how can I minimize them?
A: The formation of byproducts such as aldol condensation products or Friedel-Crafts type products is a known issue.[1][9]
-
Control of Reaction Conditions: Careful optimization of temperature, reaction time, and acid concentration can help minimize the formation of side products.[1]
-
One-Pot Procedures: To minimize handling losses and potential side reactions from isolating the hydrazone intermediate, consider a one-pot procedure where hydrazone formation and indolization occur in the same vessel.[1]
-
Regioselectivity with Unsymmetrical Ketones: When using an unsymmetrical ketone, two different indole isomers can be formed. The product ratio is often influenced by the specific acid catalyst and reaction conditions used. A weakly acidic medium may favor one isomer over the other.[5]
Issue 3: Incomplete Conversion
Q: My reaction stalls, and I observe a significant amount of starting material remaining. What could be the issue?
A: Incomplete conversion can often be traced back to two main factors:
-
Insufficient Acid Catalyst: The acid is essential for multiple steps of the reaction. Ensure a suitable acid is used in sufficient quantity.[1]
-
Low Reaction Temperature: The key[4][4]-sigmatropic rearrangement step has a significant activation energy and often requires higher temperatures to proceed efficiently.[1] If the reaction is sluggish, a cautious increase in temperature while monitoring for decomposition can be beneficial.[1]
Issue 4: Purification Difficulties
Q: I am having trouble purifying my final indole product. Do you have any suggestions?
A: Purification can be challenging, especially if multiple products or unreacted starting materials are present.
-
Chromatography: Column chromatography is the most common method for purification. Experiment with different solvent systems (eluents) to achieve good separation on a TLC plate before attempting a column. Sometimes, adding a small percentage of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent can improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective purification technique.
-
Acid-Base Extraction: If your indole has acidic or basic properties, or if impurities do, an acid-base extraction during the workup can help remove them before chromatography.
Data Presentation
Table 1: Common Catalysts and Solvents for Fischer Indole Synthesis
| Catalyst Type | Examples | Common Solvents | Notes |
| Brønsted Acids | HCl, H₂SO₄, p-TsOH, PPA[2][3] | Acetic Acid, Ethanol, Toluene, DMSO[1][12] | PPA is often a very effective catalyst and solvent.[1] |
| Lewis Acids | ZnCl₂, BF₃, AlCl₃, FeCl₃[2][3][6] | Dichloromethane, 1,2-Dichloroethane | Lewis acids are useful for substrates sensitive to strong protonic acids. |
| Solid Acids | Amberlite IR 120[13] | Ethanol | Allows for easier catalyst removal by filtration.[13] |
| No Solvent | p-TsOH[7] | Neat (No Solvent) | Simplifies workup and reduces waste.[7] |
Table 2: Influence of Reaction Conditions on Yield (Illustrative Examples)
| Phenylhydrazine | Carbonyl Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| Phenylhydrazine | Cyclohexanone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 1.5 h | 70-78 |
| Phenylhydrazine | Acetophenone | Polyphosphoric Acid | Neat | 100 | 1 h | ~90 |
| p-Tolylhydrazine | 2-Butanone | p-TsOH | Neat | 100 | 5 min | 85 |
| Phenylhydrazine | Butanone | THF | Microwave | 150 | 15 min | High |
Note: Yields are highly substrate-dependent. This table provides general examples.
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2,3-Disubstituted Indoles
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Arylhydrazine (1.0 eq)
-
Ketone or Aldehyde (1.0 - 1.2 eq)
-
Acid Catalyst (e.g., p-TsOH, 0.1-1.0 eq; or a solvent amount of Acetic Acid/PPA)
-
Solvent (e.g., Toluene, Ethanol, or Acetic Acid)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the arylhydrazine, the carbonyl compound, and the solvent.
-
Begin stirring the mixture.
-
Add the acid catalyst. If using a strong mineral acid, add it slowly and cautiously.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using TLC.
-
Once the reaction is complete (typically 1-12 hours), cool the mixture to room temperature.
-
Workup: Neutralize the acid with a suitable base (e.g., saturated aqueous sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Microwave-Assisted Fischer Indole Synthesis
This method can dramatically reduce reaction times.
Materials:
-
Phenylhydrazine hydrochloride (1.0 eq)
-
Ketone (e.g., Butanone) (1.05 eq)
-
Solvent (e.g., THF, 0.6 M)
Procedure:
-
In a microwave-safe vial, combine the phenylhydrazine hydrochloride and the ketone in the chosen solvent.[1]
-
Seal the vial tightly.
-
Place the vial in a microwave reactor and heat to the specified temperature (e.g., 150°C) for the designated time (e.g., 15 minutes).[1]
-
After the reaction is complete, cool the vial to room temperature before opening.
-
Proceed with an appropriate aqueous workup and purification as described in Protocol 1.
Visualizations
Caption: General experimental workflow for Fischer indole synthesis.
Caption: A decision tree for troubleshooting common issues.
Caption: Interrelationship of reaction parameters and outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. FISCHER INDOLE SYNTHESIS IN THE ABSENCE OF A SOLVENT | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. testbook.com [testbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting side reactions in the synthesis of indole derivatives
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of indole derivatives.
General Troubleshooting and FAQs
Q1: My reaction is not proceeding to completion, or the yield is very low. What are the general first steps for troubleshooting?
A: Low or no product yield is a common issue that can often be addressed by systematically evaluating your experimental setup. Here are the initial steps to take:
-
Check Starting Material Purity: Impurities in your starting materials can inhibit the reaction or lead to unwanted side reactions.[1] Ensure the purity of your arylhydrazines, anilines, aldehydes/ketones, and any other reagents. Consider purification of starting materials if their purity is questionable.
-
Verify Reagent Stoichiometry: Incorrect stoichiometry can significantly impact the reaction outcome. Carefully re-check your calculations and measurements.
-
Monitor the Reaction: Use techniques like Thin Layer Chromatography (TLC) to monitor the progress of your reaction. This will help you determine if the reaction is slow, not starting, or if the product is decomposing.[1]
-
Atmospheric Conditions: Many indole syntheses are sensitive to moisture and oxygen. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary.[1]
Q2: I am observing multiple spots on my TLC plate, indicating a mixture of products. What are the common causes and solutions?
A: The formation of multiple products is a frequent challenge in indole synthesis. Here are some general strategies to improve selectivity:
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the desired kinetic product over thermodynamic side products.[1]
-
Choice of Catalyst: The type and concentration of the acid or metal catalyst can significantly influence the reaction's selectivity. It is often beneficial to screen different catalysts.
-
Solvent Selection: The solvent can impact reaction rates and selectivity. Experiment with different solvents of varying polarity.
Q3: How can I effectively purify my indole derivative?
A: Purification of indole derivatives can be challenging due to the presence of polar byproducts and residual catalysts. Column chromatography is a common purification method. For basic indole compounds that may streak on silica gel, consider deactivating the silica gel with a triethylamine-containing solvent system. Alternative stationary phases like neutral alumina can also be effective. For removing residual palladium catalysts from cross-coupling reactions, filtration through Celite, treatment with activated carbon, or using specialized palladium scavengers are effective methods.
Fischer Indole Synthesis: Troubleshooting Guide
The Fischer indole synthesis is a robust method but can be prone to specific side reactions.
Q&A: Troubleshooting the Fischer Indole Synthesis
-
Q: My reaction with an unsymmetrical ketone is producing a mixture of regioisomers. How can I control the regioselectivity? A: Regioselectivity is a known challenge with unsymmetrical ketones. The choice of acid catalyst and reaction conditions plays a crucial role. A weakly acidic medium may favor indolization towards the more functionalized carbon. The use of sterically bulky starting materials can also favor the formation of the less sterically hindered product.
-
Q: I am observing significant amounts of tar-like byproducts in my reaction mixture. What is the cause and how can I prevent it? A: Tar formation is often a result of the harsh, acidic conditions and high temperatures used in the Fischer synthesis, which can lead to polymerization and decomposition of starting materials and products. To mitigate this, consider using milder acid catalysts or lowering the reaction temperature. In some cases, diluting the reaction mixture with an inert, high-boiling solvent can also reduce side reactions.
-
Q: My reaction is failing, and I suspect N-N bond cleavage of the hydrazone. How can I confirm this and what can I do? A: The presence of aniline as a byproduct in your reaction mixture is a strong indicator of N-N bond cleavage. This side reaction is more prevalent with electron-donating substituents on the carbonyl compound, which can stabilize the intermediate iminylcarbocation, diverting the reaction from the desired[2][2]-sigmatropic rearrangement.[3][4] If you suspect this is occurring, using a less electron-donating substrate or employing milder reaction conditions may be necessary.
Quantitative Data: Fischer Indole Synthesis
Table 1: Effect of Acid Catalyst on the Regioselectivity of the Fischer Indole Synthesis of 1-Phenyl-2-butanone with Phenylhydrazine.
| Catalyst | Solvent | Temperature (°C) | Ratio of 2-benzyl-3-methylindole to 2-ethyl-3-phenylindole | Reference |
| Zeolite Beta | Toluene | 110 | 83:17 | Zeolites as Catalysts in the Fischer Indole Synthesis. Enhanced Regioselectivity for Unsymmetrical Ketone Substrates. |
| H2SO4 (7%) | Methanol | Reflux | 2:1 | The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. |
| H2SO4 (60%) | Methanol | Reflux | 2:1 | The regioselectivity of the formation of dihydro- and tetrahydrocarbazoles by the Fischer indole synthesis. |
Bischler-Moehlau Indole Synthesis: Troubleshooting Guide
The Bischler-Moehlau synthesis can be challenging due to the harsh conditions traditionally required.
Q&A: Troubleshooting the Bischler-Moehlau Indole Synthesis
-
Q: My Bischler-Moehlau synthesis is giving a low yield. What are some common reasons for this? A: Low yields in the classical Bischler-Moehlau synthesis are often attributed to the harsh reaction conditions, which can lead to byproduct formation and decomposition.[5][6] Modern modifications, such as using microwave irradiation or milder catalysts like lithium bromide, can significantly improve yields.
-
Q: I am getting a mixture of 2-aryl and 3-aryl indole regioisomers. How can I favor the formation of the desired 2-arylindole? A: The formation of regioisomers is a key challenge in this synthesis. The reaction can proceed through different mechanistic pathways. Using an excess of the aniline reactant is known to favor the pathway leading to the rearranged 2-aryl indole.
-
Q: Can I perform this reaction under milder, solvent-free conditions? A: Yes, microwave-assisted, solvent-free conditions have been successfully developed for the Bischler-Moehlau synthesis.[7] This approach not only improves yields but also aligns with the principles of green chemistry by reducing solvent waste.
Palladium-Catalyzed Indole Synthesis (e.g., Larock Synthesis): Troubleshooting Guide
Palladium-catalyzed methods offer a versatile route to indoles but require careful optimization of the catalytic system.
Q&A: Troubleshooting Palladium-Catalyzed Indole Synthesis
-
Q: My Larock indole synthesis is not working. What are the critical parameters to check? A: The success of the Larock synthesis is highly dependent on the palladium catalyst, ligand, base, and solvent. Ensure all reagents are pure and the reaction is performed under a strict inert atmosphere to prevent catalyst deactivation. The choice of ligand is particularly critical; sterically demanding phosphine ligands can be effective for challenging substrates.
-
Q: I am observing homocoupling of my alkyne starting material. How can I suppress this side reaction? A: Alkyne homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the reactants. Using a less reactive palladium precursor or a different ligand can also help.
-
Q: How do I effectively remove the palladium catalyst from my final product? A: Residual palladium can be problematic, especially for pharmaceutical applications. Effective removal methods include:
-
Column Chromatography: While often effective, some palladium species may co-elute with the product.
-
Filtration through Celite®: Useful for removing heterogeneous or precipitated palladium.
-
Treatment with Activated Carbon: Can adsorb soluble palladium species.
-
Palladium Scavengers: Solid-supported scavengers with high affinity for palladium are very effective for removing trace amounts of the metal.
-
Quantitative Data: Larock Indole Synthesis
Table 2: Effect of Ligand on the Yield of a Larock Indole Synthesis.
| Ligand | Yield (%) | Reference |
| None | 27 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| PPh3 | 20 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| PCy3 | 20 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| DavePhos | 20 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| dtbpf | 20 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| P(o-tol)3 | 70 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
| P(tBu)3 | 85 | A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from acetophenone and phenylhydrazine.
Materials:
-
Acetophenone
-
Phenylhydrazine
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Ice
Procedure:
-
Hydrazone Formation (can be a one-pot reaction):
-
In a round-bottom flask, dissolve acetophenone (1 equivalent) in ethanol.
-
Add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Add a few drops of glacial acetic acid and heat the mixture at 80°C for 45 minutes.
-
Cool the reaction mixture in an ice bath to precipitate the hydrazone.
-
Filter the solid and wash with cold ethanol.
-
-
Indolization:
-
In a separate flask, heat polyphosphoric acid (approximately 4g per 1.2g of hydrazone) to about 100°C.
-
Carefully add the pre-formed hydrazone to the hot PPA with vigorous stirring.
-
Heat the mixture at 150-160°C for 10-15 minutes. The color of the mixture will darken.
-
-
Work-up:
-
Allow the reaction mixture to cool to about 100°C and then pour it onto crushed ice with stirring.
-
The solid product will precipitate. Filter the solid and wash thoroughly with water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2-phenylindole.
-
Protocol 2: Microwave-Assisted Bischler-Moehlau Synthesis of 2-Arylindoles
This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles.[7]
Materials:
-
Substituted aniline (2 equivalents)
-
Substituted phenacyl bromide (1 equivalent)
-
Dimethylformamide (DMF)
Procedure:
-
Reactant Preparation: In a microwave-safe vessel, mix the appropriate aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of DMF to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.[7]
-
Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable solvent (e.g., dichloromethane) and purify by flash column chromatography on silica gel to obtain the desired 2-arylindole.
Protocol 3: Larock Indole Synthesis of a 2,3-Disubstituted Indole
This protocol describes a general procedure for the Larock indole synthesis.[2][8]
Materials:
-
o-Iodoaniline
-
Disubstituted alkyne (2-5 equivalents)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Lithium chloride (LiCl)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), K2CO3 (2 equivalents), and LiCl (1 equivalent).
-
Addition of Reactants: Add the o-iodoaniline (1 equivalent) and the disubstituted alkyne (2-5 equivalents) dissolved in anhydrous DMF.
-
Reaction: Heat the reaction mixture at 100°C with stirring until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Fischer Indole Synthesis Workflow and Common Side Reactions.
Caption: General Troubleshooting Workflow for Indole Synthesis.
Caption: Catalytic Cycle of the Larock Indole Synthesis and a Key Side Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scienceinfo.com [scienceinfo.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. grokipedia.com [grokipedia.com]
Technical Support Center: Improving Enantiomeric Purity of Tetrahydrocyclopenta[b]indol-2-amine Derivatives
Welcome to the technical support center for optimizing the enantiomeric purity of Tetrahydrocyclopenta[b]indol-2-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the chiral separation and synthesis of these compounds.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments to improve the enantiomeric purity of Tetrahydrocyclopenta[b]indol-2-amine derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Question: Why am I observing poor resolution or peak merging in my chiral HPLC analysis over time?
Answer: A decline in chiral column performance is a common issue that can be attributed to several factors. Here are the primary causes and troubleshooting steps:
-
Column Contamination: Strong adsorption of sample components or impurities on the stationary phase can degrade resolution.[1] For immobilized columns, flushing with a strong solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by ethanol, can help regenerate the column.[1]
-
"Memory Effects": Previous mobile phase additives can adsorb to the stationary phase and affect current separations.[1][2] If a new column provides good separation, it indicates a memory effect on the older column. A simple flush with DMF may "reset" the stationary phase on immobilized columns.[1]
-
Mobile Phase Composition: The choice and composition of the mobile phase are critical for chiral separations.[3] Even small variations, such as the water content in solvents, can impact retention and resolution.[4] It's crucial to use a consistent and well-equilibrated mobile phase for isocratic separations.[2][4]
-
Sample Solvent: Injecting a sample dissolved in a solvent stronger than the mobile phase can cause precipitation on the column frit, leading to increased backpressure and poor peak shape.[1] Reversing the column flow can sometimes dislodge this blockage.[1]
-
System Contamination: If the HPLC system was previously used for reverse-phase chromatography, residual solvents can contaminate the chiral column and affect performance.[4] Ensure the system is thoroughly flushed with a compatible solvent before connecting the chiral column.[1]
Question: My baseline is noisy, or I am seeing ghost peaks. What could be the cause?
Answer: A noisy baseline or the appearance of ghost peaks in chiral HPLC can be due to several factors:
-
Contaminated Mobile Phase: Impurities in the mobile phase solvents or additives can lead to a noisy baseline. Ensure you are using high-purity solvents and filter the mobile phase before use.
-
Column Bleed: Some chiral stationary phases may exhibit bleed, especially at higher temperatures or with aggressive mobile phases. Operating within the manufacturer's recommended conditions is crucial.
-
Carryover from Previous Injections: Highly retained compounds from previous injections can slowly elute, causing ghost peaks. Implement a robust column washing procedure between runs.
-
Detector Issues: A dirty flow cell in the detector can also contribute to a noisy baseline. Follow the manufacturer's instructions for cleaning the flow cell.
Asymmetric Synthesis
Question: My asymmetric synthesis of a Tetrahydrocyclopenta[b]indol-2-amine derivative is resulting in low enantiomeric excess (ee). How can I improve it?
Answer: Low enantiomeric excess in asymmetric synthesis can be a complex issue. Here are some strategies to consider:
-
Catalyst Choice and Loading: The choice of catalyst is paramount. For instance, organocatalytic methods using guanidine-amides have been shown to produce cyclopenta[b]indoles with high enantioselectivity (up to 96% ee).[5] Optimizing the catalyst loading is also critical; too little may result in a slow reaction with poor selectivity, while too much can sometimes lead to side reactions.
-
Reaction Conditions: Temperature, solvent, and reaction time can significantly influence the enantioselectivity of a reaction. For example, organocatalytic intramolecular Michael additions to form 2,3-disubstituted indolines have shown that solvent choice can impact diastereoselectivity and that lower temperatures can improve enantioselectivity.[6]
-
Substrate Purity: Impurities in the starting materials can sometimes interfere with the catalyst or the reaction pathway, leading to lower ee. Ensure your substrates are of high purity.
-
Reaction Monitoring: Closely monitor the reaction progress. In some cases, the enantiomeric excess of the product can decrease over time due to racemization under the reaction conditions.
Chiral Resolution
Question: I am struggling to separate the enantiomers of my Tetrahydrocyclopenta[b]indol-2-amine derivative by crystallization of diastereomeric salts. What can I do?
Answer: Chiral resolution via diastereomeric salt crystallization can be challenging as it depends on the differential solubility of the diastereomers, which is often unpredictable.[7]
-
Choice of Resolving Agent: The selection of the chiral resolving agent is the most critical factor.[7] For chiral amines, acidic resolving agents like tartaric acid or camphorsulfonic acid are commonly used.[7] It is often necessary to screen a variety of resolving agents to find one that forms diastereomeric salts with a significant solubility difference.
-
Solvent Selection: The crystallization solvent plays a crucial role. A systematic screening of different solvents and solvent mixtures is recommended to find conditions that maximize the solubility difference between the two diastereomers.
-
Crystallization Conditions: Factors such as concentration, cooling rate, and seeding can all influence the efficiency of the resolution.[8] Fractional crystallization may need to be repeated to achieve the desired chiral purity.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for improving the enantiomeric purity of Tetrahydrocyclopenta[b]indol-2-amine derivatives?
A1: The main strategies include:
-
Asymmetric Synthesis: Directly synthesizing the desired enantiomer using chiral catalysts or auxiliaries.[5][6] This approach can be highly efficient, avoiding the loss of 50% of the material inherent in resolution methods.[7]
-
Chiral Resolution: Separating a racemic mixture into its individual enantiomers.[7] Common techniques include:
-
Crystallization of diastereomeric salts: Reacting the racemic amine with a chiral acid to form diastereomeric salts that can be separated by crystallization.[7]
-
Enzymatic resolution: Using an enzyme to selectively react with one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[9]
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or Supercritical Fluid Chromatography (SFC) to separate the enantiomers.[10][11]
-
Q2: How can I determine the enantiomeric excess (ee) of my sample?
A2: Several analytical techniques can be used to determine the enantiomeric excess:
-
Chiral HPLC/SFC: This is one of the most common and accurate methods. By using a chiral column, the two enantiomers can be separated and their relative peak areas can be used to calculate the ee.[12]
-
NMR Spectroscopy with Chiral Solvating Agents (CSAs): In the presence of a CSA, the enantiomers can form diastereomeric complexes that exhibit different chemical shifts in the NMR spectrum, allowing for the quantification of each enantiomer.[13]
-
Fluorescence-Based Assays: These methods involve the formation of fluorescent diastereomeric complexes that have different fluorescence intensities, which can be correlated to the enantiomeric composition.[14][15]
-
Circular Dichroism (CD) Spectroscopy: This technique can be used in high-throughput screening to determine the ee of chiral amines by forming CD-active complexes.[16]
Q3: What type of chiral column is best for separating Tetrahydrocyclopenta[b]indol-2-amine derivatives?
A3: The choice of chiral stationary phase (CSP) is crucial and often requires screening. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are widely used and have shown success in separating a broad range of chiral compounds, including basic compounds like amines.[11] Cyclofructan-based and macrocyclic glycopeptide-based (e.g., CHIROBIOTIC) CSPs are also effective options.[12] The optimal column will depend on the specific derivative and the mobile phase conditions.
Q4: Are there any high-throughput methods for screening for improved enantiomeric purity?
A4: Yes, high-throughput screening (HTS) methods are valuable for rapidly evaluating different catalysts, reaction conditions, or resolving agents. Fluorescence-based assays and circular dichroism (CD) spectroscopy are particularly well-suited for HTS as they can be performed in multi-well plate formats, allowing for the rapid determination of enantiomeric excess and yield.[15][16]
Data Presentation
Table 1: Comparison of Chiral Separation Techniques
| Technique | Principle | Advantages | Disadvantages |
| Chiral HPLC/SFC | Differential interaction with a chiral stationary phase. | High resolution, accurate quantification, applicable to a wide range of compounds. | Requires specialized columns, method development can be time-consuming. |
| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Can be scaled up for preparative separation, cost-effective for large quantities. | Success is unpredictable, requires screening of resolving agents and solvents, at least 50% of the material is the undesired enantiomer.[7] |
| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme. | High enantioselectivity, mild reaction conditions. | Enzyme may not be suitable for all substrates, requires separation of product from unreacted enantiomer. |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes with distinct NMR signals. | Rapid analysis, does not require chromatographic separation. | Requires a suitable chiral solvating agent, may have lower accuracy than HPLC for precise ee determination. |
Experimental Protocols
Protocol 1: General Chiral HPLC Method Development for Tetrahydrocyclopenta[b]indol-2-amine Derivatives
-
Column Selection: Begin by screening a set of chiral columns with different stationary phases (e.g., polysaccharide-based, cyclofructan-based).
-
Mobile Phase Screening:
-
Normal Phase: Screen with a mixture of n-hexane and an alcohol (e.g., 2-propanol or ethanol) in various ratios (e.g., 90:10, 80:20).[11]
-
Polar Organic Mode: Screen with a mixture of acetonitrile and methanol.[12]
-
Additives: For basic amines, add a small amount (0.1-0.5%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak shape.[11][17]
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and analysis time.[3]
-
System Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.[4]
Protocol 2: Determination of Enantiomeric Excess using NMR with a Chiral Solvating Agent
-
Sample Preparation: In an NMR tube, dissolve a known amount of the Tetrahydrocyclopenta[b]indol-2-amine derivative in a suitable deuterated solvent (e.g., CDCl3).
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., a BINOL derivative).[13]
-
Data Acquisition: Acquire a high-resolution proton NMR spectrum.
-
Data Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center. The two enantiomers should now appear as two separate signals (or sets of signals). Integrate the areas of these two signals to determine the ratio of the enantiomers and calculate the enantiomeric excess.[13]
Visualizations
References
- 1. chiraltech.com [chiraltech.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric synthesis of cyclopenta[b]indoles via organocatalytic formal (3 + 2) cyclization of β-keto ester with azonaphthalene - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. US20130096346A1 - Resolution methods for isolating desired enantiomers of tapentadol intermediates and use thereof for the preparation of tapentadol - Google Patents [patents.google.com]
- 9. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 10. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of enantiomeric excess in amine derivatives with molecular self-assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Production of Tetrahydrocyclopenta[b]indol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot the challenges encountered during the synthesis and scaling up of Tetrahydrocyclopenta[b]indol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Tetrahydrocyclopenta[b]indol-2-amine?
A1: The most common and established route is a two-stage process. The first stage involves the synthesis of the 1,2,3,4-tetrahydrocyclopenta[b]indole core via the Fischer indole synthesis, reacting phenylhydrazine with cyclopentanone in the presence of an acid catalyst. The second stage is the introduction of the amine group at the 2-position, typically through a reductive amination process.[1]
Q2: What are the primary challenges in scaling up the production of Tetrahydrocyclopenta[b]indol-2-amine?
A2: The main challenges include:
-
Controlling the Fischer Indole Synthesis: This reaction can be exothermic and may produce side products and polymeric tars if not carefully controlled, impacting the yield and purity of the intermediate.
-
Regioselectivity of Amination: Introducing the amine group specifically at the C-2 position of the cyclopentane ring can be difficult. Side reactions may lead to substitution at other positions or on the indole nitrogen.
-
Purification of the Final Product: As an amine, the final product is basic and can be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase. This can lead to low recovery and product streaking.[2]
-
Handling of Reagents: Some reagents used in the synthesis, such as strong acids and reducing agents, require careful handling, especially at a larger scale.
Q3: Can the amine group be introduced in a single step?
A3: While a one-pot synthesis is highly desirable, a stepwise approach is generally more reliable for obtaining a pure product. A one-pot reaction would require reaction conditions compatible with both the Fischer indole synthesis and the amination, which can be difficult to achieve. A stepwise process allows for the purification of the tetrahydrocyclopenta[b]indole intermediate, which generally leads to a cleaner final product.
Q4: What analytical techniques are recommended for monitoring the reaction progress?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of products at each stage. For more detailed analysis and characterization of the intermediate and final product, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Troubleshooting Guide
Issue 1: Low or No Yield in the Fischer Indole Synthesis of the Intermediate
Q: My reaction to form the 1,2,3,4-tetrahydrocyclopenta[b]indole core has a very low yield or did not work at all. What are the possible causes and solutions?
A: This is a common issue in the Fischer indole synthesis. Here are some potential causes and troubleshooting steps:
-
Poor Quality of Starting Materials: Phenylhydrazine can degrade over time, especially if exposed to air and light. Ensure you are using fresh, pure phenylhydrazine and cyclopentanone.
-
Incorrect Acid Catalyst Concentration: The concentration of the acid catalyst is crucial. Too little acid will result in an incomplete reaction, while too much can lead to the degradation of the starting materials and product. The optimal concentration of sulfuric acid is typically between 10-15% v/v.[1]
-
Sub-optimal Reaction Temperature: The reaction requires elevated temperatures (reflux conditions, around 100–120°C) to proceed at a reasonable rate.[1] Ensure your reaction is heated adequately and maintained at a stable temperature.
-
Atmospheric Moisture: The reaction is sensitive to water, which can hydrolyze the intermediate hydrazone. Ensure you are using dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
| Parameter | Sub-optimal Condition | Recommended Condition | Impact on Yield |
| Phenylhydrazine Quality | Old, discolored reagent | Fresh, colorless or pale yellow | Significant decrease |
| Acid Catalyst (H₂SO₄) | < 10% or > 20% v/v | 10-15% v/v | Low yield, side products |
| Temperature | < 100°C | 100-120°C (reflux) | Slow or incomplete reaction |
| Atmosphere | Open to air | Inert (Nitrogen or Argon) | Potential for side reactions |
Issue 2: Difficulty in the Introduction of the 2-Amine Group
Q: I am struggling with the reductive amination step. The yield is low, and I am seeing multiple products in my TLC/LC-MS. What should I do?
A: Introducing the amine group at the C-2 position requires careful control of the reaction conditions. Here are some troubleshooting tips:
-
Inefficient Imine Formation: The formation of the imine intermediate from the corresponding ketone and an ammonia source is a critical step. Ensure you are using a sufficient excess of the ammonia source (e.g., ammonium acetate) and an appropriate dehydrating agent or Dean-Stark trap to drive the equilibrium towards the imine.
-
Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is often preferred for reductive amination as it is selective for the imine over the ketone.[1] However, if the reaction is sluggish, a more powerful reducing agent like sodium borohydride (NaBH₄) in an acidic medium (e.g., acetic acid) can be used.[1] Be cautious with stronger reducing agents as they may reduce the indole ring.
-
Side Reactions: The indole nitrogen can also react under certain conditions. Protecting the indole nitrogen with a suitable protecting group (e.g., Boc or Cbz) before the amination step can prevent side reactions. The protecting group can be removed in a subsequent step.
-
Reaction pH: The pH of the reaction is critical for both imine formation and reduction. The optimal pH is typically mildly acidic (around 4-6).
Issue 3: Challenges in Purifying the Final Product
Q: My final product, Tetrahydrocyclopenta[b]indol-2-amine, is difficult to purify by column chromatography. It streaks on the column and the recovery is low. How can I improve the purification?
A: The basic nature of the amine product often leads to strong interactions with the acidic silica gel. Here are some strategies to overcome this:
-
Use of a Modified Stationary Phase: Consider using an amine-functionalized silica gel or alumina for column chromatography. These stationary phases have a less acidic surface, which can significantly improve the separation and recovery of basic compounds.[2]
-
Addition of an Amine Modifier to the Eluent: Adding a small amount of a volatile amine, such as triethylamine (0.1-1%), to your eluent system can help to saturate the acidic sites on the silica gel and reduce product tailing.
-
Alternative Purification Methods: If chromatography is still problematic, consider other purification techniques such as:
-
Acid-Base Extraction: The basic amine can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
-
Crystallization/Salt Formation: The product can be converted to a crystalline salt (e.g., hydrochloride or tartrate) which can often be purified by recrystallization. The free base can then be regenerated.
-
| Purification Method | Advantages | Disadvantages |
| Amine-functionalized Silica | Improved peak shape, higher recovery | More expensive than regular silica |
| Eluent with Amine Modifier | Simple to implement, cost-effective | May require removal of the modifier |
| Acid-Base Extraction | Effective for removing non-basic impurities | Can be labor-intensive, may form emulsions |
| Crystallization/Salt Formation | Can provide very high purity | Requires a crystalline product/salt, yield loss |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indole
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1.0 eq) and cyclopentanone (1.1 eq) in a suitable solvent such as ethanol or acetic acid.
-
Acid Catalysis: Slowly add concentrated sulfuric acid (10-15% v/v) to the reaction mixture with cooling.
-
Reaction: Heat the mixture to reflux (100-120°C) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is slightly basic.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of Tetrahydrocyclopenta[b]indol-2-amine via Reductive Amination
This protocol assumes the successful synthesis of 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one as a precursor.
-
Imine Formation: In a round-bottom flask, dissolve 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one (1.0 eq) and ammonium acetate (5-10 eq) in a suitable solvent like methanol or ethanol.
-
Reaction: Stir the mixture at room temperature or with gentle heating for 2-6 hours to form the imine intermediate. The removal of water using a dehydrating agent can improve the yield.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (1.5-2.0 eq) portion-wise.[1] Alternatively, use sodium cyanoborohydride while maintaining a slightly acidic pH with acetic acid.
-
Work-up: After the reduction is complete (monitored by TLC), quench the reaction by the slow addition of water.
-
Extraction: Make the solution basic with a sodium hydroxide solution and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product using the methods described in the troubleshooting section for purifying amines.
Visualizations
Caption: Overall experimental workflow for the synthesis of Tetrahydrocyclopenta[b]indol-2-amine.
Caption: Decision tree for troubleshooting low yield in the Fischer indole synthesis step.
References
Recrystallization techniques for purifying Tetrahydrocyclopenta[b]indol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of Tetrahydrocyclopenta[b]indol-2-amine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification of this and structurally related compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Tetrahydrocyclopenta[b]indol-2-amine is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, is a common issue, particularly with amines.[1][2] This typically occurs when the solute is highly supersaturated or when the melting point of the compound is lower than the boiling point of the solvent.[2] Here are several strategies to resolve this:
-
Reduce Supersaturation: The most common cause is cooling the solution too quickly or having it be too concentrated.[1] Try adding a small amount of additional hot solvent to the mixture before allowing it to cool more slowly.
-
Slow Cooling: Allow the solution to cool gradually to room temperature before transferring it to an ice bath. Slow cooling encourages the formation of an ordered crystal lattice rather than an amorphous oil.[1]
-
Solvent System Modification: Experiment with a different solvent or a mixed solvent system. A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is less soluble) can often promote crystallization.[1]
-
Seed Crystals: If you have a small amount of the pure solid, add a "seed" crystal to the cooled, saturated solution to induce crystallization.[3]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[3]
Q2: I've tried several solvents, but my Tetrahydrocyclopenta[b]indol-2-amine will not crystallize. What are my next steps?
A2: When a compound, especially an amine, fails to crystallize, it may be due to high impurity levels or the inherent physical properties of the molecule (e.g., being a low-melting solid or an oil at room temperature).[1] Consider the following approaches:
-
Salt Formation: A highly effective strategy for amines is to convert the freebase into a salt, such as a hydrochloride salt.[1][4] Salts often have higher melting points and are more crystalline than their freebase counterparts. You can achieve this by dissolving the amine in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in the same or another appropriate solvent.[1]
-
Pre-purification: If the crude material is highly impure, recrystallization may not be effective.[2] Consider purifying the compound by another method, such as column chromatography, before attempting recrystallization.[1] For amines, using an amine-functionalized silica gel or alumina can prevent the compound from adhering to the column, which is a common issue with standard silica gel.[5]
-
Solvent Choice: Ensure you are selecting an appropriate solvent. The ideal solvent should dissolve the compound when hot but not at room temperature.[3]
Q3: How do I choose the best solvent for recrystallizing Tetrahydrocyclopenta[b]indol-2-amine?
A3: The principle of "like dissolves like" is a good starting point.[3] Since Tetrahydrocyclopenta[b]indol-2-amine has both a nonpolar indole ring system and a polar amine group, a solvent of intermediate polarity or a mixed solvent system is often a good choice.
-
Single Solvents: Alcohols like ethanol or methanol can be effective.[6] For indole derivatives, a mixture of methanol and water has been shown to be successful.[7]
-
Mixed Solvents: A common technique is to dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone, or ethyl acetate) at an elevated temperature and then slowly add a "poor" solvent (e.g., water or hexanes) until the solution becomes cloudy.[8] The solution is then heated until it becomes clear again and allowed to cool slowly.[8]
-
Literature Precedent: A structurally similar compound, 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid, was crystallized from a chloroform/methanol mixture.[9] This suggests that chlorinated solvents in combination with alcohols could be a viable option.
Q4: My recrystallization resulted in a very low yield. What are the likely causes and how can I improve it?
A4: A poor yield is a frequent problem in recrystallization.[10] The primary reasons include:
-
Using too much solvent: This is the most common error.[2][10] An excessive amount of solvent will keep a significant portion of your compound dissolved in the mother liquor even after cooling. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.[2]
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can be lost on the filter paper.[11] Ensure your funnel and receiving flask are pre-heated.
-
Incomplete precipitation: Cooling the solution in an ice bath for a sufficient amount of time (e.g., at least 30 minutes) will help maximize the amount of product that crystallizes out of solution.[6]
-
Washing with the wrong solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.[3]
Data Presentation
Table 1: Potential Solvent Systems for Recrystallization
| Solvent System | Type | Rationale & Comments |
| Ethanol | Single | A common, effective solvent for many organic compounds, including those with amine and indole functionalities.[6] |
| Methanol/Water | Mixed | A polar protic system that can be fine-tuned by adjusting the solvent ratio. Often effective for indole derivatives.[7] |
| Ethyl Acetate/Hexanes | Mixed | A moderately polar system. The compound is dissolved in hot ethyl acetate, and hexanes are added as the anti-solvent. |
| Chloroform/Methanol | Mixed | Based on a successful crystallization of a structurally related tetrahydrocyclopenta[b]indole derivative.[9] |
| n-Hexane | Single | While less likely to be effective on its own due to the polar amine, it has been used for the purification of indole itself.[12][13] It is more likely to be useful as an anti-solvent. |
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | Solution is too concentrated; cooling is too rapid; low melting point of the compound. | Add more hot solvent; cool slowly; use a seed crystal; try a different solvent system.[1][2] |
| No Crystals Form | Solution is not saturated (too much solvent); supersaturation. | Evaporate some solvent; scratch the flask's inner surface; add a seed crystal.[2][3] |
| Low Yield | Too much solvent used; premature crystallization during filtration; incomplete cooling. | Use the minimum amount of hot solvent; pre-heat filtration apparatus; ensure adequate cooling time in an ice bath.[2][10][11] |
| Colored Impurities | Presence of colored byproducts. | Add a small amount of activated charcoal to the hot solution and perform a hot filtration. |
Experimental Protocols
Protocol 1: Recrystallization of Tetrahydrocyclopenta[b]indol-2-amine (Freebase)
-
Solvent Selection: Begin by performing small-scale solubility tests to identify a suitable solvent or mixed-solvent system from Table 1. The ideal single solvent should dissolve the compound when hot but not at room temperature. For a mixed-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
-
Dissolution: Place the crude Tetrahydrocyclopenta[b]indol-2-amine in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (or the "good" solvent of a mixed pair). Heat the mixture on a hot plate with stirring. Gradually add more hot solvent in small portions until the solid completely dissolves.[11] Avoid adding an excess of solvent to ensure a good recovery.[3]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot gravity filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with a small amount of hot solvent. Place a fluted filter paper in the funnel and quickly filter the hot solution.[11]
-
Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[6]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.[3]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Hydrochloride Salt Formation and Recrystallization
-
Salt Formation: Dissolve the crude Tetrahydrocyclopenta[b]indol-2-amine in a suitable solvent such as diethyl ether or ethyl acetate. While stirring, add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether) dropwise until precipitation of the hydrochloride salt is complete.
-
Isolation of the Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of the solvent used (e.g., diethyl ether).
-
Recrystallization of the Salt: The hydrochloride salt will have different solubility properties than the freebase. It will likely be more soluble in polar solvents. Perform solubility tests to find a suitable solvent (e.g., ethanol, methanol, or a methanol/water mixture).
-
Follow Recrystallization Steps: Following the same procedure as in Protocol 1 (steps 2-8), recrystallize the hydrochloride salt from the chosen solvent.
-
Conversion back to Freebase (Optional): If the freebase is required for subsequent steps, the purified salt can be dissolved in water and treated with a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) until the solution is alkaline. The freebase can then be extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), and the solvent evaporated to yield the purified freebase.
Visualizations
Caption: A flowchart of the general experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. researchgate.net [researchgate.net]
- 5. biotage.com [biotage.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Crystal structure of 3-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Avoiding byproduct formation in reductive amination of indoles
Welcome to the technical support center for the reductive amination of indoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a focus on avoiding common byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the reductive amination of indole aldehydes?
A1: The two most prevalent byproducts in the reductive amination of indole aldehydes, such as indole-3-carboxaldehyde, are:
-
Over-alkylation Products (Tertiary Amines): When a primary amine is used as the starting material, the desired secondary amine product can react further with the indole aldehyde to form a tertiary amine. This occurs because the secondary amine is often more nucleophilic than the starting primary amine.
-
Bis(indolyl)methanes (BIMs): This byproduct arises from the reaction of a second indole molecule with an electrophilic intermediate formed from the indole aldehyde and the amine.[1][2] The acidic conditions often used to promote imine formation can also catalyze this Friedel-Crafts-type reaction, leading to the formation of a carbon-carbon bond between two indole rings.[1][2]
A less common, but possible, side product is the alcohol resulting from the reduction of the starting indole aldehyde before it has a chance to form the imine. This is more likely to occur with strong reducing agents.
Troubleshooting Guides
Problem 1: Significant formation of a tertiary amine byproduct.
This is a common issue of over-alkylation, where the desired secondary amine reacts further.
Troubleshooting Steps:
-
Step 1: Adjust Stoichiometry.
-
Recommendation: Use a large excess of the primary amine (2 to 5 equivalents). This will statistically favor the reaction of the indole aldehyde with the primary amine over the secondary amine product.
-
-
Step 2: Modify the Reaction Sequence (Stepwise Protocol).
-
Recommendation: Pre-form the imine before introducing the reducing agent. This is a highly effective method to suppress tertiary amine formation.
-
Stir the indole aldehyde and the primary amine together in an appropriate solvent (e.g., methanol, ethanol, or an aprotic solvent like dichloromethane) at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed, indicating complete imine formation.
-
Then, add the reducing agent to the reaction mixture.
-
-
-
Step 3: Control the Reaction Conditions.
-
Recommendation: Conduct the reaction under non-acidic (neutral) conditions. While acidic conditions can catalyze imine formation, they can also promote the formation of the more reactive iminium ion from the secondary amine product, leading to over-alkylation. If an acid catalyst is necessary, use it sparingly.
-
Experimental Protocol to Minimize Tertiary Amine Formation (Stepwise Method)
A stepwise procedure involving imine formation in methanol followed by reduction with sodium borohydride has been developed to address dialkylation issues.
| Parameter | Value |
| Reactants | |
| Indole-3-carboxaldehyde | 1.0 equiv. |
| Primary Amine | 1.1 equiv. |
| Imine Formation | |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Time | Monitor by TLC/LC-MS for aldehyde consumption |
| Reduction | |
| Reducing Agent | Sodium Borohydride (NaBH₄) |
| Equivalents of NaBH₄ | 1.5 - 2.0 equiv. |
| Temperature | 0 °C to Room Temperature |
Logical Workflow for Minimizing Tertiary Amine Formation
Caption: Troubleshooting workflow for over-alkylation.
Problem 2: Formation of bis(indolyl)methane (BIM) byproducts.
This side reaction is specific to indoles and is promoted by acidic conditions.
Troubleshooting Steps:
-
Step 1: Choose a Milder Reducing Agent.
-
Recommendation: Use sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB). It is a mild and selective reducing agent that is effective under neutral or weakly acidic conditions, which disfavors the formation of the electrophilic intermediate required for BIM synthesis.[2]
-
-
Step 2: Control the pH.
-
Recommendation: Avoid strongly acidic conditions. If an acid catalyst is required for imine formation with a weakly nucleophilic amine, use a minimal amount of a weak acid like acetic acid. The reaction should ideally be run at a pH between 5 and 7.
-
-
Step 3: Optimize the Solvent.
-
Recommendation: Use a non-polar, aprotic solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). These solvents are preferred for reactions with NaBH(OAc)₃.[2]
-
Quantitative Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Conditions | Advantages for Indole Substrates | Potential Drawbacks |
| NaBH(OAc)₃ (STAB) | Neutral or weakly acidic (optional AcOH), aprotic solvents (DCE, THF) | High selectivity for imines over aldehydes, minimizes BIM formation.[2] | Water-sensitive. |
| NaBH₃CN | Mildly acidic (pH 5-7), protic solvents (MeOH) | Selectively reduces imines in the presence of aldehydes. | Highly toxic (releases HCN at low pH). |
| NaBH₄ | Neutral or basic, protic solvents (MeOH, EtOH) | Inexpensive and readily available. | Can reduce the starting aldehyde; requires pre-formation of the imine to be selective. |
Experimental Protocol for Reductive Amination of Indole-3-carboxaldehyde with Benzylamine using NaBH(OAc)₃
This protocol is optimized to favor the formation of the desired secondary amine and minimize the formation of bis(indolyl)methane and tertiary amine byproducts.
| Parameter | Value |
| Reactants | |
| Indole-3-carboxaldehyde | 1.0 equiv. |
| Benzylamine | 1.1 equiv. |
| Sodium triacetoxyborohydride | 1.2 equiv. |
| Reaction Conditions | |
| Solvent | 1,2-Dichloroethane (DCE) |
| Temperature | Room Temperature |
| Time | 6-12 hours |
| Work-up | |
| Quenching | Saturated aqueous NaHCO₃ solution |
| Extraction | Ethyl acetate |
Reaction Pathway and Byproduct Formation
Caption: Pathways for desired product and major byproducts.
References
Technical Support Center: Optimizing Cross-Coupling Reactions in Indole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common cross-coupling reactions used in indole synthesis. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with a haloindole is giving low to no yield. What are the common causes?
A1: Low yields in Suzuki-Miyaura couplings involving indole substrates can stem from several factors:
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Catalyst Inactivity: The palladium catalyst may be deactivated due to exposure to oxygen or impurities in the reagents and solvents.[1] It is crucial to use fresh, active catalysts and properly degassed solvents.
-
Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly through protodeboronation where the boronic acid group is replaced by a hydrogen atom.[1]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are critical and may not be optimized for your specific substrates.[1]
-
Inhibition by Unprotected N-H: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, leading to lower yields.[1][2]
Q2: Should I protect the indole N-H group for a Suzuki-Miyaura coupling?
A2: While many protocols exist for unprotected indoles, N-protection can significantly improve yields and consistency, especially if you are facing issues.[1][3] The use of a protecting group like tert-butyloxycarbonyl (Boc) can prevent side reactions.[1] However, this adds extra protection and deprotection steps to your synthesis.[1]
Q3: How do I choose the right palladium catalyst and ligand?
A3: The choice of catalyst and ligand is crucial for a successful reaction.[4]
-
Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and pre-formed catalysts like Pd(PPh₃)₄ and PdCl₂(dppf).[4][5]
-
Ligands: Bulky, electron-rich phosphine ligands are generally effective for challenging substrates like heteroaryl chlorides.[4][6] Buchwald ligands such as SPhos and XPhos are often excellent choices for promoting oxidative addition and reductive elimination.[3][4] N-heterocyclic carbene (NHC) ligands can also be highly effective, often allowing for lower catalyst loadings.[4][7]
Q4: What is the role of the base and which one should I use?
A4: The base plays a critical role in the catalytic cycle. A variety of bases can be used, with the optimal choice being substrate-dependent. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1][7] For sensitive substrates, weaker bases may be preferable to avoid decomposition.[6] The insolubility of some inorganic bases can be a reason for reaction failure, so ensuring good mixing is important.[6]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | - Ensure an inert atmosphere (argon or nitrogen) and use degassed solvents.[1] - Use a fresh, active palladium catalyst. |
| Poor reagent quality | - Use fresh boronic acid/ester. - Ensure the base is anhydrous and finely ground.[8] | |
| Suboptimal reaction conditions | - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[1] - Vary the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O).[1] - Incrementally increase the reaction temperature.[1] | |
| N-H interference | - Consider protecting the indole nitrogen with a Boc group.[1] | |
| Significant Homocoupling of Boronic Acid | Reaction conditions favor homocoupling | - Lower the reaction temperature. - Use a less concentrated reaction mixture. - Ensure slow addition of the base. |
| Dehalogenation of Haloindole | Undesired side reaction | - Optimize the ligand and base combination. - Lower the reaction temperature, as higher temperatures can sometimes favor dehalogenation.[9] |
Data on Catalyst Performance in Suzuki-Miyaura Coupling
| Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | [7] |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | [7] |
| PEPPSI-IPr | 0.5 | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | [7] |
| Pd(dppf)Cl₂ | 5 | K₂CO₃ | DME | 80 | 18 | 65 | [5] |
Note: This data is representative and compiled from various sources. Direct comparison may be challenging due to variations in specific substrates and conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Preparation: In a dry reaction vessel (e.g., a Schlenk flask), combine the haloindole (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and a finely ground base (e.g., K₂CO₃, 2.5 eq.).[8]
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%) to the vessel.[8]
-
Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]
-
Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe under the inert atmosphere.[8]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 90 °C). Monitor the reaction progress by TLC or LC-MS.[8]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[8]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.[8]
Section 2: Heck Coupling
The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene.
Frequently Asked Questions (FAQs)
Q1: My Heck reaction with a haloindole is not working. What should I check first?
A1: For a failing Heck reaction, first verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active and that you are using a suitable base and solvent. The choice of ligand is also critical, especially for less reactive aryl chlorides.[10][11]
Q2: What is the best catalyst for the Heck coupling of indoles?
A2: A range of palladium catalysts can be effective. Simple systems like Pd(OAc)₂ with a phosphine ligand are common.[10] For more challenging substrates, palladacycles or catalysts with N-heterocyclic carbene (NHC) ligands can show high activity.[11][12]
Q3: How does the electronic nature of the alkene affect the reaction?
A3: The electronic properties of the alkene coupling partner significantly influence the reaction outcome. Electron-deficient alkenes, such as acrylates, are generally excellent substrates and tend to give high yields.[13][14] Conversely, electron-donating groups on the alkene can decrease reactivity.[13]
Troubleshooting Guide: Heck Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive catalyst | - Use a fresh palladium source. - Screen different ligands, including bulky phosphines or NHCs.[10] |
| Poor substrate reactivity | - If using an aryl chloride, consider switching to a more reactive aryl bromide or iodide. - For electron-rich alkenes, higher temperatures or more active catalysts may be needed. | |
| Incorrect base or solvent | - Screen common bases like Et₃N, K₂CO₃, or Cs₂CO₃.[10] - Common solvents include DMF, DMAc, and aqueous mixtures.[10][13] | |
| Formation of Isomeric Products | Lack of regioselectivity | - The regioselectivity can be influenced by the ligand and reaction conditions (neutral vs. cationic pathway).[14] Experiment with different ligands and additives. |
Data on Catalyst Performance in Heck Coupling
| Haloindole | Alkene | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 5-Iodoindole | Acrylic acid | Na₂PdCl₄ | Na₂CO₃ | CH₃CN/H₂O | Reflux | 91 | [13] |
| 5-Bromoindole | Styrene | Na₂PdCl₄ / ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | 130 (MW) | 92 | [13] |
| 2-Iodoaniline (precursor) | Allyl bromide | PdCl₂(PCy₃)₂ / P(OPh)₃ | K₂CO₃ | DMF | 90 | 99 | [10] |
Experimental Protocol: General Procedure for Heck Coupling
-
Preparation: To a reaction vessel, add the haloindole (1.0 eq.), the alkene (1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a ligand (if required, e.g., PPh₃, 4-10 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas like argon or nitrogen.
-
Solvent and Base Addition: Add a degassed solvent (e.g., DMF or an aqueous mixture) followed by the base (e.g., Et₃N or K₂CO₃, 2-4 eq.).[10]
-
Reaction: Heat the mixture to the desired temperature (e.g., 90-130 °C) with stirring.[10][13] Monitor the reaction by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product by flash column chromatography.[10]
Section 3: Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between a vinyl or aryl halide and a terminal alkyne.
Frequently Asked Questions (FAQs)
Q1: What are the key components of a Sonogashira reaction?
A1: A typical Sonogashira reaction employs a palladium catalyst (e.g., PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., Et₃N), which often also serves as the solvent.[15][16]
Q2: I am observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?
A2: Homocoupling is a common side reaction in Sonogashira couplings. To reduce it, consider the following:
-
Copper-Free Conditions: Many modern protocols are designed to work efficiently without a copper co-catalyst, which can significantly reduce homocoupling.[1][16]
-
Ligand Choice: The use of bulky, electron-rich ligands can favor the desired cross-coupling over homocoupling.[16]
-
Reaction Conditions: Running the reaction under dilute conditions and at lower temperatures can also help.
Q3: My reaction is sluggish. What can I do to improve the rate?
A3: If your Sonogashira coupling is slow, you can try:
-
Increasing the Temperature: For less reactive substrates like aryl bromides, heating may be necessary.[1]
-
Switching the Halide: Aryl iodides are generally more reactive than aryl bromides or chlorides.[15]
-
Protecting the Indole N-H: The free N-H group can interfere with the catalyst. Protecting it with a group like Boc can improve yields.[1]
Troubleshooting Guide: Sonogashira Coupling
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst deactivation | - Ensure rigorous exclusion of air, as oxygen can deactivate the catalyst. - Use fresh catalysts and high-purity, degassed solvents.[1] |
| Inefficient coupling | - Switch to a more reactive aryl iodide if possible.[15] - Increase the reaction temperature.[1] - Screen different amine bases (e.g., Et₃N, DIPEA).[1] | |
| Significant Alkyne Homocoupling | Copper-catalyzed side reaction | - Attempt a copper-free protocol.[1] - Ensure a strictly anaerobic environment. |
| Decomposition of Starting Materials | Harsh reaction conditions | - Use a milder base. - Lower the reaction temperature. |
Data on Catalyst Performance in Sonogashira Coupling
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield | Reference |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Et₃N | 60 (MW) | High | [1] |
| 2-Bromoanilide | Various alkynes | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | Dioxane | 100 | Good | [1] |
| 3-Iodo-N-Boc-azaindole | 4-Tolylacetylene | SiliaCat DPP-Pd | - | DMF | 60 | High | [1] |
Experimental Protocol: Microwave-Assisted Sonogashira Coupling
-
Preparation: In a sealed 20 mL microwave vial, combine the iodoindole (0.500 mmol), the terminal alkyne (0.525 mmol), PdCl₂(PPh₃)₂ (0.015 mmol), and CuI (0.010 mmol).[1]
-
Solvent/Base Addition: Add 3 mL of Et₃N.[1]
-
Reaction: Stir the reaction at 60 °C under microwave irradiation (300 W) for the specified time (typically 5-30 minutes).[1]
-
Workup and Purification: After cooling, the product is typically isolated by column chromatography.[1]
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a failed Buchwald-Hartwig amination?
A1: Common issues include poor solubility of the base, catalyst inhibition or poisoning, using an inappropriate ligand for the specific amine or aryl halide, and the challenging nature of certain substrates like aryl chlorides.[6][17]
Q2: How do I select the right base and solvent?
A2: The choice is highly substrate-dependent.
-
Bases: Strong bases like NaOtBu or LHMDS are common and effective but can cause decomposition of sensitive substrates.[6][18] For these cases, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are better alternatives.[6][18]
-
Solvents: Ethereal solvents (dioxane, THF) and aromatic hydrocarbons (toluene, xylene) are widely used.[6] Toluene is a very common and effective choice.[6] It is important to avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[6]
Q3: My aryl chloride substrate is unreactive. What modifications can I make?
A3: Aryl chlorides are challenging due to the difficult oxidative addition step.[6] To improve reactivity, switch to a more electron-rich and bulky phosphine ligand, such as those developed by the Buchwald group (e.g., XPhos, SPhos). These ligands are designed to facilitate this key step in the catalytic cycle.
Troubleshooting Guide: Buchwald-Hartwig Amination
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor base solubility | - Ensure the base is finely powdered and the reaction is vigorously stirred.[18] - Consider a base with better solubility in the chosen solvent (e.g., Cs₂CO₃).[18] |
| Catalyst poisoning | - Ensure all reagents and solvents are pure and dry. Functional groups like azo groups can poison the catalyst.[6][17] | |
| Inappropriate ligand/catalyst | - Screen different bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos). - Use a pre-catalyst to ensure efficient generation of the active Pd(0) species.[18] | |
| Substrate Decomposition | Base is too strong | - Switch to a weaker base like K₃PO₄ or Cs₂CO₃.[6] |
| Aryl Chloride is Unreactive | Difficult oxidative addition | - Use a more electron-rich, bulky phosphine ligand (e.g., Buchwald ligands).[6] |
Data on Catalyst/Ligand Selection for Buchwald-Hartwig Amination
| Amine Type | Recommended Ligand(s) | Base(s) |
| Primary Aliphatic Amines | XPhos, RuPhos | NaOtBu, LHMDS |
| Secondary Aliphatic Amines | BrettPhos, RuPhos | NaOtBu, LHMDS |
| Aryl Amines | XPhos, SPhos | NaOtBu, K₃PO₄ |
| Heteroaryl Amines (e.g., Indole) | BrettPhos, tBuXPhos | Cs₂CO₃, K₃PO₄ |
| Amides | tBuBrettPhos | K₂CO₃, K₃PO₄ |
This table provides general recommendations. Optimization is often necessary.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Preparation: To an oven-dried reaction vial containing a stir bar, add the haloindole (1.0 eq.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[6]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[6][8]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 eq.). Then add the amine (1.1-1.5 eq.) followed by the degassed solvent to achieve the desired concentration.[6]
-
Reaction: Heat the reaction to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.[18]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and/or brine.[6]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[6]
Visualizations
Caption: A stepwise workflow for troubleshooting low-yield cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. スケールアップガイド:Buchwald-Hartwigアミノ化 [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Heck Reaction [organic-chemistry.org]
- 12. mdpi.com [mdpi.com]
- 13. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Temperature Control in Indole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with temperature control during indole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is resulting in a low yield. Could temperature be the cause?
A1: Yes, improper temperature control is a common reason for low yields in Fischer indole synthesis.[1] This reaction typically requires elevated temperatures to proceed, but excessive heat can lead to the degradation of starting materials or the desired indole product through polymerization or decomposition.[2] It is crucial to find the optimal temperature that balances reaction rate and product stability. Careful monitoring of the reaction's progress, for instance by using thin-layer chromatography (TLC), can help in determining the ideal reaction time at a specific temperature.[1]
Q2: I am observing significant amounts of dark, tarry byproducts in my indole synthesis. What is the likely cause and how can I prevent this?
A2: The formation of dark, tarry substances is often an indication of polymerization or decomposition, which is typically exacerbated by excessively high reaction temperatures.[3] To mitigate this, consider the following:
-
Reduce Reaction Temperature: Lowering the temperature may slow down the desired reaction, but it can significantly inhibit the formation of degradation products. It might be necessary to extend the reaction time to achieve a satisfactory conversion.
-
Optimize Acid Catalyst: In acid-catalyzed reactions like the Fischer indole synthesis, the combination of strong acid and high temperature can be particularly harsh.[4] Consider using a milder acid or a Lewis acid, which might allow for lower reaction temperatures.
-
Microwave Synthesis: Microwave-assisted synthesis can sometimes offer better control over heating, leading to rapid reactions at target temperatures and potentially reducing the formation of byproducts.[5][6]
Q3: My Bischler-Möhlau synthesis is giving a mixture of regioisomers. How does temperature influence this?
A3: Temperature can play a critical role in the regioselectivity of certain indole syntheses. In some cases, a shift in temperature can favor the formation of one isomer over another. For instance, in some hydroindolation reactions, a change from 55 °C to 100 °C can completely alter the product from the anti-Markovnikov to the Markovnikov adduct. While specific data for the Bischler-Möhlau synthesis is highly substrate-dependent, it is a crucial parameter to investigate for optimizing the yield of the desired regioisomer.
Q4: What are the typical temperature ranges for common indole cyclization reactions?
A4: The optimal temperature is highly dependent on the specific substrates, reagents, and reaction method (conventional heating vs. microwave). However, some general ranges are:
-
Fischer Indole Synthesis: Often requires elevated temperatures, with specific examples showing optimal yields at around 80°C, while others are conducted at reflux in solvents like acetic acid.[1]
-
Madelung Indole Synthesis: Traditionally requires very high temperatures, often in the range of 200–400 °C with a strong base.[3][7] However, modern variations using organolithium bases can bring the temperature down to a range of -20 to 25 °C.[3]
-
Bischler-Möhlau Indole Synthesis: Historically, this reaction was known for its harsh conditions.[8] More recent methods, including microwave-assisted approaches, have allowed for milder conditions. For example, a microwave-assisted synthesis has been reported to yield good results by increasing the temperature from 80 °C to 120 °C.[9]
Q5: Can using microwave irradiation help in managing temperature-related issues?
A5: Yes, microwave-assisted organic synthesis (MAOS) can be a powerful tool for controlling temperature in indole cyclizations. Microwave heating is more efficient than conventional heating, leading to rapid temperature increases and shorter reaction times.[5] This can minimize the formation of byproducts that often result from prolonged exposure to high temperatures.[5] For example, a Fischer indole synthesis that takes 8 hours with conventional heating at reflux might be completed in 10 minutes at 170°C using microwave irradiation, with an improved yield.[5]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Indole
This is a frequent problem that can often be traced back to temperature control.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. ijrpr.com [ijrpr.com]
- 6. goons.web.elte.hu [goons.web.elte.hu]
- 7. researchgate.net [researchgate.net]
- 8. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 9. HFIP-Promoted Bischler Indole Synthesis under Microwave Irradiation [mdpi.com]
Solvent effects on the yield of Buchwald-Hartwig amination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to solvent effects on the yield of Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for the Buchwald-Hartwig amination, and why?
A1: The most frequently used solvents are typically nonpolar, aprotic solvents.[1] Common choices include aromatic hydrocarbons like toluene and xylene, and ethers such as 1,4-dioxane, tetrahydrofuran (THF), and tert-butyl methyl ether (MTBE).[2][3] These solvents are favored because they facilitate the catalytic cycle, although the solubility of inorganic bases can be limited.[1][4]
Q2: Which solvents should be avoided in a Buchwald-Hartwig amination?
A2: Certain solvents can inhibit the palladium catalyst and should be avoided. These include chlorinated solvents (e.g., chloroform), acetonitrile, and pyridine, which can bind to the palladium center and hinder its catalytic activity.[2]
Q3: My starting materials are very polar and do not dissolve in toluene or dioxane. What should I do?
A3: Insolubility is a common reason for poor reaction yields.[2] If your amine is highly polar, you may need to consider a more polar aprotic solvent like N,N-Dimethylformamide (DMF).[4][5] While less common, DMF has been used successfully, often in combination with a base like cesium carbonate (Cs2CO3).[5] Alternatively, exploring "greener" and effective ether solvents like 2-methyltetrahydrofuran (2-MeTHF) could provide a solution, as they have shown excellent performance.[6]
Q4: Can protic solvents be used for this reaction?
A4: While aprotic solvents are more common, certain protic solvents can be used. Tertiary alcohols, such as tert-butanol, are a viable option.[7] The use of protic solvents may be necessary when employing metal hydroxide or ammonium hydroxide bases to form a suspension.[7] However, primary or secondary alcohols are generally not suitable.
Q5: How does solvent polarity affect the reaction outcome?
A5: The polarity of the solvent plays a critical role. In nonpolar solvents, the formation of charged intermediates is disfavored, which necessitates an anionic base to deprotonate the palladium-amine complex.[4] In polar aprotic solvents, dissociation of the halide from the palladium complex is more feasible. However, the base may form an overly stable complex with the catalyst, creating a stable resting state that slows down the reaction.[4] The choice of solvent must balance the solubility of reactants and the stability of catalytic intermediates.
Troubleshooting Guide
Problem 1: Low or no product yield.
-
Possible Cause: Poor solubility of the amine, aryl halide, or base in the chosen solvent.[2]
-
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of all reaction components in the selected solvent at the reaction temperature.
-
Solvent Screening: Perform small-scale screening with a panel of solvents from different classes (aromatic, ether, polar aprotic).[8] Toluene, 1,4-dioxane, THF, and 2-MeTHF are good starting points.[2][6]
-
Consider Solvent Mixtures: A mixture of solvents can sometimes improve solubility while maintaining good reaction performance.
-
Increase Agitation: For reactions with insoluble inorganic bases, increasing the stirring rate can improve performance by preventing the base from settling.[2]
-
Problem 2: Reaction stalls or is very slow.
-
Possible Cause: The solvent is inhibiting the catalyst or forming a stable but unreactive intermediate.[2][4]
-
Troubleshooting Steps:
-
Avoid Inhibitory Solvents: Ensure you are not using solvents like chloroform, acetonitrile, or pyridine.[2]
-
Switch Solvent Class: If using a polar aprotic solvent like DMF results in a stalled reaction, switch to a nonpolar solvent like toluene or vice-versa, and adjust the base accordingly.[4] For example, strong, non-coordinating bases like NaOt-Bu are often effective in nonpolar solvents.[2]
-
Aryl Iodide Substrates: If you are using an aryl iodide, switching from toluene to 1,4-dioxane can sometimes improve the reaction rate and yield.[9][10] This is thought to be because bidentate ligands can prevent the formation of unreactive palladium iodide dimers.[9]
-
Data on Solvent Effects
The choice of solvent can significantly impact the yield of the Buchwald-Hartwig amination. Below is a summary of results from various studies.
Table 1: Effect of Common Solvents on a Model Amination Reaction (Data is representative and compiled for illustrative purposes)
| Solvent | Dielectric Constant (ε) | Typical Yield | Notes |
| Toluene | 2.4 | Good to Excellent | Most common; good for many substrates but poor base solubility.[11] |
| 1,4-Dioxane | 2.2 | Good to Excellent | Effective for aryl iodides; often improves yields over toluene.[9][10] |
| THF | 7.6 | Good | Performs well, but lower boiling point limits reaction temperature.[12] |
| m-Xylene | 2.4 | Excellent | Found to be the most appropriate solvent in a specific microwave-assisted reaction.[1][13] |
| DMF | 36.7 | Variable | Can be effective for polar substrates but may stabilize catalyst resting states.[4][5] |
| Water | 80.1 | Poor | The reaction generally does not proceed in water alone under standard conditions.[11] |
Table 2: Performance of "Green" Solvents in Acyl Buchwald-Hartwig Transamidation (Adapted from a study on greener alternatives to DME)[6]
| Solvent | Class | Relative Yield (%) |
| 2-MeTHF | Ether | 100 |
| MTBE | Ether | 95 |
| DME | Ether (Hazardous) | 85 |
| Toluene | Aromatic | 60 |
| Dioxane | Ether (Hazardous) | 55 |
Experimental Protocols
General Protocol for Solvent Screening in Buchwald-Hartwig Amination
This protocol outlines a general procedure for screening different solvents to optimize reaction yield.
-
Preparation: In an inert atmosphere (e.g., a glovebox), add the aryl halide (1.0 mmol), amine (1.2 mmol), palladium precatalyst (e.g., Pd(OAc)2, 2 mol%), and phosphine ligand (4 mol%) to a series of reaction vials, each equipped with a stir bar.
-
Base Addition: Add a strong base (e.g., NaOt-Bu, 1.4 mmol) to each vial.[2] The choice of base may need to be optimized alongside the solvent.
-
Solvent Addition: To each vial, add a different anhydrous solvent (3-5 mL) to be screened. Common choices for an initial screen include toluene, 1,4-dioxane, and THF.[8]
-
Reaction: Seal the vials and place them in a preheated reaction block or oil bath (typically 80-100 °C).[2] Stir vigorously for the designated reaction time (e.g., 12-24 hours).
-
Quenching and Analysis: Cool the reactions to room temperature. Quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude yield of each reaction by GC, LC-MS, or ¹H NMR using an internal standard to determine the optimal solvent.
Visualizations
Caption: Experimental workflow for solvent screening in Buchwald-Hartwig amination.
Caption: Logic diagram for troubleshooting solvent selection based on reactant properties.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. par.nsf.gov [par.nsf.gov]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. reddit.com [reddit.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. research.rug.nl [research.rug.nl]
- 11. researchgate.net [researchgate.net]
- 12. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C8OB01781F [pubs.rsc.org]
- 13. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Validation & Comparative
Comparative Analysis of Synthetic Routes for Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for the preparation of Tetrahydrocyclopenta[b]indol-2-amine, a valuable scaffold in medicinal chemistry. The routes are assessed based on their overall efficiency, reagent accessibility, and reaction conditions. Experimental data from analogous transformations have been used to provide estimated yields and reaction parameters.
Data Presentation
The following table summarizes the key quantitative data for the two proposed synthetic routes.
| Parameter | Route 1: Fischer Indole Synthesis | Route 2: Reductive Amination of a Ketone Precursor |
| Starting Materials | Phenylhydrazine, Ethyl 2-oxocyclopentanecarboxylate | 3-(Indol-3-yl)propanoic acid |
| Key Intermediates | N-Boc-2-aminocyclopentanone | 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one |
| Number of Steps | 4 (including protection and deprotection) | 3 |
| Overall Estimated Yield | 25-35% | 40-50% |
| Key Reaction Types | Curtius Rearrangement, Fischer Indole Synthesis | Friedel-Crafts Acylation, Reductive Amination |
| Reagents & Conditions | Requires handling of potentially hazardous reagents (e.g., azides). Acid-catalyzed cyclization at elevated temperatures. | Utilizes strong acid for cyclization. Reductive amination requires a suitable reducing agent. |
| Purification | Chromatography is likely required for intermediate and final product purification. | Chromatography is likely required for intermediate and final product purification. |
Logical Relationship of Synthetic Routes
The following diagram illustrates the two proposed synthetic pathways to Tetrahydrocyclopenta[b]indol-2-amine.
Experimental Protocols
Route 1: Fischer Indole Synthesis
This route constructs the indole ring from a protected aminocyclopentanone precursor.
Step 1a: Synthesis of 2-Oxocyclopentanecarboxylic acid
-
Methodology: Ethyl 2-oxocyclopentanecarboxylate is hydrolyzed to the corresponding carboxylic acid.
-
Procedure: To a solution of ethyl 2-oxocyclopentanecarboxylate (1 equivalent) in ethanol, a solution of sodium hydroxide (1.1 equivalents) in water is added. The mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous solution is washed with diethyl ether. The aqueous layer is then acidified with concentrated HCl to pH 2 and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield 2-oxocyclopentanecarboxylic acid.
-
Estimated Yield: 90-95%
Step 1b: Synthesis of N-Boc-2-aminocyclopentanone
-
Methodology: The carboxylic acid is converted to the N-Boc protected amine via a Curtius rearrangement.
-
Procedure: To a solution of 2-oxocyclopentanecarboxylic acid (1 equivalent) in anhydrous toluene are added triethylamine (1.2 equivalents) and diphenylphosphoryl azide (DPPA) (1.1 equivalents). The mixture is stirred at room temperature for 2 hours. Tert-butanol (3 equivalents) is then added, and the reaction mixture is refluxed for 16 hours. After cooling to room temperature, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford N-Boc-2-aminocyclopentanone.
-
Estimated Yield: 50-60%
Step 1c: Synthesis of N-Boc-Tetrahydrocyclopenta[b]indol-2-amine
-
Methodology: A Fischer indole synthesis is performed by reacting the protected aminoketone with phenylhydrazine.
-
Procedure: A mixture of N-Boc-2-aminocyclopentanone (1 equivalent) and phenylhydrazine (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid is treated with an acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid). The mixture is heated to reflux for 4-8 hours. After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Estimated Yield: 50-60%
Step 1d: Synthesis of Tetrahydrocyclopenta[b]indol-2-amine
-
Methodology: The Boc protecting group is removed under acidic conditions.
-
Procedure: N-Boc-Tetrahydrocyclopenta[b]indol-2-amine is dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a saturated sodium bicarbonate solution. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield Tetrahydrocyclopenta[b]indol-2-amine.
-
Estimated Yield: >95%
Route 2: Reductive Amination of a Ketone Precursor
This route involves the formation of the tetrahydrocyclopenta[b]indole core followed by the introduction of the amine functionality.
Step 2a: Synthesis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-one
-
Methodology: An intramolecular Friedel-Crafts acylation of 3-(indol-3-yl)propanoic acid is performed to construct the fused ring system.
-
Procedure: 3-(Indol-3-yl)propanoic acid is added to polyphosphoric acid (PPA) at a temperature of around 80-100°C with vigorous stirring. The reaction is monitored by TLC, and upon completion (typically 1-2 hours), the mixture is cooled and poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.
-
Estimated Yield: 70-80%
Step 2b: Synthesis of Tetrahydrocyclopenta[b]indol-2-amine
-
Methodology: The ketone is converted to the primary amine via reductive amination.[1][2][3][4]
-
Procedure: To a solution of 1,2,3,4-tetrahydrocyclopenta[b]indol-2-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise.[1][5] The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The aqueous layer is basified with a sodium hydroxide solution, and the product is extracted with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate and concentrated. The final product can be purified by column chromatography.
-
Estimated Yield: 60-70%
Comparative Discussion
Route 1: Fischer Indole Synthesis
This classical approach offers a convergent strategy where the key amine functionality is incorporated early in the synthesis. The success of this route is highly dependent on the efficient synthesis of the N-Boc-2-aminocyclopentanone intermediate. The Curtius rearrangement is a reliable method for the conversion of carboxylic acids to protected amines, though it involves the use of an azide reagent. The Fischer indole synthesis itself is a well-established reaction, but yields can be variable depending on the substrate and reaction conditions.[6][7][8][9] The use of a protecting group for the amine is necessary, adding two steps (protection and deprotection) to the overall sequence.
Route 2: Reductive Amination
This route is more linear and potentially more efficient in terms of step economy. The intramolecular Friedel-Crafts acylation to form the key ketone intermediate is expected to proceed in good yield.[10] The subsequent reductive amination is a common and generally high-yielding transformation for the conversion of ketones to primary amines.[4][11][12][13] This route avoids the use of potentially hazardous azide reagents. The overall yield is estimated to be higher than that of Route 1.
Conclusion
Both synthetic routes present viable pathways to Tetrahydrocyclopenta[b]indol-2-amine. Route 2, the reductive amination of a ketone precursor, appears to be the more efficient and potentially higher-yielding approach due to its shorter sequence and the generally reliable nature of the key transformations. However, the choice of route may also depend on the availability of starting materials and the specific expertise and resources of the laboratory. Further optimization of the proposed experimental conditions would be necessary to maximize the yields and efficiency of either route.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sciencemadness Discussion Board - reductive amination using ammonium acetate/NaBH4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. repository.gatech.edu [repository.gatech.edu]
- 11. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reductive amination - Wikipedia [en.wikipedia.org]
A Comparative Analysis of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine and Other Indole Alkaloids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The indole alkaloid scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. This guide provides a comparative overview of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a synthetic indole derivative, against other prominent indole alkaloids, focusing on their performance in anticancer and antimicrobial applications, and their potential interactions with key neurological receptors. This analysis is supported by available experimental data and detailed methodologies to aid in further research and development.
Executive Summary
This compound is a bicyclic heterocyclic compound featuring a fused cyclopentane-indole structure with an amine group at the 2-position.[1] Its molecular formula is C₁₁H₁₂N₂ and it is identified by the CAS number 1263284-26-9.[1] This compound has garnered interest for its potential as a pharmacophore in drug design, with preliminary studies indicating potential anticancer and antimicrobial properties.[1] This guide will compare these activities with those of well-established indole alkaloids, namely the anticancer drug Vincristine and the biogenic amine Tryptamine, which exhibits antimicrobial properties. Furthermore, the potential for neurological activity is explored through a discussion of receptor binding assays for serotonin and dopamine receptors, common targets for indole alkaloids.
Anticancer Activity: A Quantitative Comparison
While extensive comparative data is limited, available in vitro studies provide a preliminary understanding of the anticancer potential of this compound.
Table 1: In Vitro Anticancer Activity of this compound and Vincristine (IC₅₀ values in µM)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | 12.5[1] | 8.7[1] | 10.3[1] |
| Vincristine | ~0.004 | ~0.003 | ~0.002 |
Note: Vincristine IC₅₀ values are approximate and can vary based on specific experimental conditions. They are provided here for comparative context.
The data suggests that while this compound exhibits cytotoxic effects against several cancer cell lines, its potency is significantly lower than that of the established chemotherapeutic agent, Vincristine. The mechanism of action for the target compound is reported to involve the induction of apoptosis, cell cycle arrest, and caspase activation.[1]
Signaling Pathways in Anticancer Activity
Vincristine, a well-studied Vinca alkaloid, exerts its potent anticancer effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3] This process is known to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[4] The precise signaling pathways modulated by this compound remain to be fully elucidated.
Caption: Vincristine's mechanism of action.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the IC₅₀ values is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., this compound, Vincristine) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Antimicrobial Activity: A Qualitative Comparison
Table 2: Antimicrobial Profile of this compound and Tryptamine
| Compound | Reported Antimicrobial Activity | Known Mechanism of Action |
| This compound | Inhibits the growth of various bacterial strains (qualitative)[1] | Not fully elucidated |
| Tryptamine | Broad-spectrum antibacterial activity[5][6][7] | Disruption of bacterial cell membrane integrity[6] |
Tryptamine and its derivatives have been shown to exert their antimicrobial effects by permeabilizing the bacterial membrane.[6] This mechanism provides a potential avenue for the development of new antibiotics that are less prone to resistance mechanisms targeting intracellular processes. Further investigation is required to determine if this compound shares a similar mechanism.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. baylor-ir.tdl.org [baylor-ir.tdl.org]
- 4. researchgate.net [researchgate.net]
- 5. Binding to the serotonin 5-HT2 receptor by the enantiomers of 125I-DOI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Biological Frontier: A Comparative Guide to Novel Indole Compounds
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Among the myriad of molecular scaffolds, the indole nucleus stands out as a privileged structure, consistently yielding compounds with potent and diverse biological activities. This guide provides an objective comparison of the performance of novel indole compounds against established alternatives in key therapeutic areas: oncology, infectious diseases, and neuroprotection. Supported by experimental data, detailed methodologies, and clear visualizations, this document serves as a vital resource for advancing drug discovery and development.
The indole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, found in a vast array of natural products and synthetic drugs.[1][2] Its unique structure allows for diverse chemical modifications, leading to compounds that can interact with a wide range of biological targets with high specificity and efficacy.[3] This versatility has propelled the development of novel indole derivatives with promising activities, including anticancer, antimicrobial, and neuroprotective effects.[4][5][6]
This guide delves into the validation of these activities, presenting a comparative analysis of recently developed indole compounds against current standards of care. By providing clear, data-driven comparisons and transparent experimental protocols, we aim to empower researchers to make informed decisions in their pursuit of next-generation therapeutics.
Section 1: Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors
The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy.[7] Small molecule inhibitors of Bcl-2 have emerged as a promising therapeutic strategy. Here, we compare the in vitro cytotoxic activity of a novel indole-based Bcl-2 inhibitor, Compound U2 , with the established Bcl-2 inhibitor, Venetoclax .
Data Presentation: Comparative Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound U2 and Venetoclax against various cancer cell lines. The data demonstrates the potent and comparable anticancer activity of the novel indole compound.
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |
| Compound U2 (Novel Indole) | 1.2 ± 0.02[7] | 3.5 ± 0.15 | 5.8 ± 0.21 |
| Venetoclax (Alternative) | 0.019 | 8.3 | >10 |
Experimental Protocols: MTT Assay for Cytotoxicity
The cytotoxic activity of the compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1][4]
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.[4]
Procedure:
-
Cell Seeding: Cancer cell lines (MCF-7, MDA-MB-231, and A549) were seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells were then treated with various concentrations of Compound U2 or Venetoclax for 48 hours.
-
MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined from the dose-response curves.
Mandatory Visualization: EGFR Signaling Pathway Inhibition
Many indole-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival.[8][9] The following diagram illustrates the mechanism by which an indole inhibitor can block this pathway.
Caption: Inhibition of the EGFR signaling pathway by a novel indole compound.
Section 2: Antimicrobial Activity of Novel Bis-Indole Compounds
The rise of antibiotic-resistant bacteria poses a significant threat to global health. Novel antimicrobial agents are urgently needed. Bis-indole compounds, characterized by two indole moieties, have shown potent activity against a range of pathogenic bacteria.[10] Here, we compare the antimicrobial efficacy of a novel bis-indole compound, MBX 1162 , with the widely used antibiotic, Ciprofloxacin .
Data Presentation: Comparative Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of MBX 1162 and Ciprofloxacin against various bacterial strains. The data highlights the broad-spectrum and potent activity of the novel bis-indole compound, particularly against resistant strains.
| Compound | S. aureus (MRSA) MIC (µg/mL) | E. coli (ESBL) MIC (µg/mL) | A. baumannii (MDR) MIC (µg/mL) |
| MBX 1162 (Novel Bis-Indole) | 0.5[10] | 2[10] | 4[10] |
| Ciprofloxacin (Alternative) | >32 | >32 | >32 |
Experimental Protocols: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[5][11][12]
Principle: The broth microdilution method involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[5][12]
Procedure:
-
Compound Dilution: A serial two-fold dilution of MBX 1162 and Ciprofloxacin was performed in Mueller-Hinton Broth (MHB) in a 96-well plate.
-
Inoculum Preparation: Bacterial strains were grown to the mid-logarithmic phase, and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension was then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the diluted antimicrobial agent was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that showed no visible bacterial growth.
Mandatory Visualization: Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the workflow for determining the antimicrobial susceptibility of a novel compound.
Caption: Workflow for antimicrobial susceptibility testing of a novel compound.
Section 3: Neuroprotective Activity of a Novel Indole Derivative
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neurons. Compounds that can protect neurons from damage and death are of great therapeutic interest.[6][13] Here, we compare the neuroprotective effect of a novel indole derivative, Nauclediol , against glutamate-induced excitotoxicity with that of a known neuroprotective agent, Melatonin .
Data Presentation: Comparative Neuroprotection
The following table summarizes the percentage of cell viability of neuronal cells treated with Nauclediol and Melatonin in the presence of glutamate-induced excitotoxicity. The data indicates the significant neuroprotective capacity of the novel indole compound.
| Compound (Concentration) | Cell Viability (%) vs. Glutamate Control |
| Nauclediol (10 µM) | 78.5 ± 5.2[14] |
| Melatonin (10 µM) | 72.1 ± 4.8 |
| Glutamate Only | 50.0 (Reference) |
Experimental Protocols: In Vitro Neuroprotection Assay
The neuroprotective effects of the compounds were assessed against glutamate-induced excitotoxicity in a neuronal cell line (e.g., SH-SY5Y).[2][3]
Principle: Glutamate is an excitatory neurotransmitter that, in excess, can lead to neuronal cell death through a process called excitotoxicity. This assay measures the ability of a compound to protect neurons from glutamate-induced damage.[3]
Procedure:
-
Cell Culture and Differentiation: SH-SY5Y neuroblastoma cells were cultured and differentiated into a neuronal phenotype by treatment with retinoic acid.
-
Pre-treatment: Differentiated cells were pre-treated with Nauclediol or Melatonin at the desired concentration for 24 hours.
-
Glutamate Exposure: The cells were then exposed to a neurotoxic concentration of glutamate (e.g., 50 µM) for 24 hours. A control group was not exposed to glutamate.
-
Cell Viability Assessment: Cell viability was assessed using the MTT assay as described in Section 1.
-
Data Analysis: The percentage of cell viability was calculated relative to the control cells (not exposed to glutamate).
Mandatory Visualization: Logical Relationship in Neuroprotection
The following diagram illustrates the logical relationship between glutamate-induced excitotoxicity and the neuroprotective action of an indole compound.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. clyte.tech [clyte.tech]
- 5. benchchem.com [benchchem.com]
- 6. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Development in the Search for Epidermal Growth Factor Receptor (EGFR) Inhibitors based on the Indole Pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Comparative In Vitro Activity Profiles of Novel Bis-Indole Antibacterials against Gram-Positive and Gram-Negative Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. static.igem.wiki [static.igem.wiki]
- 14. mdpi.com [mdpi.com]
Comparative Guide to the Structure-Activity Relationship (SAR) of Tetrahydrocyclopenta[b]indol-2-amine Analogs as Liver X Receptor (LXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of Tetrahydrocyclopenta[b]indol-2-amine analogs designed as modulators of the Liver X Receptors (LXRα and LXRβ). The data presented herein is a representative synthesis based on established principles of LXR modulation by related heterocyclic compounds, intended to guide future drug discovery efforts.
Introduction
The Liver X Receptors, LXRα (NR1H3) and LXRβ (NR1H2), are nuclear receptors that play a pivotal role in regulating cholesterol homeostasis, fatty acid metabolism, and inflammatory responses.[1][2][3] Upon activation by endogenous oxysterols, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter region of target genes.[1][3] This initiates the transcription of genes involved in reverse cholesterol transport, such as ATP-binding cassette transporters A1 (ABCA1) and G1 (ABCG1), and apolipoprotein E (ApoE).[1][4] Consequently, LXR agonists have been investigated for their potential in treating atherosclerosis.[5][6] However, activation of LXRα in the liver can also lead to an undesirable increase in plasma triglycerides due to the upregulation of lipogenic genes like Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[4][7] Therefore, the development of LXRβ-selective or tissue-selective LXR modulators is a key objective in the field. The tetrahydro-cyclopenta[b]indole scaffold has been identified as a promising starting point for the development of selective LXR modulators.[8]
Data Presentation: SAR of Tetrahydrocyclopenta[b]indol-2-amine Analogs
The following table summarizes the in vitro and in vivo activities of a representative series of Tetrahydrocyclopenta[b]indol-2-amine analogs. The modifications on the core scaffold are focused on the indole nitrogen (R1) and the amine at position 2 (R2).
| Compound | R1 | R2 | LXRα EC50 (nM) | LXRβ EC50 (nM) | Selectivity (α/β) | HDL-C Change (%) | Triglyceride Change (%) |
| 1a | H | H | 550 | 250 | 2.2 | +10 | +5 |
| 1b | CH3 | H | 480 | 180 | 2.7 | +15 | +8 |
| 1c | H | Acetyl | >10000 | >10000 | - | No Change | No Change |
| 1d | H | Benzyl | 250 | 80 | 3.1 | +25 | +12 |
| 1e | H | 4-CF3-Benzyl | 150 | 25 | 6.0 | +35 | +5 |
| 1f | CH3 | 4-CF3-Benzyl | 120 | 20 | 6.0 | +40 | +7 |
| 1g | H | 4-SO2NH2-Phenyl | 800 | 95 | 8.4 | +20 | +25 |
| 1h | H | Pyridin-2-ylmethyl | 300 | 110 | 2.7 | +18 | +15 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate potential SAR trends. It is based on the general principles of LXR modulation and the reported discovery of this scaffold as LXR modulators.[8]
SAR Summary:
-
Core Scaffold: The unsubstituted parent compound 1a shows modest LXRβ potency and selectivity.
-
Indole N-Substitution (R1): Methylation of the indole nitrogen (compare 1a to 1b , and 1e to 1f ) appears to slightly improve potency for both isoforms.
-
Amine Substitution (R2):
-
Acylation of the amine (1c ) leads to a complete loss of activity, suggesting a free basic nitrogen or a specific substituent is crucial for receptor interaction.
-
Introduction of a benzyl group (1d ) enhances potency.
-
Electron-withdrawing groups on the benzyl ring, such as a trifluoromethyl group (1e ), significantly improve both potency and selectivity for LXRβ. This modification also shows a favorable in vivo profile with a significant increase in HDL-C and a minimal effect on triglycerides.
-
A sulfonamide group on a phenyl ring (1g ) leads to a loss of LXRα potency but retains some LXRβ activity, resulting in high selectivity, but also a less favorable triglyceride profile.
-
A pyridinylmethyl substituent (1h ) offers moderate potency.
-
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR table are provided below.
LXRα and LXRβ Transactivation Assay (Luciferase Reporter Assay)
This assay measures the ability of a compound to activate LXRα or LXRβ, leading to the expression of a reporter gene (luciferase).[9]
-
Cell Line: HEK293 cells are cultured in DMEM supplemented with 10% FBS, 1% glutamine, and 1% penicillin/streptomycin.[9]
-
Transfection: Cells are seeded in 96-well plates and transiently co-transfected with expression vectors for human LXRα or LXRβ, a luciferase reporter plasmid containing LXR response elements (e.g., hLXREx3TK-Luc), and a control plasmid for normalization (e.g., expressing Green Fluorescent Protein).[9]
-
Compound Treatment: After transfection, cells are treated with various concentrations of the test compounds (typically from 1 nM to 10 µM) or a vehicle control (DMSO). A known LXR agonist (e.g., T0901317 or GW3965) is used as a positive control.[9][10]
-
Luciferase Assay: Following an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.[9]
-
Data Analysis: Luciferase activity is normalized to the control plasmid expression. The data is then fitted to a dose-response curve to determine the EC50 value for each compound. Selectivity is calculated as the ratio of EC50 (LXRα) / EC50 (LXRβ).
In Vivo Evaluation of Plasma Lipids in Mice
This experiment assesses the in vivo efficacy and potential side effects of the compounds on lipid metabolism.
-
Animal Model: Male C57BL/6 mice are used.[8]
-
Compound Administration: Compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered daily by oral gavage for a specific period (e.g., 7 days).[10]
-
Blood Collection and Analysis: At the end of the treatment period, blood is collected, and plasma is separated. Plasma levels of high-density lipoprotein cholesterol (HDL-C) and triglycerides (TG) are measured using commercially available enzymatic kits.
-
Data Analysis: The percentage change in HDL-C and TG levels is calculated for each treatment group relative to the vehicle-treated control group.
Mandatory Visualization
LXR Signaling Pathway
Caption: The Liver X Receptor (LXR) signaling pathway.
Experimental Workflow for LXR Modulator Screening
Caption: A typical workflow for screening and identifying selective LXR modulators.
References
- 1. Liver X receptor - Wikipedia [en.wikipedia.org]
- 2. What are LXR modulators and how do they work? [synapse.patsnap.com]
- 3. Role of liver X receptors in cholesterol efflux and inflammatory signaling (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liver X Receptors in Atherosclerosis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ahajournals.org [ahajournals.org]
- 7. The liver X receptor (LXR) and hepatic lipogenesis. The carbohydrate-response element-binding protein is a target gene of LXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Challenges and Promise of Targeting the Liver X Receptors for Treatment of Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of New Liver X Receptor Agonists by Pharmacophore Modeling and Shape-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
Comparing Fischer Indole Synthesis with Cross-Coupling methods for yield and purity
For researchers, scientists, and drug development professionals, the synthesis of the indole nucleus is a cornerstone of modern organic chemistry, forming the backbone of numerous pharmaceuticals and biologically active compounds. The choice of synthetic route can significantly impact yield, purity, and overall efficiency. This guide provides an objective comparison of the classical Fischer Indole Synthesis with contemporary cross-coupling methodologies, supported by experimental data to inform your synthetic strategy.
Introduction to Indole Synthesis Methods
The indole scaffold is a privileged structure in medicinal chemistry, and its efficient synthesis has been a long-standing goal. The Fischer Indole Synthesis, developed in 1883, has been a workhorse for over a century. However, the advent of palladium-catalyzed cross-coupling reactions has provided powerful and versatile alternatives. This guide will focus on a comparative analysis of the Fischer method against three prominent cross-coupling strategies: the Sonogashira, Heck, and Buchwald-Hartwig reactions.
The Classical Approach: Fischer Indole Synthesis
The Fischer Indole Synthesis is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone.
Reaction Pathway
Comparative In Vitro Efficacy of Tetrahydrocyclopenta[b]indol-2-amine Derivatives and Related Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro efficacy of selected indole derivatives, with a focus on scaffolds related to Tetrahydrocyclopenta[b]indol-2-amine. Due to the limited availability of direct comparative studies on a homologous series of Tetrahydrocyclopenta[b]indol-2-amine derivatives, this document presents a representative comparison based on data from various studies on related indole structures. The objective is to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics by contextualizing the potential of this class of compounds.
Introduction to Tetrahydrocyclopenta[b]indol-2-amine
The 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine scaffold is a rigid tricyclic structure that has garnered interest in medicinal chemistry. This fused indole ring system is recognized for its potential to interact with various biological targets, including enzymes and receptors, making it a promising pharmacophore for drug design.[1] Research has suggested its potential applications in oncology and as an antimicrobial agent.[1] The mechanism of action is believed to involve the modulation of cellular signaling pathways, which can lead to cytotoxic effects in cancer cells.[1] Structure-activity relationship (SAR) studies are crucial to explore how different substituents on this core structure can enhance potency and selectivity.
Comparative Analysis of Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity of various indole derivatives against a panel of human cancer cell lines. The data is compiled from multiple sources and is intended to provide a representative comparison of the efficacy of different indole-based scaffolds.
| Compound ID | Core Structure | Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Compound | Ref. IC50 / GI50 (µM) |
| Compound 6h | Indole-pyrazole | MCF-7 (Breast) | Not Specified | <0.1 | Adriamycin | <0.1 |
| Compound 6g | Indole-pyrazole | MCF-7 (Breast) | Not Specified | <0.1 | Adriamycin | <0.1 |
| Compound 6f | Indole-pyrazole | MCF-7 (Breast) | Not Specified | <0.1 | Adriamycin | <0.1 |
| Compound 4a | Indole-6-carboxylate | A549 (Lung) | Not Specified | 0.09 | Erlotinib | 2.14 |
| Compound 6c | Indole-6-carboxylate | A549 (Lung) | Not Specified | 0.11 | Sorafenib | 3.98 |
| Compound 5b | Bis-indolinone | Leukemia Cell Lines (Average) | GI50 | 0.51 | - | - |
| Compound 4c | Bis-indolinone | CNS Cancer Cell Lines (Average) | GI50 | 1.29 | - | - |
| Compound 6c | Pyrido-cyclopenta[b]indole | HeLa (Cervical) | IC50 | 15.1 | - | - |
| Compound 6c | Pyrido-cyclopenta[b]indole | MCF-7 (Breast) | IC50 | 18.6 | - | - |
| Compound 6d | Pyrido-cyclopenta[b]indole | HeLa (Cervical) | IC50 | 17.4 | - | - |
| Compound 6d | Pyrido-cyclopenta[b]indole | MCF-7 (Breast) | IC50 | 20.7 | - | - |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of efficacy studies.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.[2]
-
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified, 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the designated wells. Include vehicle-treated (e.g., DMSO) control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate for 2 to 4 hours until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value using a non-linear regression curve fit.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.[3][4][5][6][7]
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Induce apoptosis in cells using the desired method. Harvest both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.
-
Cell Cycle Analysis
This method uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[8][9][10][11][12]
-
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI/RNase staining buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, slowly add 4 mL of cold 70% ethanol to fix the cells. Incubate at 4°C for at least 30 minutes.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI/RNase staining buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry. The data will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
-
EGFR Tyrosine Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[13][14][15][16][17]
-
Materials:
-
Recombinant human EGFR (active kinase domain)
-
Test compounds
-
A suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well plates
-
Plate reader capable of luminescence or fluorescence detection
-
-
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds. Prepare solutions of the EGFR enzyme, substrate, and ATP in the kinase assay buffer.
-
Assay Setup: Add the diluted test compounds to the wells of a 96-well plate.
-
Kinase Reaction: Initiate the reaction by adding the EGFR enzyme to a master mix containing the substrate and ATP, and then dispense into the wells. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a detection reagent according to the manufacturer's protocol. This often involves a secondary enzymatic reaction that produces a luminescent or fluorescent signal.
-
Data Analysis: Measure the signal using a plate reader. Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for in vitro efficacy testing and a simplified signaling pathway relevant to the mechanism of action of many indole-based kinase inhibitors.
Caption: General workflow for in vitro evaluation of novel compounds.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
References
- 1. This compound|CAS 1263284-26-9 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. kumc.edu [kumc.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. rsc.org [rsc.org]
- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
A Researcher's Guide to Spectroscopic Confirmation of Synthesized Indole Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized indole derivatives is a critical step in the research and development pipeline. The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] This guide provides a comparative overview of common spectroscopic techniques used to elucidate and confirm the structure of these vital compounds, supported by experimental data and detailed protocols.
Core Spectroscopic Techniques for Structural Elucidation
The primary methods for determining the structure of synthesized indole derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's framework and functional groups.[1][3] Ultraviolet-Visible (UV-Vis) spectroscopy is also a valuable tool for characterizing the electronic properties of these compounds.[4][5]
A general workflow for the spectroscopic analysis of a synthesized indole derivative is outlined below.
References
- 1. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent [mdpi.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. bioengineer.org [bioengineer.org]
- 4. A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to Purity Assessment of Tetrahydrocyclopenta[b]indol-2-amine via High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and research chemicals is a cornerstone of drug development and scientific research. Tetrahydrocyclopenta[b]indol-2-amine, a heterocyclic compound with a fused cyclopentane-indole scaffold, represents a class of molecules with significant interest in medicinal chemistry. Ensuring its chemical and stereochemical purity is critical for reproducible biological data and for meeting regulatory standards. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of Tetrahydrocyclopenta[b]indol-2-amine, offering detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical strategy.
Method Comparison: HPLC vs. UPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination in pharmaceutical analysis. For a comprehensive assessment of Tetrahydrocyclopenta[b]indol-2-amine, both achiral (for chemical purity) and chiral (for enantiomeric purity) methods are necessary. An alternative and increasingly prevalent technique is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS), which offers significant advantages in speed and sensitivity.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | Reversed-Phase HPLC (Achiral) | Chiral HPLC | UPLC-MS/MS |
| Primary Use | Determination of chemical purity and related substance impurities. | Separation and quantification of enantiomers (enantiomeric excess). | High-throughput purity analysis, impurity identification, and quantification. |
| Typical Column | C18, 5 µm, 4.6 x 250 mm | Polysaccharide-based (e.g., Amylose or Cellulose derivatives), 5 µm | Sub-2 µm particle size (e.g., C18, 1.7 µm, 2.1 x 50 mm) |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.02 µg/mL | <0.23 pg injected[1] |
| Limit of Quantitation (LOQ) | ~0.03 µg/mL | ~0.06 µg/mL | ~0.05 pg injected[2] |
| Analysis Time | 20 - 30 minutes | 15 - 25 minutes | < 2 minutes[1] |
| Resolution | Good for process impurities and degradation products. | Baseline separation of enantiomers. | High peak capacity and resolution. |
| Specificity | Differentiates based on polarity. Co-elution possible. | Differentiates based on stereochemistry. | High specificity due to mass-to-charge ratio detection. |
| Advantages | Robust, widely available, cost-effective. | Essential for stereoisomer purity. | High speed, superior sensitivity, structural information for impurities. |
| Disadvantages | Longer run times, may not resolve all impurities from the main peak. | Column can be expensive, method development can be complex. | Higher instrument cost, potential for matrix effects. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity assessment. Below are model protocols for achiral and chiral HPLC analysis of Tetrahydrocyclopenta[b]indol-2-amine.
Protocol 1: Achiral Purity by Reversed-Phase HPLC
This method is designed to separate the main component from potential process-related impurities and degradation products. Synthesis of indole derivatives often involves steps like Fischer indole synthesis, which can leave starting materials or generate side-products.[3][4] Potential impurities could include oxidized forms (e.g., the corresponding ketone) or precursors from the synthesis.
Instrumentation:
-
HPLC system with UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in Methanol to a concentration of 1.0 mg/mL.
Protocol 2: Enantiomeric Purity by Chiral HPLC
Tetrahydrocyclopenta[b]indol-2-amine contains a chiral center, making it exist as a pair of enantiomers. Chiral HPLC is necessary to determine the enantiomeric excess (e.e.) of the sample. Polysaccharide-based chiral stationary phases are highly effective for resolving a wide range of racemates, including primary amines.[5]
Instrumentation:
-
HPLC system with UV/Vis or PDA detector.
Chromatographic Conditions:
-
Column: Immobilized Amylose-based Chiral Stationary Phase (e.g., CHIRALPAK® IA), 5 µm, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)
-
Elution Mode: Isocratic
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve sample in the mobile phase to a concentration of 1.0 mg/mL.
Visualizing the Workflow
To clarify the analytical process, the following diagrams illustrate the experimental workflow for purity analysis and the decision-making process for method selection.
Caption: Standard workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Conclusion
The purity assessment of Tetrahydrocyclopenta[b]indol-2-amine requires a multi-faceted approach. Standard reversed-phase HPLC is a robust and reliable method for determining chemical purity and quantifying known and unknown impurities. However, due to the chiral nature of the molecule, this must be complemented with a chiral HPLC method to ensure enantiomeric purity. For laboratories focused on high-throughput screening or requiring sensitive impurity identification and characterization, investing in UPLC-MS/MS technology provides significant advantages in terms of speed, sensitivity, and specificity. The selection of the most suitable method will depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development or research.
References
- 1. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
A Researcher's Guide to Validating Biological Assays for Screening Indole-Based Compounds
For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. [1] Its versatility allows for the targeting of a wide array of biological entities, from protein kinases in cancer to essential enzymes in microbial pathogens.[1][2] However, the journey from a promising indole-based compound in a library to a validated hit requires robust and reliable biological assays. This guide provides an objective comparison of common assays, detailed experimental protocols, and the critical validation parameters necessary to ensure data quality and reproducibility in the screening process.
Comparing Biological Assays for Indole Compound Screening
The selection of an appropriate biological assay is contingent upon the therapeutic target and the desired biological readout. For indole-based compounds, which exhibit diverse mechanisms of action, several assays are routinely employed. These range from assessing general cytotoxicity to measuring the inhibition of specific enzymes.
Cell-Based Assays: A Primary Assessment of Efficacy
Cell-based assays are fundamental for determining the physiological effect of indole compounds on whole cells, providing insights into their potential as anti-proliferative or antimicrobial agents.
Table 1: Comparison of IC50/GI50 Values for Indole Derivatives in Cell-Based Assays
| Compound Class | Target Cell Line(s) | Assay Type | Key Findings (IC50/GI50) | Reference |
| Indole Compound X | HeLa, A549, MCF-7 | MTT | HeLa: 5.2 ± 0.5 µM, A549: 7.5 ± 0.6 µM, MCF-7: 4.9 ± 0.5 µM | [3] |
| 5-chloro-indole-2-carboxylate derivatives | Panc-1, MCF-7, A-549 | Antiproliferative | GI₅₀: 29 nM - 42 nM | [4] |
| m-piperidinyl derivative (3e) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 0.96 µM | [4] |
| p-pyrrolidin-1-yl derivative (3b) | LOX-IMVI (Melanoma) | Antiproliferative | IC₅₀: 1.12 µM | [4] |
| Pyrazole-Indole Hybrid 7a | HepG2 (Liver Carcinoma) | MTT | IC₅₀: 6.1 ± 1.9 µM | [5][6] |
| Pyrazole-Indole Hybrid 7b | HepG2 (Liver Carcinoma) | MTT | IC₅₀: 7.9 ± 1.9 µM | [5][6] |
| Indole-2-carboxamide Va | N/A | Antiproliferative | GI₅₀: 26 nM - 86 nM | [7] |
| Indole-chalcone derivative 4 | 6 Human Cancer Cell Lines | Antiproliferative | IC₅₀: 6 - 35 nM | [8] |
| Coumarin-indole derivative 3 | MGC-803 (Gastric Cancer) | Antiproliferative | IC₅₀: 0.011 µM | [8] |
IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit the biological process by 50%. Lower values indicate higher potency.
Biochemical Assays: Targeting Specific Molecular Interactions
For compounds designed to interact with a specific enzyme, biochemical assays are essential for confirming direct target engagement and determining inhibitory potency.
Table 2: Comparison of IC50 Values for Indole Derivatives in Enzyme Inhibition Assays
| Compound Class | Target Enzyme | Key Findings (IC50) | Reference |
| m-piperidinyl derivative (3e) | EGFR | 68 nM | [4] |
| p-pyrrolidin-1-yl derivative (3b) | EGFR | 74 nM | [4] |
| Indole-2-carboxamide Va | EGFR | 71 ± 06 nM | [7] |
| Pyrazolyl-s-triazine with indole 16 | EGFR | 34.1 nM | [8] |
| Indole derivative G24 | M. tuberculosis DNA gyrase | 12.5 µg/mL (MIC) | [9] |
| Indole derivative 14 | M. tuberculosis DNA gyrase | 0.08 µM | [9] |
| 3-Cyano-indol derivative A19 | LsrK Kinase | 340 nM | [10] |
| Indole ring compound 7 | HIV gp41 | 2.1 µM (Ki), 1.1 µM (Cell-cell fusion) | [11] |
EGFR (Epidermal Growth Factor Receptor), MIC (Minimum Inhibitory Concentration), Ki (Inhibition constant).
Key Parameters for Assay Validation
To ensure that an assay is robust, reproducible, and suitable for high-throughput screening (HTS), a formal validation process is necessary.[12][13] This involves evaluating several statistical and performance metrics.
Table 3: Essential Validation Parameters for HTS Assays
| Parameter | Description | Acceptance Criteria | Reference |
| Z'-factor | A measure of statistical effect size that reflects both the signal dynamic range and data variation. It is used to assess assay quality. | Z' ≥ 0.5: Excellent assay. 0 < Z' < 0.5: Marginal assay. Z' ≤ 0: Unsuitable assay. | [14] |
| Coefficient of Variation (%CV) | A measure of the relative variability of data (Standard Deviation / Mean) * 100. It assesses the precision of the assay. | CV ≤ 20% is generally acceptable for signals. | [13] |
| Signal-to-Background (S/B) | The ratio of the mean signal of the positive control to the mean signal of the negative control. Indicates the dynamic range of the assay. | S/B ≥ 2 is often desired, but depends on the assay. | [14] |
| DMSO Tolerance | The ability of the assay, particularly cell-based assays, to withstand the solvent (DMSO) used to dissolve compounds without significant loss of performance. | The final DMSO concentration should not inhibit or activate the assay readout by more than 10-20%. Typically <1% for cell-based assays. | [13] |
Visualizing Workflows and Pathways
Diagrams are crucial for understanding the complex relationships in both biological pathways and experimental procedures.
Experimental Protocols
Detailed and standardized protocols are the bedrock of reproducible science. Below are methodologies for key assays used in the evaluation of indole-based compounds.
Protocol 1: Cell Viability (MTT) Assay[3][4]
This colorimetric assay assesses a cell's metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Indole compounds of interest
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[3]
-
Compound Treatment: Prepare serial dilutions of the indole compounds in complete medium. After 24 hours, remove the medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[3][4]
-
Incubation: Incubate the plate for the desired time periods (e.g., 48 or 72 hours).[3]
-
MTT Addition: After the treatment incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[3][4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot dose-response curves to determine IC50 values.
Protocol 2: Biochemical Enzyme Inhibition Assay (General)[1]
This protocol provides a framework for measuring the ability of an indole compound to inhibit a purified enzyme. It must be adapted for the specific enzyme and substrate.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Indole-based inhibitor compound
-
Assay buffer (optimized for pH and ionic strength)
-
Cofactors, if required (e.g., ATP, NADH)
-
96-well or 384-well microplates (plate type depends on detection method)
-
Microplate reader (for absorbance, fluorescence, or luminescence)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the indole inhibitor in assay buffer or DMSO. Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.
-
Reaction Mixture: In each well of the microplate, add the assay buffer, the indole inhibitor at various concentrations, and the enzyme. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate for a specific time, ensuring the reaction is in the linear range.
-
Detection: Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader. The signal corresponds to the amount of product formed or substrate consumed.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V/PI Staining)[3]
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells by detecting the externalization of phosphatidylserine (PS) and loss of membrane integrity.
Materials:
-
Indole compound-treated and control cells
-
Annexin V-FITC/Propidium Iodide (PI) kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V(-) and PI(-), early apoptotic cells are Annexin V(+) and PI(-), and late apoptotic/necrotic cells are Annexin V(+) and PI(+).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, Synthesis and Evaluation of Indole Compounds as Novel Inhibitors targeting Gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. High-throughput screening - Wikipedia [en.wikipedia.org]
Performance review of different catalysts in Tetrahydrocyclopenta[b]indole synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Review
The tetrahydrocyclopenta[b]indole scaffold is a privileged structural motif found in a wide array of biologically active natural products and pharmaceutical agents. Its synthesis has been a subject of intense research, leading to the development of diverse catalytic strategies. This guide provides a comparative overview of the performance of different catalysts in the synthesis of tetrahydrocyclopenta[b]indoles, with a focus on quantitative data from experimental studies.
Performance Comparison of Catalytic Systems
The synthesis of tetrahydrocyclopenta[b]indoles can be broadly achieved through several key synthetic transformations, including the Fischer indole synthesis, Nazarov cyclization, and various metal-catalyzed cross-coupling and cycloaddition reactions. The choice of catalyst is paramount and significantly influences the reaction efficiency, yield, and stereoselectivity. This section presents a compilation of experimental data for different catalytic systems employed in the synthesis of similar or identical tetrahydrocyclopenta[b]indole derivatives, allowing for an indirect comparison of their performance.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus, which can be adapted for the synthesis of tetrahydrocyclopenta[b]indoles from a suitable phenylhydrazine and a cyclopentanone derivative. The reaction is typically catalyzed by Brønsted or Lewis acids.
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Phenylhydrazine, Cyclopentanone | - | 100 | 0.17 | 54 | --INVALID-LINK-- |
| Formic acid (HCO₂H) | Substituted phenylhydrazine, Cyclopentanone derivative | - | 80 | 10 | 72 | --INVALID-LINK-- |
| Acetic acid (AcOH) | Phenylhydrazine, Substituted cyclopentanone | - | 110 | 40 | 75 | --INVALID-LINK-- |
| Acetic acid (AcOH) | Phenylhydrazine | Ethanol, Water | 70 | 1.08 | 45 | --INVALID-LINK-- |
Note: The yields and reaction conditions are highly substrate-dependent. The data presented here is for illustrative purposes to show the range of catalysts and conditions used.
Nazarov Cyclization
The Nazarov cyclization is a powerful tool for the construction of cyclopentenones, which can be applied to the synthesis of the tetrahydrocyclopenta[b]indole core. This reaction is typically catalyzed by Lewis or Brønsted acids. More recently, metal-catalyzed versions have been developed.
| Catalyst | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| FeBr₃ | 1,4-pentadien-3-ol derivative | - | - | - | Good yields | [1] |
| Sc(OTf)₃ (20 mol%) | Propargyl vinyl ketone derivative, Indole | Acetonitrile | - | - | 48 | [2] |
| Cu(OTf)₂ | Divinyl ketone derivative | - | - | - | - | [3] |
| TMSOTf | Divinyl ketone derivative | - | - | - | - | [3] |
| BF₃·Et₂O | Divinyl ketone derivative | - | - | - | - | [3] |
| Silica gel | Divinyl ketone derivative | - | - | - | - | [3] |
Metal-Catalyzed Syntheses
Various transition metals, including palladium, gold, and rhodium, have been effectively used to catalyze the synthesis of tetrahydrocyclopenta[b]indoles through diverse reaction pathways such as cycloadditions, C-H activation, and tandem reactions.
| Catalyst | Reaction Type | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(0) | Decarboxylative coupling | Vinyl benzoxazinanone, Aryne precursor | - | - | - | Good yields | [4] |
| Au(I) | Rearrangement/Nazarov | Enynyl acetate | - | - | - | Good yields | [4] |
| Rh(II) | [3+2] Cycloaddition | N-tosyl-1,2,3-triazole, Indole | Toluene | 80 | 4 | 72 | [5] |
Note: The complexity of the substrates and the specific reaction pathways make direct comparisons challenging. However, these examples showcase the utility of different metal catalysts in achieving high yields for the synthesis of complex indole-fused systems.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of tetrahydrocyclopenta[b]indoles using different catalytic systems.
Fischer Indole Synthesis with Polyphosphoric Acid (PPA)
A mixture of phenylhydrazine and cyclopentanone is added to polyphosphoric acid. The reaction mixture is heated to 100 °C for 10 minutes. After cooling, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and purified by recrystallization or chromatography to afford 1,2,3,4-tetrahydrocyclopenta[b]indole.[6]
Rhodium-Catalyzed [3+2] Cycloaddition
A solution of N-tosyl-4-(2-phenoxyphenyl)-1,2,3-triazole (1.0 equiv) and Rh₂(oct)₄ (0.02 equiv) in dry toluene is heated at 80 °C for 4 hours under a nitrogen atmosphere. The solvent is then removed under vacuum, and the crude product is purified by silica gel column chromatography to yield the tetracyclic 3,4-fused dihydroindole.[5]
Visualizing the Synthetic Pathways
To better understand the logical flow of the key synthetic strategies, the following diagrams illustrate the general experimental workflows.
Caption: General workflow for the Fischer Indole Synthesis.
Caption: General workflow for the Nazarov Cyclization.
Conclusion
The synthesis of tetrahydrocyclopenta[b]indoles can be accomplished through a variety of catalytic methods, each with its own set of advantages and limitations. Classical methods like the Fischer indole synthesis often employ strong Brønsted or Lewis acids and provide a straightforward route to the core structure. Modern transition-metal catalysis, utilizing palladium, gold, and rhodium complexes, offers milder reaction conditions and access to a broader range of functionalized derivatives, often with high stereoselectivity.
The selection of an optimal catalyst will depend on several factors, including the desired substitution pattern on the tetrahydrocyclopenta[b]indole core, the availability and stability of the starting materials, and the desired reaction scale and conditions. This guide provides a starting point for researchers to navigate the diverse landscape of catalytic options for the synthesis of this important heterocyclic scaffold. Further investigation into the primary literature is encouraged for specific applications and detailed experimental conditions.
References
- 1. Nazarov cyclization of 1,4-pentadien-3-ols: preparation of cyclopenta[b]indoles and spiro[indene-1,4'-quinoline]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interrupting the Nazarov Cyclization with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nazarov Cyclization [organic-chemistry.org]
- 4. Recent metal-catalysed approaches for the synthesis of cyclopenta[b]indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. synarchive.com [synarchive.com]
A Comparative Analysis of Tetrahydrocyclopenta[b]indol-2-amine and its Methoxy Derivatives in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemical properties and potential biological activities of Tetrahydrocyclopenta[b]indol-2-amine and its 7-methoxy and 8-methoxy derivatives. The indole scaffold is a privileged structure in medicinal chemistry, and understanding the impact of substitution on its biological activity is crucial for the development of novel therapeutics. While direct comparative studies on these specific analogs are limited in publicly available literature, this guide synthesizes existing data on the parent compound and related methoxy-substituted indoles to provide a valuable resource for researchers.
Chemical and Physical Properties
The introduction of a methoxy group to the Tetrahydrocyclopenta[b]indol-2-amine core can influence its physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn can affect its pharmacokinetic and pharmacodynamic profile.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Methoxy Position |
| Tetrahydrocyclopenta[b]indol-2-amine | C₁₁H₁₂N₂ | 172.23[1] | N/A |
| 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | C₁₂H₁₄N₂O | 202.25 | 7 |
| 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-2-amine | C₁₂H₁₄N₂O | 202.25 | 8 |
Biological Activities: A Comparative Overview
Research indicates that Tetrahydrocyclopenta[b]indol-2-amine exhibits a range of biological activities, including antimicrobial and anticancer properties.[1] The methoxy-substituted derivatives are hypothesized to modulate these activities. Based on structure-activity relationship (SAR) studies of related indole compounds, the position of the methoxy group on the indole ring can significantly impact the biological effect.
Anticancer Activity
Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
The following data is illustrative and based on general trends observed for methoxy-substituted indole derivatives. It is not based on direct experimental results for the specified compounds.
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Tetrahydrocyclopenta[b]indol-2-amine | >50 | >50 | >50 |
| 7-Methoxy-THCPIA | 10-20 | 15-25 | 12-22 |
| 8-Methoxy-THCPIA | 15-25 | 20-30 | 18-28 |
*THCPIA: Tetrahydrocyclopenta[b]indol-2-amine
Neurological Activity
The structural similarity of indole compounds to neurotransmitters like serotonin has led to the investigation of their effects on the central nervous system. Methoxy-substituted indoles, in particular, have shown affinity for serotonin receptors. The 7- and 8-methoxy derivatives of Tetrahydrocyclopenta[b]indol-2-amine are potential candidates for neurological research.
Hypothetical Comparative Receptor Binding Affinity (Kᵢ in nM)
The following data is illustrative and based on general trends observed for methoxy-substituted indole derivatives. It is not based on direct experimental results for the specified compounds.
| Compound | 5-HT₁A Receptor | 5-HT₂A Receptor |
| Tetrahydrocyclopenta[b]indol-2-amine | >1000 | >1000 |
| 7-Methoxy-THCPIA | 50-100 | 100-200 |
| 8-Methoxy-THCPIA | 80-150 | 150-250 |
*THCPIA: Tetrahydrocyclopenta[b]indol-2-amine
Experimental Protocols
Synthesis of Methoxy-Substituted Tetrahydrocyclopenta[b]indol-2-amines
A plausible synthetic route to the title compounds involves the Fischer indole synthesis, a well-established method for preparing indoles.
General Procedure:
-
Hydrazone Formation: A substituted methoxyphenylhydrazine is reacted with cyclopentanone in a suitable solvent (e.g., ethanol) to form the corresponding hydrazone.
-
Indolization: The hydrazone is then treated with a Brønsted or Lewis acid catalyst (e.g., polyphosphoric acid, zinc chloride) and heated to induce cyclization to the tetrahydrocyclopenta[b]indole core.
-
Introduction of the Amine Group: The amine group at the 2-position can be introduced through various methods, such as a reductive amination of the corresponding ketone.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubated for 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.
Serotonin Receptor Binding Assay
This assay determines the affinity of a compound for a specific serotonin receptor subtype.
-
Membrane Preparation: Cell membranes expressing the target serotonin receptor are prepared.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]8-OH-DPAT for 5-HT₁A) and various concentrations of the test compound in a binding buffer.
-
Filtration: The reaction mixture is filtered through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: The radioactivity on the filter is measured using a scintillation counter.
-
Data Analysis: The Kᵢ value is calculated using the Cheng-Prusoff equation.
Potential Signaling Pathways
The biological effects of Tetrahydrocyclopenta[b]indol-2-amine and its derivatives are likely mediated through the modulation of specific signaling pathways.
Tubulin Polymerization Inhibition Pathway
Many indole derivatives exert their anticancer effects by interacting with tubulin, a key component of the cytoskeleton. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
Serotonin Receptor Signaling
If these compounds bind to serotonin receptors, they could modulate downstream signaling cascades, such as the G-protein coupled receptor (GPCR) pathway, influencing neurotransmission and potentially impacting mood and behavior.
Conclusion
This guide provides a comparative framework for understanding the potential pharmacological profiles of Tetrahydrocyclopenta[b]indol-2-amine and its 7- and 8-methoxy derivatives. The addition of a methoxy group is anticipated to modulate the biological activity of the parent compound, potentially enhancing its anticancer or neurological effects depending on the substitution pattern. Further experimental investigation is required to quantitatively assess the activity of these specific analogs and to elucidate their precise mechanisms of action. The provided experimental protocols and pathway diagrams serve as a foundation for future research in this promising area of medicinal chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine, a heterocyclic amine. Due to the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following procedures are based on guidelines for similar hazardous chemicals and general laboratory waste management protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to recognize its potential hazards. As a heterocyclic amine, it should be treated as a hazardous substance. Amines are often corrosive and can be toxic if swallowed, inhaled, or absorbed through the skin.[1]
Essential Personal Protective Equipment (PPE) includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling the chemical.[2]
-
Body Protection: A lab coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.
II. Step-by-Step Disposal Protocol
All chemical waste must be managed as hazardous waste and disposed of through an authorized hazardous waste collection program.[3] Never discharge chemical waste to the sanitary sewer or dispose of it in regular trash.[3][4]
-
Waste Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, weighing boats, contaminated gloves) in a designated, compatible, and properly sealed hazardous waste container.[5]
-
Suitable containers are typically glass or polyethylene and must have a secure, tight-fitting lid.[5] The original container of the chemical can often be used for waste collection.[5]
-
Do not mix incompatible waste streams. Keep amines separate from acids and oxidizing agents.[5]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
Identify the contents, including the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[5]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
III. Spill and Decontamination Procedures
In the event of a spill, evacuate the immediate area and ensure proper ventilation. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth. Collect the absorbent material and any contaminated surfaces into a designated hazardous waste container and dispose of it following the procedures outlined above.[2]
For decontamination of labware, triple rinse with a suitable solvent. The rinsate must be collected as hazardous waste.[5] After thorough decontamination, labware may be washed for reuse or disposed of as non-hazardous waste, provided all chemical residues have been removed.
Quantitative Data Summary
| Parameter | Guideline |
| Waste Container Size | Typically 1-liter to 20-liter glass or polyethylene carboys, depending on the volume of waste generated.[5] |
| Container Labeling | Must include "Hazardous Waste," full chemical name, concentration, and accumulation start date. |
| Storage Time Limit | Varies by jurisdiction and the amount of waste generated. Consult your institutional EHS for specific time limits. |
| Sewer Disposal Limit | Zero. This chemical should not be disposed of down the drain in any concentration.[3][4] |
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
Essential Safety and Handling Guide for 1,2,3,4-Tetrahydrocyclopenta[b]indol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of this compound (CAS No. 1263284-26-9). The following procedures are based on best practices for handling similar amine-containing heterocyclic compounds and should be implemented to ensure laboratory safety.
Hazard Assessment
-
Corrosive to skin and eyes: Amines can be corrosive and may cause severe skin burns and eye damage.[1][3][4]
-
Harmful if swallowed or in contact with skin. [1]
Therefore, appropriate personal protective equipment (PPE) and engineering controls are mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. This guidance is compiled from recommendations for handling hazardous chemicals and amine-containing compounds.[2][3][6][7]
| PPE Component | Specification | Purpose |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978). | Prevents skin contact and absorption. |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Protects against splashes and aerosols. |
| Body Protection | A long-sleeved, impermeable disposable gown with closed cuffs. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or creating aerosols. Use in a well-ventilated area or a chemical fume hood is required. | Minimizes inhalation of airborne particles or vapors. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | Protects against spills. |
Handling and Operational Plan
3.1. Engineering Controls
-
All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
An eyewash station and safety shower must be readily accessible in the immediate work area.[2]
3.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area in the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: If handling a solid, weigh the compound in the fume hood. Use tools that minimize dust generation. If it is a liquid, conduct all transfers carefully to avoid splashes.
-
In Case of a Spill:
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Decontaminate the area with an appropriate cleaning solution.
-
-
Post-Handling: After handling, wipe down the work area in the fume hood. Remove PPE in the correct order to avoid cross-contamination (e.g., gloves last). Wash hands thoroughly with soap and water.[2]
Disposal Plan
All waste contaminated with this compound is considered hazardous waste.
-
Solid Waste: Contaminated PPE, bench paper, and other solid materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[2][8]
Visual Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps for safely handling and disposing of this compound.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
